5-FAM-Alkyne
説明
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Structure
3D Structure
特性
IUPAC Name |
3',6'-dihydroxy-3-oxo-N-prop-2-ynylspiro[2-benzofuran-1,9'-xanthene]-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBAJBIGCBVWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402432-77-2 | |
| Record name | 1402432-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-FAM-Alkyne: An In-Depth Technical Guide to a Versatile Tool in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-FAM-Alkyne (5-Carboxyfluorescein, propargylamide) is a fluorescent probe that has become an indispensable tool in modern biochemistry and drug development.[1] Its utility lies in its dual functionality: a highly fluorescent fluorescein (FAM) moiety and a terminal alkyne group.[1] This unique structure allows for the covalent attachment of the FAM fluorophore to a wide array of biomolecules through a highly efficient and specific reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This technical guide provides a comprehensive overview of the applications of this compound, detailed experimental protocols, and the underlying principles of its use in biochemical research.
The bio-orthogonal nature of the click chemistry reaction, meaning it does not interfere with native biological processes, allows for the precise labeling of target molecules within complex biological systems.[3] This has enabled researchers to visualize, track, and quantify biomolecules such as proteins, nucleic acids, and glycans with exceptional specificity and sensitivity.[4] Applications of this compound are extensive and include fluorescence microscopy, flow cytometry, and the development of novel biosensors and diagnostic assays.[1]
Core Principles: Click Chemistry
The primary application of this compound revolves around the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide group that has been incorporated into a target biomolecule.[5] The reaction is highly efficient, proceeds under mild, aqueous conditions, and is complete in a relatively short time, often less than an hour.[5] The resulting covalent bond is irreversible and stable, ensuring a robust and permanent fluorescent label on the molecule of interest.[5]
There are two main approaches to CuAAC:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic approach that utilizes a copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3] A ligand such as THPTA or TBTA is often used to stabilize the copper(I) ion and improve reaction efficiency.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is particularly useful for live-cell imaging, as the copper catalyst can be toxic to cells.[6] SPAAC employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[6] In this context, an azide-modified fluorophore would be used with an alkyne-modified biomolecule.
Data Presentation: Physicochemical and Spectroscopic Properties of this compound
The following table summarizes the key quantitative data for this compound, providing essential information for experimental design and data analysis.
| Property | Value | References |
| Molecular Formula | C₂₄H₁₅NO₆ | [7] |
| Molecular Weight | 413.38 g/mol | [7] |
| Appearance | Yellow to orange powder | [1] |
| Solubility | DMSO, DMF, aqueous buffer (pH > 8), alcohols | [7] |
| Excitation Maximum (λex) | ~490-495 nm | [7][8] |
| Emission Maximum (λem) | ~513-518 nm | [7][8] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [7] |
| Fluorescence Quantum Yield (Φ) | ~0.93 | [9] |
Mandatory Visualization
Experimental Workflow for Labeling and Detection of Azide-Modified Biomolecules
The following diagram illustrates a general workflow for the fluorescent labeling of biomolecules using metabolic incorporation of an azide-containing precursor and subsequent detection with this compound via CuAAC.
Caption: General experimental workflow for fluorescent labeling.
Signaling Pathway Visualization: O-GlcNAcylation in the Akt Signaling Pathway
The following diagram illustrates how metabolic labeling and click chemistry with a fluorescent alkyne, such as this compound, can be used to visualize O-GlcNAcylation of proteins within the Akt signaling pathway, a crucial pathway in cellular metabolism, survival, and growth.
Caption: Visualization of Akt O-GlcNAcylation.
Experimental Protocols
The following are detailed methodologies for key experiments using this compound. These should be considered as starting points, and optimization may be necessary for specific applications.
Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate
This protocol describes the labeling of proteins that have been metabolically labeled with an azide-containing amino acid analog, such as L-azidohomoalanine (AHA).
Materials:
-
Azide-modified protein lysate (1-5 mg/mL in a suitable lysis buffer without sodium azide)
-
This compound stock solution (10 mM in DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
Procedure:
-
In a microcentrifuge tube, add 50 µL of the azide-modified protein lysate.
-
Add 90 µL of PBS.
-
Add 20 µL of the 10 mM this compound stock solution (final concentration ~1.25 mM). Vortex briefly.
-
Add 10 µL of the 100 mM THPTA stock solution (final concentration ~6.25 mM). Vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ stock solution (final concentration ~1.25 mM). Vortex briefly.
-
To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate stock solution (final concentration ~18.75 mM). Vortex briefly.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or purification by methods like acetone precipitation or gel filtration.
Protocol 2: Labeling of Azide-Modified Oligonucleotides/DNA
This protocol is for labeling synthetic oligonucleotides or DNA that have been modified to contain an azide group.
Materials:
-
Azide-modified oligonucleotide/DNA solution (in water)
-
This compound stock solution (10 mM in DMSO)
-
Tris(benzyltriazolylmethyl)amine (TBTA) in 55% DMSO (10 mM) or THPTA (200 mM in water)
-
Copper(II) sulfate (CuSO₄) stock solution (100 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
DMSO
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified oligonucleotide (e.g., 20-200 µM final concentration) in water.
-
Add 2M TEAA buffer to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v). Vortex to mix.
-
Add 1.5 molar equivalents of the 10 mM this compound stock solution relative to the oligonucleotide. Vortex to mix.
-
Prepare the copper catalyst solution. If using TBTA, it is already complexed with copper. If using THPTA, pre-incubate CuSO₄ with THPTA in a 1:2 molar ratio for a few minutes.
-
Add the copper-TBTA or copper-THPTA complex to a final copper concentration of 0.5 mM.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
-
Add sodium ascorbate to a final concentration of 0.5 mM to initiate the reaction.
-
Vortex the mixture thoroughly and incubate at room temperature overnight, protected from light.
-
Purify the labeled oligonucleotide by ethanol or acetone precipitation, followed by HPLC or PAGE.
Protocol 3: Metabolic Labeling and Visualization of Glycoproteins
This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans and subsequent fluorescent labeling with this compound.
Materials:
-
Mammalian cells in culture
-
Peracetylated azido-sugar (e.g., Ac₄ManNAz, Ac₄GalNAz, or Ac₄GlcNAz)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (prepare as in Protocol 1, adjusting volumes for cell staining)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Metabolic Labeling: Culture cells in complete medium supplemented with the desired concentration of the peracetylated azido-sugar (e.g., 25-50 µM) for 1-3 days.
-
Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (for intracellular glycans): Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes. For cell surface labeling, this step can be omitted.
-
Click Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail containing this compound, copper sulfate, THPTA, and sodium ascorbate in PBS. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Imaging: Wash the cells twice with PBS. Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope with standard FITC/GFP filter sets.
Conclusion
This compound, in conjunction with click chemistry, offers a powerful and versatile platform for the fluorescent labeling of a wide range of biomolecules. Its high specificity, efficiency, and the mild reaction conditions make it an ideal tool for researchers in biochemistry, cell biology, and drug development. The detailed protocols and principles outlined in this guide provide a solid foundation for the successful application of this compound in elucidating complex biological processes and advancing scientific discovery.
References
- 1. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Imaging of N-linked Glycosylation Suggests Glycan Biosynthesis is a Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 7. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
5-FAM-Alkyne (CAS 510758-19-7): A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the fluorescent probe 5-FAM-Alkyne, covering its core properties, experimental applications, and detailed protocols.
Introduction
This compound (5-Fluorescein-Alkyne) is a fluorescent dye containing a terminal alkyne group, making it a valuable tool for the fluorescent labeling of biomolecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry.[1][2] This bioorthogonal reaction allows for the specific and efficient covalent labeling of azide-modified proteins, nucleic acids, and other macromolecules in complex biological samples.[1][3] Its bright, green fluorescence, compatible with standard fluorescein (FITC) filter sets, makes it widely applicable in various research areas, including fluorescence microscopy, flow cytometry, and the development of biosensors and diagnostic assays.[4][5]
Physicochemical and Spectral Properties
The key properties of this compound are summarized in the tables below, compiled from various suppliers and databases.
Table 1: General and Physicochemical Properties
| Property | Value | References |
| CAS Number | 510758-19-7 | |
| Chemical Name | 3',6'-Dihydroxy-3-oxo-N-(prop-2-yn-1-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide | |
| Molecular Formula | C₂₄H₁₅NO₆ | |
| Molecular Weight | 413.39 g/mol | |
| Appearance | Yellow to orange powder | |
| Purity | ≥90% to ≥97% (HPLC) | |
| Solubility | DMSO, DMF, DCM, alcohols, aqueous buffer (pH > 8) | |
| Storage Conditions | Store at -20°C, protected from light |
Table 2: Spectral Characteristics
| Property | Value | References |
| Excitation Maximum (λex) | ~490-495 nm | |
| Emission Maximum (λem) | ~513-519 nm | |
| Molar Extinction Coefficient (ε) | ~74,000 - 80,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.93 |
Experimental Protocols
The following are generalized protocols for the application of this compound in common laboratory procedures. Optimization may be required for specific experimental systems.
Protocol 1: In-Gel Fluorescence Detection of Azide-Modified Proteins
This protocol describes the labeling of azide-modified proteins in a cell lysate with this compound for subsequent visualization by in-gel fluorescence scanning. Azide-modified proteins can be generated through metabolic labeling with an azide-containing amino acid analog (e.g., azidohomoalanine - AHA).
Materials:
-
Cell lysate containing azide-modified proteins
-
This compound
-
DMSO (anhydrous)
-
Click Chemistry Reaction Buffer Components:
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate, TCEP)
-
Copper chelating ligand (e.g., THPTA, TBTA)
-
-
SDS-PAGE reagents and equipment
-
Fluorescence gel imager with appropriate filters for FAM (Excitation: ~490 nm, Emission: ~520 nm)
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 250 mM stock solution of a copper chelating ligand (e.g., THPTA) in deionized water.
-
Prepare a 500 mM stock solution of a reducing agent (e.g., sodium ascorbate) in deionized water. Note: This solution should be prepared fresh.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Cell lysate (containing 20-50 µg of protein)
-
This compound stock solution (to a final concentration of 50-100 µM)
-
Premixed catalyst solution:
-
CuSO₄ stock solution (to a final concentration of 1 mM)
-
Copper chelating ligand stock solution (to a final concentration of 5 mM)
-
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding the reducing agent stock solution to a final concentration of 5 mM.
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.
-
-
Protein Precipitation (Optional but Recommended):
-
Add 4 volumes of cold acetone to the reaction mixture.
-
Incubate at -20°C for 30 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold methanol and centrifuge again.
-
Air-dry the pellet for 5-10 minutes.
-
-
SDS-PAGE and In-Gel Fluorescence Imaging:
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel in deionized water for 5-10 minutes.
-
Scan the gel using a fluorescence imager equipped with filters appropriate for 5-FAM (Excitation: ~490 nm, Emission: ~520 nm).
-
Protocol 2: Fluorescent Labeling of Cells
This protocol provides a general workflow for the fluorescent labeling of cellular components that have been metabolically tagged with an azide-modified precursor.
Materials:
-
Cells cultured on coverslips or in plates
-
Azide-modified metabolic precursor (e.g., azide-modified sugar or amino acid)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (as prepared in Protocol 1)
-
Fluorescence microscope with a FITC filter set
Methodology:
-
Metabolic Labeling:
-
Culture cells in a medium supplemented with the appropriate concentration of the azide-modified metabolic precursor for 24-48 hours. The optimal concentration and incubation time should be determined empirically.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click chemistry reaction cocktail as described in Protocol 1.
-
Add the reaction cocktail to the fixed and permeabilized cells, ensuring the cells are completely covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a standard FITC filter set.
-
Visualizations
Click Chemistry Reaction
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound.
Experimental Workflow for Biomolecule Labeling
Caption: General experimental workflow for fluorescent labeling with this compound.
Studying Signaling Pathways
References
- 1. abpbio.com [abpbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FastClick™ 5-FAM Alkyne | AAT Bioquest [aatbio.com]
- 5. chemimpex.com [chemimpex.com]
5-Carboxyfluorescein Alkyne: An In-Depth Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Carboxyfluorescein alkyne (5-FAM-alkyne), a key reagent in bioconjugation and molecular labeling. This document details its physicochemical properties, experimental protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a visual representation of the experimental workflow.
Core Properties and Specifications
5-Carboxyfluorescein alkyne is a derivative of the widely used green fluorescent dye, fluorescein. The presence of a terminal alkyne group allows for its covalent attachment to molecules containing an azide group through the highly efficient and specific "click chemistry" reaction. This makes it an invaluable tool for labeling a wide range of biomolecules, including proteins, peptides, and nucleic acids, for various applications in research and drug development.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Weight | 413.38 g/mol | [1] |
| Exact Mass | 413.09 g/mol | [1] |
| Empirical Formula | C₂₄H₁₅NO₆ | [1] |
| Excitation Maximum (λex) | ~492 nm | [2] |
| Emission Maximum (λem) | ~518 nm | [2] |
| Purity | ≥ 90% (HPLC) | [1] |
| Solubility | Soluble in aqueous buffers (pH > 8), alcohols, DMSO, DMF | [1] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [1] |
Experimental Protocol: Labeling of Azide-Modified Proteins with 5-Carboxyfluorescein Alkyne via CuAAC
This protocol provides a detailed methodology for the covalent labeling of a protein containing an azide functional group with 5-Carboxyfluorescein alkyne using a copper(I)-catalyzed click reaction.
Materials and Reagents
-
Azide-modified protein in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4)
-
5-Carboxyfluorescein alkyne
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Sodium ascorbate
-
Deionized water
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Purification column (e.g., size-exclusion chromatography)
Experimental Procedure
1. Preparation of Stock Solutions:
-
5-Carboxyfluorescein Alkyne: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Freshly prepare a 300 mM stock solution in deionized water immediately before use.
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the 5-Carboxyfluorescein alkyne stock solution to a final concentration that is in molar excess (typically 5-10 fold) over the azide groups on the protein.
-
To prepare the copper catalyst, pre-complex the CuSO₄ with the THPTA ligand. Add the THPTA solution to the reaction mixture first, followed by the CuSO₄ solution. A common final concentration is 1-2 mM CuSO₄ and 5-10 mM THPTA.
-
Gently mix the components.
3. Initiation of the Click Reaction:
-
Initiate the cycloaddition reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Vortex the reaction mixture gently to ensure homogeneity.
4. Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature. To prevent photobleaching of the fluorescein dye, it is advisable to protect the reaction from light.
5. Purification of the Labeled Protein:
-
Following incubation, purify the labeled protein from unreacted dye and catalyst components. Size-exclusion chromatography (desalting column) is a commonly used method for this purpose. Other techniques such as dialysis or affinity chromatography can also be employed depending on the protein's properties.
6. Characterization:
-
The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein and the fluorescein dye. Mass spectrometry can also be used to confirm the successful conjugation.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the labeling of an azide-modified protein with 5-Carboxyfluorescein alkyne via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
The Mechanism of 5-FAM-Alkyne in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism and application of 5-Carboxyfluorescein-Alkyne (5-FAM-Alkyne) in click chemistry reactions. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize bioconjugation techniques for labeling and detecting biomolecules. This document details the core principles of both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, presents quantitative data for this compound and its reaction products, provides detailed experimental protocols, and offers troubleshooting guidance.
Core Principles of this compound in Click Chemistry
This compound is a derivative of the widely used green fluorescent dye, fluorescein, that has been functionalized with a terminal alkyne group. This alkyne moiety allows it to readily participate in "click chemistry" reactions, a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] The most common click reaction involving an alkyne is the Huisgen 1,3-dipolar cycloaddition with an azide, which forms a stable triazole linkage.[3][4] This reaction can be performed in two main modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prevalent form of click chemistry. It utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne, such as this compound, and an azide.[3][4] The copper catalyst activates the alkyne, leading to a significant rate enhancement (up to 107 to 108-fold compared to the uncatalyzed reaction) and ensuring the regioselective formation of the 1,4-disubstituted triazole isomer.[3][4] This reaction is highly efficient and proceeds under mild conditions, including at room temperature and in aqueous buffers, making it suitable for a wide range of bioconjugation applications.[5][6]
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the issue of copper cytotoxicity in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[7] This catalyst-free reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the necessary activation energy to drive the cycloaddition with an azide, forming a stable triazole linkage without the need for a metal catalyst.[7][8] While generally slower than CuAAC, SPAAC is highly bioorthogonal and is the method of choice for labeling molecules in living cells and organisms.[1] For SPAAC reactions with 5-FAM, an azide-functionalized FAM molecule would be reacted with a cyclooctyne-modified biomolecule.
General Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for this compound and its use in click chemistry reactions.
Table 1: Spectroscopic Properties of this compound and its Triazole Conjugate
| Parameter | This compound | 5-FAM-Triazole Conjugate |
| Excitation Maximum (λex) | ~495 nm | ~495 nm |
| Emission Maximum (λem) | ~518 nm | ~518 nm |
| Molar Extinction Coefficient (ε) | ~75,000 cm-1M-1 | ~75,000 cm-1M-1 |
| Fluorescence Quantum Yield (Φ) | ~0.92 | ~0.92 |
| Solubility | DMSO, DMF | Aqueous buffers |
Note: Spectroscopic properties of the 5-FAM fluorophore are largely unaffected by the click reaction.
Table 2: Comparative Kinetics of CuAAC and SPAAC
| Parameter | CuAAC with this compound | SPAAC with Azide and Cyclooctynes |
| Catalyst Required | Yes (Copper I) | No |
| Biocompatibility | Limited in living systems due to copper toxicity | High, suitable for in vivo applications |
| Second-Order Rate Constant (k2) | 10 to 104 M-1s-1 (general range)[6][9] | 0.07 to 3.60 M-1s-1 (dependent on cyclooctyne)[1][10] |
| Typical Reaction Time | Minutes to a few hours | Hours to overnight |
Experimental Protocols
The following are detailed protocols for labeling various biomolecules using this compound in a CuAAC reaction.
Labeling of Azide-Modified Proteins
This protocol describes the labeling of a purified protein containing azide modifications with this compound.
Materials:
-
Azide-modified protein in a copper- and azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-chelating ligand solution (e.g., 50 mM THPTA in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Microcentrifuge tubes
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Azide-modified protein solution (e.g., to a final concentration of 10-50 µM).
-
This compound stock solution (to a final concentration of 2-5 fold molar excess over the protein).
-
Premixed catalyst solution: Combine the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., final concentrations of 100 µM CuSO₄ and 500 µM THPTA).
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the 5-FAM-labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography or dialysis.
-
Analysis: Confirm the labeling efficiency by methods such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
Labeling of Azide-Modified DNA/Oligonucleotides
This protocol outlines the procedure for labeling azide-modified DNA or oligonucleotides with this compound.[2][3]
Materials:
-
Azide-modified DNA/oligonucleotide in nuclease-free water or buffer
-
This compound
-
DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand solution (e.g., 10 mM in DMSO/t-BuOH)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Microcentrifuge tubes
-
Ethanol or acetone for precipitation
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, add the azide-modified DNA/oligonucleotide.
-
Add Reagents: Add the following reagents in order, vortexing after each addition:
-
This compound stock solution (4-50 equivalents).
-
Premixed CuSO₄/TBTA solution (25 equivalents).
-
Freshly prepared Sodium Ascorbate solution (40 equivalents).
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.[3]
-
Purification: Precipitate the labeled DNA/oligonucleotide using standard ethanol or acetone precipitation methods to remove unreacted reagents.
-
Analysis: Analyze the labeled product by gel electrophoresis with fluorescence imaging or by HPLC.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships relevant to the application of this compound in click chemistry.
Experimental Workflow for Metabolic Labeling and Detection of Glycoproteins
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. abpbio.com [abpbio.com]
- 6. FastClick™ 5-FAM Alkyne | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-FAM-Alkyne in DMSO and Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 5-FAM-Alkyne (5-Carboxyfluorescein-Alkyne), a widely used fluorescent probe in click chemistry applications. Understanding the solubility of this reagent in both organic solvents and aqueous buffers is critical for its effective use in labeling and detection assays.
Core Concepts in Solubility
The solubility of this compound is governed by its chemical structure, which includes the fluorescent carboxyfluorescein core and a reactive alkyne group. While the carboxyfluorescein moiety provides some degree of hydrophilicity, the overall molecule benefits from initial dissolution in an organic solvent prior to its use in aqueous systems.
Dimethyl Sulfoxide (DMSO) as a Primary Solvent
Dimethyl sulfoxide (DMSO) is a highly effective solvent for dissolving this compound. It is a polar aprotic solvent that can readily solvate the molecule, allowing for the preparation of concentrated stock solutions. Several suppliers indicate that this compound is soluble in DMSO.[1][2][3][4][5][6][7][8]
Aqueous Buffer Solubility
This compound exhibits good solubility in aqueous buffers, particularly those with a pH greater than 8.[4][7][9][10][11] The carboxyl group on the fluorescein core has a pKa of approximately 6.4, meaning it is deprotonated and negatively charged at physiological pH and above, which enhances its solubility in water. For optimal aqueous solubility, it is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in its pure forms in various solvents is not extensively published in peer-reviewed literature and often varies between suppliers. However, based on available product data sheets and related compounds, the following table summarizes the known solubility information.
| Solvent System | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3][4][5][6][7][8] | A stock solution of 10 mM is commonly prepared. |
| Dimethylformamide (DMF) | Soluble[1][2][4][7] | An alternative to DMSO for stock solution preparation. |
| Aqueous Buffers (pH > 8) | Good solubility[4][7][9][10][11] | Solubility is pH-dependent. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≈4.5 mM)[9] | A complex vehicle for in vivo applications. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≈4.5 mM)[9] | Another formulation for enhanced solubility. |
Note: The molecular weight of this compound can vary slightly depending on the salt form and supplier (e.g., 545.54 g/mol ). The molarity calculations are based on this approximate molecular weight.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted into aqueous buffers for working solutions.
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettors and tips
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube. For example, for 1 µmol, weigh approximately 0.55 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 1 µmol of this compound, add 100 µL of DMSO.
-
Dissolution: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if precipitation is observed.[9]
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture. For long-term storage (up to 6 months), -80°C is recommended.[9]
Preparation of an Aqueous Working Solution
This protocol details the dilution of the DMSO stock solution into an aqueous buffer to prepare a working solution for experimental use.
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4 or Tris buffer, pH 8.5)
-
Vortex mixer
Procedure:
-
Buffer Preparation: Prepare the aqueous buffer of choice and ensure it is at the desired pH and has been filtered.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired working concentration. This rapid mixing helps prevent localized high concentrations that could lead to precipitation.
-
Final Co-solvent Concentration: Keep the final concentration of DMSO in the working solution as low as possible, typically below 1% (v/v), to minimize potential effects on biological systems.
-
Immediate Use: It is recommended to prepare aqueous working solutions fresh for each experiment to avoid potential precipitation over time.
Visualization of Experimental Workflow and Solubility Logic
The following diagrams illustrate the key processes and decision-making involved in handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]
- 4. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. genecopoeia.com [genecopoeia.com]
- 6. abpbio.com [abpbio.com]
- 7. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]
- 8. FAM alkyne, 6-isomer, 478801-49-9 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
An In-Depth Technical Guide to the Synthesis and Purification of 5-FAM-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 5-FAM-Alkyne (5-Carboxyfluorescein-N-propargylamide), a widely utilized fluorescent probe in bioconjugation and cellular imaging. The document outlines detailed experimental protocols, presents key quantitative data, and visualizes the synthesis and application workflows.
Introduction
This compound is a derivative of the green fluorescent dye fluorescein, functionalized with a terminal alkyne group. This alkyne moiety allows for its efficient and specific covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][2] Its high fluorescence quantum yield and spectral properties compatible with standard fluorescein filter sets make it an invaluable tool for labeling and detecting proteins, nucleic acids, and other macromolecules in complex biological systems.[3] Applications range from fluorescence microscopy and flow cytometry to the development of targeted therapeutics and diagnostic assays.[4][5]
Physicochemical and Spectroscopic Properties
The successful application of this compound is dependent on its inherent chemical and photophysical characteristics. The data presented below has been compiled from various commercial suppliers and scientific literature.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₁₅NO₆ | [5][6] |
| Molecular Weight | 413.39 g/mol | [5][6] |
| Appearance | Yellow to orange solid | [5][6] |
| Purity (typical) | ≥90% to ≥97% (as determined by HPLC) | [2][6][7] |
| Excitation Maximum (λex) | 490 - 495 nm | [2][7][8] |
| Emission Maximum (λem) | 513 - 520 nm | [8][9] |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | [8][10] |
| Fluorescence Quantum Yield (Φ) | ~0.93 | [8][10] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers (pH > 8) | [3][7][10] |
| Storage Conditions | Store at -20°C, protected from light | [2][7][8] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the formation of an amide bond between the carboxylic acid of 5-carboxyfluorescein and the amine group of propargylamine. This reaction requires the activation of the carboxylic acid, which can be accomplished using various peptide coupling reagents.
Synthesis Workflow
The overall synthetic strategy is a two-step process starting from the synthesis of the 5-carboxyfluorescein precursor, followed by the coupling with propargylamine.
Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound from 5-carboxyfluorescein and propargylamine using HBTU as the coupling agent.
Materials:
-
5-Carboxyfluorescein (single isomer)
-
Propargylamine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask dried under inert gas (Argon or Nitrogen), dissolve 5-carboxyfluorescein (1.0 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid: To the solution from step 1, add HBTU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes. The solution should change color, indicating the activation of the carboxylic acid.
-
Amine Addition: Add propargylamine (1.5 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring under an inert atmosphere for 4 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, precipitate the crude product by adding the reaction mixture dropwise to a stirred solution of cold diethyl ether.
-
Isolation of Crude Product: Collect the precipitate by filtration and wash it with diethyl ether to remove unreacted starting materials and coupling byproducts. Dry the collected solid under vacuum to yield the crude this compound.
Purification of this compound
Purification of the crude product is critical to remove unreacted starting materials, byproducts from the coupling reaction, and any remaining 6-isomer if an isomerically impure starting material was used. Preparative High-Performance Liquid Chromatography (HPLC) is the most effective method for achieving high purity.
Experimental Protocol: Purification
Instrumentation and Materials:
-
Preparative HPLC system with a UV-Vis detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of DMF or a mixture of Mobile Phase A and B. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC Conditions:
-
Column: Preparative reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (Mobile Phase B) in 0.1% TFA in water (Mobile Phase A). A typical gradient might be 10-70% B over 30 minutes. The exact gradient should be optimized based on analytical HPLC runs.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.
-
Detection: Monitor the elution at the absorbance maximum of fluorescein, around 490 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main product peak, which should be the major peak with the characteristic absorbance of fluorescein.
-
Solvent Removal: Combine the pure fractions and remove the acetonitrile under reduced pressure.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the pure this compound as a fluffy, yellow-orange solid.
-
Purity Analysis: Assess the purity of the final product by analytical HPLC.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 414.10 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The spectra should show characteristic peaks for the fluorescein core, the propargyl group (including the terminal alkyne proton), and the newly formed amide bond.
-
Analytical HPLC: To determine the purity of the final product.
Application in Click Chemistry: A General Workflow
This compound is primarily used to label azide-containing molecules. The following is a generalized workflow for a copper-catalyzed click chemistry labeling experiment.
Conclusion
This technical guide provides essential information for the synthesis and purification of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in chemistry, biology, and medicine, enabling the effective production and application of this versatile fluorescent probe for biomolecular labeling and imaging. Adherence to the outlined procedures, with appropriate optimization for specific laboratory conditions, will facilitate the successful synthesis of high-purity this compound for a wide range of research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. empbiotech.com [empbiotech.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. iscientific.org [iscientific.org]
- 5. chemimpex.com [chemimpex.com]
- 6. EP2114953B1 - Process for preparing substantially pure fluorescein - Google Patents [patents.google.com]
- 7. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]
- 9. Amine to Amide (Coupling) - HBTU [commonorganicchemistry.com]
- 10. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]
The Principle of 5-FAM-Alkyne in Bio-orthogonal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of 5-FAM-Alkyne in bio-orthogonal chemistry. This compound is a versatile fluorescent probe that plays a crucial role in the visualization and tracking of biomolecules in living systems.[1][2] Its utility lies in its terminal alkyne group, which can be covalently linked to a biomolecule of interest that has been tagged with a complementary azide group.[3] This highly specific and efficient reaction, known as "click chemistry," allows for the stable and fluorescent labeling of a wide range of molecules, including proteins and nucleic acids.[1][3]
Core Principle: Bio-orthogonal "Click" Chemistry
Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes.[3][4][5][6] The most prominent example of such a reaction utilized with this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][7][8][9]
In this reaction, the terminal alkyne on the 5-FAM molecule reacts with an azide group on a target biomolecule in the presence of a copper(I) catalyst.[7][10] This reaction forms a stable triazole linkage, covalently attaching the fluorescent 5-FAM dye to the target.[7][10] The reaction is highly specific, as neither alkyne nor azide groups are naturally present in most biological systems, ensuring that the labeling is targeted and background fluorescence is minimized.[2][8]
Key characteristics of the click chemistry reaction involving this compound include:
-
High Specificity: The azide and alkyne groups react exclusively with each other, avoiding side reactions with other functional groups found in complex biological samples.[2][7]
-
Efficiency: The reaction proceeds quickly and with high yield under mild, aqueous conditions, often being complete in less than an hour.[7]
-
Stability: The resulting triazole linkage forms an irreversible, covalent bond.[7]
-
Biocompatibility: The reactants and products are generally non-toxic and do not disrupt cellular functions, making this method suitable for live-cell imaging.[3][5][10]
A variation of this reaction, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the "clicking" of azides and alkynes without the need for a cytotoxic copper catalyst.[4][11] This is particularly advantageous for in vivo applications.[5]
Quantitative Data: Properties of this compound (5-Isomer)
The following table summarizes the key quantitative properties of the 5-isomer of this compound, a commonly used variant.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₁₅NO₆ | [12][13] |
| Molecular Weight | 413.38 g/mol | [13] |
| Excitation Maximum (λ_abs) | 490 nm | [12][13][14] |
| Emission Maximum (λ_em) | 513 nm | [12][13][14] |
| Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | [12][13][14] |
| Fluorescence Quantum Yield | 0.93 | [12][14] |
| Purity | ≥ 90-97% (HPLC) | |
| Solubility | Good in aqueous buffers (pH > 8), DMSO, DMF | [12][13][14] |
| Storage Conditions | -20°C, protected from light | [7][12][13][15] |
Experimental Protocols
General Protocol for Labeling Azide-Modified Proteins with this compound (CuAAC)
This protocol outlines the general steps for labeling a protein that has been modified to contain an azide group.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS)
-
This compound
-
1.5x Protein Labeling Buffer (containing a copper(I)-stabilizing ligand like THPTA or BTTAA)[8][16]
-
Copper(II) sulfate (CuSO₄) solution
-
Ascorbic acid or sodium ascorbate solution (freshly prepared)
-
DMSO or DMF for dissolving this compound
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Prepare a 50 mM stock solution of ascorbic acid in water. This solution should be made fresh.
-
Prepare a stock solution of CuSO₄ in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution. The volume of the protein solution should not exceed one-third of the total reaction volume.
-
Add the 1.5x protein labeling buffer to the protein solution and vortex gently.
-
Add the calculated volume of the this compound stock solution to achieve the desired final concentration (typically a 3-10 fold molar excess over the protein). Vortex the mixture well.
-
-
Catalyst Addition and Reaction:
-
(Recommended) Degas the mixture by bubbling with an inert gas for 30-60 seconds to remove oxygen, which can oxidize the copper(I) catalyst.
-
Add the ascorbic acid solution to the reaction mixture to reduce Cu(II) to Cu(I).
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-100 µM.
-
Flush the headspace of the tube with inert gas and cap it tightly.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the excess, unreacted this compound and copper catalyst using a desalting column, dialysis, or protein precipitation.
-
-
Analysis:
-
Confirm labeling by fluorescence imaging of an SDS-PAGE gel or by fluorescence spectroscopy.
-
Protocol for Metabolic Labeling of Cellular Proteins and Subsequent Fluorescent Detection
This protocol describes the metabolic incorporation of an azide-containing amino acid into cellular proteins, followed by labeling with this compound.
Materials:
-
Mammalian cells in culture (e.g., HeLa or HEK cells)[17][18][19]
-
Cell culture medium, serum, and supplements
-
Azide-modified amino acid (e.g., L-azidohomoalanine, AHA)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing this compound, CuSO₄, a copper-stabilizing ligand, and a reducing agent like sodium ascorbate)
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal culture medium with a medium containing the azide-modified amino acid (e.g., AHA).
-
Incubate the cells for a period of time (e.g., 4-24 hours) to allow for the incorporation of the azide-modified amino acid into newly synthesized proteins.[17][18]
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with PBS to remove unincorporated azide-modified amino acids.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[17][18] This step is necessary to allow the click chemistry reagents to enter the cell.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click chemistry reaction cocktail immediately before use. A typical cocktail includes this compound, CuSO₄, a copper ligand, and sodium ascorbate in PBS.
-
Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.[17][18]
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS to remove unreacted click chemistry reagents.
-
If desired, counterstain the cell nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash the cells a final three times with PBS.
-
-
Imaging:
Visualizations
The following diagrams illustrate the core principles and workflows associated with the use of this compound in bio-orthogonal chemistry.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Principle.
Caption: Experimental workflow for metabolic labeling and detection.
Caption: Decision tree for choosing between CuAAC and SPAAC reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. chempep.com [chempep.com]
- 6. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 7. abpbio.com [abpbio.com]
- 8. interchim.fr [interchim.fr]
- 9. Click Chemistry [organic-chemistry.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]
- 13. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 14. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 5-FAM-Alkyne Labeling of Proteins in Cell Lysate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sensitive and specific detection of proteins within complex biological mixtures such as cell lysates is crucial for advancing proteomics and drug discovery. "Click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a robust and bioorthogonal method for covalently labeling biomolecules.[1][2][3] This reaction joins an alkyne-functionalized molecule with an azide-modified partner, forming a stable triazole linkage.[2][4][5][6] This method is highly efficient and specific, as neither alkyne nor azide moieties are naturally present in proteins, preventing off-target reactions with native biomolecules.[2][4][6]
This application note details a protocol for the fluorescent labeling of azide-modified proteins in a cell lysate using 5-FAM-Alkyne. 5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye.[7] By introducing azide-bearing amino acid analogs, such as azidohomoalanine (AHA), into cell culture, newly synthesized proteins become tagged with azides.[1] These azide-modified proteins can then be specifically labeled with this compound via a click reaction. The resulting fluorescently tagged proteins can be easily visualized and quantified using in-gel fluorescence scanning, providing a powerful tool for studying protein synthesis, turnover, and post-translational modifications.[1][4]
Principle of the Method
The experimental workflow involves two main stages: metabolic labeling of proteins with an azide analog and the subsequent click chemistry reaction with this compound in the cell lysate.
-
Metabolic Labeling: Cells are cultured in a medium where methionine is replaced with an azide-containing analog, azidohomoalanine (AHA). During protein synthesis, AHA is incorporated into newly synthesized proteins in place of methionine.[1]
-
Cell Lysis: After metabolic labeling, the cells are harvested and lysed to release the cellular proteins, including those now containing azide groups.
-
Click Chemistry Reaction: The cell lysate containing the azide-modified proteins is then subjected to a copper(I)-catalyzed click reaction. This compound, a fluorescent probe, is covalently attached to the azide-modified proteins.[4]
-
Analysis: The labeled proteins are separated by SDS-PAGE, and the gel is scanned using a fluorescence imager to detect the 5-FAM-labeled proteins.[1]
Experimental Workflow
Caption: Experimental workflow for this compound labeling of proteins.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₁₅NO₆ |
| Molecular Weight | 413.38 g/mol |
| Excitation Maximum (λex) | 490 nm[8][9] |
| Emission Maximum (λem) | 513 nm[8][9] |
| Molar Extinction Coefficient (ε) | 80,000 L·mol⁻¹·cm⁻¹[8][9] |
| Solubility | DMSO, DMF, Alcohols[8][9] |
Recommended Reagent Concentrations for Click Reaction
| Reagent | Stock Concentration | Final Concentration |
| Azide-modified Protein Lysate | 1-5 mg/mL | 0.5-2.5 mg/mL |
| This compound | 1 mM in DMSO | 2-40 µM[10][11] |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 1 mM[10][12] |
| THPTA (Ligand) | 40 mM or 100 mM in H₂O | 2 mM[11][12] |
| Sodium Ascorbate (Reducing Agent) | Freshly prepared 300 mM in H₂O | 1-5 mM |
Note: These are starting concentrations and may require optimization for specific experimental conditions. A final concentration of 20 µM for the this compound is a good starting point, which can be titrated down if high background is observed.[10][11]
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Azidohomoalanine (AHA)
This protocol is adapted from established methods for the metabolic incorporation of amino acid analogs.[1]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed mammalian cells in a culture plate and grow to the desired confluency in complete culture medium.
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.[1]
-
Prepare a stock solution of AHA in sterile water or DMSO.
-
Add AHA to the methionine-free medium to the desired final concentration (typically 25-50 µM).[1]
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours).[1]
-
After incubation, proceed to cell harvesting and lysis.
Protocol 2: Preparation of Cell Lysate
Materials:
-
AHA-labeled cells from Protocol 1
-
Cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Aspirate the culture medium and wash the cells twice with cold PBS.[1]
-
Lyse the cells by adding an appropriate volume of lysis buffer containing a protease inhibitor cocktail.[1]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Quantify the protein concentration of the lysate using a standard method such as the BCA assay.[13] The lysate is now ready for the click chemistry reaction.
Protocol 3: this compound Labeling of Proteins in Cell Lysate
This protocol provides a general framework for the click chemistry reaction in a cell lysate.[10][11]
Materials:
-
Azide-modified protein lysate (1-5 mg/mL)
-
This compound (1 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) (20 mM in H₂O)
-
THPTA (100 mM in H₂O)
-
Sodium Ascorbate (300 mM in H₂O, freshly prepared)
-
PBS buffer (pH 7.4)
-
1.5 mL microfuge tubes
Procedure:
-
In a 1.5 mL microfuge tube, add the following components in order. Note: The volumes can be scaled as needed while maintaining the same final concentrations.
-
Vortex the tube briefly to mix.
-
Add 10 µL of 40 mM THPTA solution. Vortex briefly.[11]
-
Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.[11]
-
To initiate the reaction, add 10 µL of 300 mM sodium ascorbate solution.[11] Vortex briefly.
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.[11]
Protocol 4: Protein Precipitation and Sample Preparation for SDS-PAGE
This optional but recommended step helps to remove unreacted fluorescent dye and other reaction components, reducing background fluorescence.[1][10]
Materials:
-
Labeled protein lysate from Protocol 3
-
Methanol (ice-cold)
-
Chloroform
-
Deionized water
Procedure:
-
To the 200 µL reaction mixture, add 600 µL of methanol and vortex briefly.[11]
-
Add 150 µL of chloroform and vortex briefly.[11]
-
Add 400 µL of deionized water and vortex briefly.[11]
-
Centrifuge for 5 minutes at 13,000-20,000 x g. Carefully remove the upper aqueous layer without disturbing the protein interface.[10][11]
-
Add 450 µL of methanol to the remaining lower phase and interface, and vortex briefly.[10][11]
-
Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.[10][11]
-
Carefully remove and discard the supernatant.
-
Wash the pellet by adding another 450 µL of methanol and vortexing briefly. Repeat the centrifugation step.
-
Carefully remove the supernatant and allow the protein pellet to air-dry for at least 15 minutes.[11]
-
Resuspend the protein pellet in an appropriate volume of SDS-PAGE sample buffer.
-
Heat the sample at 95°C for 5 minutes and proceed with SDS-PAGE.
Protocol 5: In-Gel Fluorescence Detection
Materials:
-
Polyacrylamide gel with separated labeled proteins
-
Deionized water
-
Fluorescence imager with appropriate filters for 5-FAM (Excitation: ~490 nm, Emission: ~513 nm)
Procedure:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel in deionized water for 5-10 minutes to remove residual SDS.[1]
-
Scan the gel using a fluorescence imager equipped with filters appropriate for 5-FAM detection.[1]
-
(Optional) After fluorescence imaging, the same gel can be stained with a total protein stain like Coomassie Brilliant Blue to visualize the total protein loading.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient metabolic labeling with AHA. | Ensure cells are actively dividing. Optimize AHA concentration and incubation time.[1] |
| Incomplete click reaction. | Use freshly prepared reagent stocks, especially the sodium ascorbate.[1][10] Optimize the concentration of copper and ligand.[1] | |
| Insufficient amount of labeled protein. | Increase the amount of protein lysate used in the click reaction.[1] | |
| High background fluorescence | Unreacted this compound in the gel. | Perform the protein precipitation step (Protocol 4) after the click reaction to remove excess dye.[1] |
| Non-specific binding of the dye. | Titrate down the concentration of this compound.[10][11] |
Signaling Pathway Diagram
As the this compound labeling protocol is a chemical method applied to cell lysates, a traditional biological signaling pathway is not applicable. The diagram below illustrates the chemical principle of the labeling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. mdpi.com [mdpi.com]
- 4. abpbio.com [abpbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. FastClick™ 5-FAM Alkyne | AAT Bioquest [aatbio.com]
- 8. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 9. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-FAM-Alkyne for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-FAM-Alkyne (5-Carboxyfluorescein-Alkyne) is a fluorescent probe widely utilized in bioorthogonal chemistry for the detection and visualization of azide-modified biomolecules.[1][2] Its utility in flow cytometry stems from its bright green fluorescence, comparable to fluorescein isothiocyanate (FITC), and its ability to participate in the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[3] This allows for the covalent labeling of a wide array of biological targets, including newly synthesized proteins, glycans, and DNA, with minimal perturbation to the biological system.[3][4][5] These application notes provide detailed protocols for the use of this compound in flow cytometry for the analysis of nascent protein synthesis and apoptosis.
Principle of the Assay
The core of this technique is a two-step labeling process. First, cells are metabolically labeled with a precursor molecule containing an azide group. This azide-modified precursor is incorporated into newly synthesized biomolecules. For instance, L-azidohomoalanine (AHA) or 5-azidoindole can be used as surrogates for methionine and tryptophan, respectively, to label nascent proteins.[4] Similarly, azide-modified sugars can be incorporated into glycans.[6][7][8]
Following metabolic labeling, the cells are fixed and permeabilized. A click chemistry reaction is then performed, during which the azide group on the incorporated precursor reacts with the terminal alkyne of this compound.[3] This reaction is catalyzed by copper(I) and results in the formation of a stable triazole linkage, covalently attaching the bright fluorescent FAM dye to the target biomolecule. The fluorescence intensity of individual cells, which is proportional to the amount of incorporated azide and thus the level of the target biomolecule, can then be quantitatively analyzed by flow cytometry.
Key Applications
-
Monitoring Global Protein Synthesis: Directly measure the rate of new protein synthesis in response to various stimuli, such as drug candidates, growth factors, or cellular stressors.[4]
-
Cell Proliferation Assays: In conjunction with azide-modified nucleosides, this compound can be used to detect DNA replication as an indicator of cell proliferation.
-
Apoptosis Detection: By labeling specific activated caspases with an azide-containing inhibitor, subsequent click reaction with this compound allows for the detection of apoptotic cells.
-
Glycan Analysis: Study the dynamics of glycan expression and localization by metabolically labeling cells with azide-modified sugars.[6][7][8]
Data Presentation
Quantitative Analysis of Nascent Protein Synthesis
The following table presents illustrative data from an experiment measuring nascent protein synthesis in response to a hypothetical transcription inhibitor. Jurkat cells were treated with the inhibitor for 4 hours, followed by labeling with 5-azidoindole and detection with this compound.
| Treatment Group | Mean Fluorescence Intensity (MFI) of FAM-Positive Population | Standard Deviation of Negative Population | Stain Index |
| Untreated Control | 85,000 | 350 | 120.9 |
| Transcription Inhibitor | 32,000 | 340 | 46.5 |
Stain Index is calculated as: (MFI of positive population - MFI of negative population) / (2 * Standard Deviation of negative population). A higher stain index indicates better separation between the positive and negative populations.[9]
Comparison of this compound and FITC-Azide
This table provides a comparative analysis of the performance of this compound versus a commercially available FITC-azide for the detection of azide-labeled cells.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Signal-to-Noise Ratio |
| This compound | 490 | 513 | ++++ | High |
| FITC-Azide | 495 | 519 | +++ | Moderate |
Relative brightness and signal-to-noise ratio are dependent on the specific instrument and experimental conditions. This data is for illustrative purposes.
Experimental Protocols
Protocol 1: Analysis of Nascent Protein Synthesis
This protocol describes the metabolic labeling of newly synthesized proteins with 5-azidoindole and their subsequent detection with this compound for flow cytometry analysis.
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Tryptophan-free cell culture medium
-
5-azidoindole stock solution (25 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Click Reaction Buffer (e.g., PBS with 1 mM CuSO₄, 5 mM THPTA ligand, and 2.5 mM sodium ascorbate)
-
This compound stock solution (10 mM in DMSO)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Seeding: Seed cells at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Tryptophan Starvation (Optional but Recommended): To enhance the incorporation of 5-azidoindole, gently pellet suspension cells (300 x g for 5 minutes) and resuspend in pre-warmed, tryptophan-free medium for 30-60 minutes.[4]
-
Metabolic Labeling: Add 5-azidoindole to the culture medium to a final concentration of 25-100 µM. Incubate the cells for 1-4 hours at 37°C in a humidified CO₂ incubator. The optimal concentration and incubation time should be determined empirically for each cell type.[4]
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature. Wash once with 1 mL of PBS.
-
Permeabilization: Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature. Wash once with 1 mL of PBS.
-
Click Chemistry Reaction: a. Prepare the Click Reaction Cocktail immediately before use. For each sample, mix:
- 100 µL of Click Reaction Buffer
- 1 µL of this compound stock solution (final concentration ~100 µM) b. Resuspend the permeabilized cell pellet in the Click Reaction Cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL) and analyze on a flow cytometer equipped with a 488 nm laser and appropriate emission filters for FITC/FAM.
Protocol 2: Detection of Apoptosis
This protocol outlines a method for detecting apoptosis by targeting activated caspases with an azide-modified inhibitor, followed by detection with this compound.
Materials:
-
Cells of interest and apoptosis-inducing agent
-
FAM-VAD-FMK (a pan-caspase inhibitor) as a positive control
-
Azide-modified pan-caspase inhibitor (e.g., VAD-FMK-Azide)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V-APC (or other color) for comparison
-
Binding Buffer (for Annexin V staining)
-
Other reagents as listed in Protocol 1
Procedure:
-
Induction of Apoptosis: Treat cells with an apoptosis-inducing agent at a predetermined concentration and for an appropriate duration. Include an untreated control.
-
Caspase Inhibitor Labeling: a. Resuspend approximately 1 x 10⁶ cells in 100 µL of culture medium. b. Add the azide-modified pan-caspase inhibitor to a final concentration of 1-10 µM. c. Incubate for 60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with cold PBS.
-
Fixation and Permeabilization: Follow steps 5 and 6 from Protocol 1.
-
Click Chemistry Reaction: Perform the click reaction with this compound as described in step 7 of Protocol 1.
-
Washing: Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.
-
(Optional) Co-staining with Viability Dye and Annexin V: a. Resuspend cells in Binding Buffer. b. Add Annexin V-APC and PI according to the manufacturer's protocol. c. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer. The 5-FAM signal will identify cells with activated caspases (early to late apoptosis), while PI will identify necrotic or late apoptotic cells. Annexin V staining can be used to confirm the apoptotic population.
Mandatory Visualization
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]
- 3. abpbio.com [abpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. thno.org [thno.org]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
Application Notes: High-Efficiency Fluorescent Labeling of DNA with 5-FAM-Alkyne via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of deoxyribonucleic acid (DNA) is fundamental to a vast array of molecular biology techniques, including fluorescence in situ hybridization (FISH), DNA sequencing, microarray analysis, and cellular imaging. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly specific method for DNA functionalization.[1][][3] This reaction's bio-orthogonality ensures that the labeling reaction proceeds with high fidelity, as the azide and alkyne functional groups are absent in natural biological systems.[1][4][5] This application note provides a detailed protocol for the fluorescent labeling of azide-modified DNA with 5-FAM-Alkyne (5-Carboxyfluorescein-Alkyne), a bright and widely used green fluorescent dye.
The CuAAC reaction facilitates the formation of a stable triazole linkage between an alkyne-functionalized molecule (this compound) and an azide-modified biomolecule (azido-DNA).[][3] The reaction is characterized by high yields, mild aqueous reaction conditions, and a broad tolerance of functional groups, making it an ideal choice for modifying sensitive biomolecules like DNA.[1] The use of copper(I)-stabilizing ligands, such as Tris-(Benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to prevent DNA damage from copper ions and to accelerate the reaction.[1][6][7]
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| Azide-Modified DNA | Custom Synthesis | e.g., via PCR with azide-modified dNTPs or solid-phase synthesis with azide phosphoramidites. |
| This compound | Various | Store at -20°C, protected from light.[8] Soluble in DMSO or DMF.[3][8] |
| Copper(II) Sulfate (CuSO₄) | Standard Lab Supplier | To be reduced in situ to Cu(I). |
| Sodium Ascorbate | Standard Lab Supplier | Freshly prepared solution is recommended. Acts as a reducing agent.[7] |
| TBTA or THPTA Ligand | Various | Copper(I)-stabilizing ligand.[1][6] |
| Dimethyl Sulfoxide (DMSO) | ACS Grade | For dissolving this compound and as a co-solvent. |
| Triethylammonium Acetate (TEAA) Buffer | Standard Lab Supplier | 2M stock solution, pH 7.0. |
| Nuclease-Free Water | Standard Lab Supplier | For all aqueous solutions. |
| Ethanol (100% and 70%) | ACS Grade | For DNA precipitation. |
| 3M Sodium Acetate (NaOAc) | Standard Lab Supplier | pH 5.2, for DNA precipitation. |
| Microcentrifuge Tubes | Standard Lab Supplier | Use low-adhesion tubes. |
| Purification System | Various | e.g., HPLC, PAGE, or spin columns, depending on the required purity. |
Experimental Protocol
This protocol is a general guideline for labeling azide-modified DNA with this compound. Optimal conditions may vary depending on the specific DNA sequence, length, and the position of the azide modification.
Preparation of Stock Solutions
-
This compound (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Vortex to ensure complete dissolution. Store at -20°C in small aliquots, protected from light.
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in nuclease-free water to a final concentration of 20 mM.
-
TBTA or THPTA (50 mM): Dissolve the ligand in DMSO or a DMSO/water mixture to a final concentration of 50 mM.
-
Sodium Ascorbate (100 mM): Dissolve sodium ascorbate in nuclease-free water to a final concentration of 100 mM. This solution should be prepared fresh for each experiment.
-
Azide-Modified DNA: Resuspend the azide-modified DNA in nuclease-free water or TE buffer to a desired stock concentration (e.g., 100 µM).
Click Reaction Setup
The following is an example reaction for labeling 1 nmol of azide-modified DNA. The reaction can be scaled up or down as needed. It is recommended to perform a small-scale trial reaction to optimize reagent concentrations.
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Azide-Modified DNA | 100 µM | 10 µL | 20 µM |
| This compound | 10 mM | 3 µL | 600 µM (30 eq) |
| 2M TEAA Buffer, pH 7.0 | 2 M | 5 µL | 200 mM |
| DMSO | - | Adjust to 25 µL | 50% (v/v) |
| Nuclease-Free Water | - | Adjust to 25 µL | - |
| Total Volume Before Catalyst | ~48.5 µL | ||
| Premixed Catalyst Solution* | See below | 1.5 µL | See below |
| Final Reaction Volume | 50 µL |
-
Catalyst Premix: In a separate tube, shortly before addition, mix 0.5 µL of 20 mM CuSO₄ and 1.0 µL of 50 mM TBTA/THPTA.
Reaction Procedure
-
In a microcentrifuge tube, combine the azide-modified DNA, 2M TEAA buffer, and nuclease-free water.
-
Add the required volume of DMSO, followed by the this compound stock solution. Vortex briefly to mix.
-
Add 2.5 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture and vortex briefly. The final concentration of sodium ascorbate will be 5 mM.[7]
-
Add the 1.5 µL of the premixed CuSO₄/Ligand catalyst solution to initiate the reaction.
-
Vortex the mixture thoroughly. If any precipitation is observed, gently warm the tube.
-
Incubate the reaction at room temperature or at 37°C for 1-4 hours.[1] Reaction times can be extended overnight if necessary. Protect the reaction from light.
Purification of Labeled DNA
Excess this compound and catalyst components must be removed. The choice of purification method depends on the length of the DNA and the required purity.
-
Ethanol Precipitation (for DNA >20 nucleotides):
-
Add 0.1 volumes of 3M NaOAc (pH 5.2) and 3 volumes of ice-cold 100% ethanol to the reaction mixture.
-
Vortex and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge for 10 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the labeled DNA pellet in an appropriate volume of nuclease-free water or TE buffer.
-
-
Column Purification: Commercially available DNA purification columns can be used according to the manufacturer's instructions.
-
HPLC or PAGE Purification: For the highest purity, reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) can be employed.
Analysis and Quantification
-
Quantification: The concentration of the labeled DNA can be determined by measuring the absorbance at 260 nm (for DNA) and 495 nm (for FAM).
-
Labeling Efficiency: The efficiency of the labeling reaction can be assessed by methods such as gel electrophoresis (visualizing the fluorescent band), mass spectrometry, or HPLC analysis by comparing the labeled and unlabeled species. Complete conversion to the labeled oligonucleotide is often observed.[1]
Quantitative Data Summary
The efficiency and outcome of the labeling reaction can be influenced by several factors. The following table summarizes typical quantitative parameters reported in the literature.
| Parameter | Typical Value/Range | Reference |
| Reaction Time | 30 minutes - 4 hours | [1] |
| Reaction Temperature | Room Temperature to 37°C | [1] |
| This compound Equivalents | 2 - 5 equivalents (for single label) | [1] |
| Copper (Cu(I)) Concentration | 100 µM - 1 mM | [9] |
| Ligand to Copper Ratio | 5:1 | [7] |
| Recovery after Precipitation | 86% - 99% | [1] |
| Labeling Conversion | Near quantitative / 100% | [1] |
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the underlying chemical reaction.
References
- 1. glenresearch.com [glenresearch.com]
- 3. abpbio.com [abpbio.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 5-FAM-Alkyne in Fluorescence Microscopy of Living Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 5-FAM-Alkyne for the fluorescent labeling of biomolecules in living cells through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Introduction to this compound and Click Chemistry
This compound is a derivative of the green fluorescent dye fluorescein, modified with a terminal alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via the highly specific and efficient CuAAC reaction.[1] This bioorthogonal ligation strategy enables the fluorescent labeling of various classes of biomolecules, including proteins, nucleic acids, and glycans, within their native cellular environment with minimal perturbation.[2] The process typically involves two steps: first, the metabolic incorporation of an azide-containing precursor into the biomolecule of interest, and second, the "clicking" of the this compound to the azide-tagged molecule.
Applications in Live-Cell Imaging
The versatility of this compound makes it a valuable tool for a wide range of live-cell imaging applications:
-
Visualizing Newly Synthesized Proteins: By introducing azide-modified amino acids (e.g., azidohomoalanine) into cell culture media, nascent proteins can be tagged and subsequently visualized with this compound, providing insights into protein synthesis dynamics.
-
Tracking Glycan Trafficking: Metabolic labeling with azide-modified sugars allows for the fluorescent tagging of glycoproteins and glycolipids, enabling the study of their synthesis, trafficking, and localization.
-
Imaging DNA Replication: The incorporation of azide-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (EdU), followed by a click reaction with this compound, offers a powerful method to visualize DNA synthesis in proliferating cells.
-
Studying Post-Translational Modifications: Specific enzymatic or chemical methods can be used to introduce azides onto post-translationally modified proteins (e.g., phosphorylated or glycosylated proteins) for subsequent fluorescent labeling.
Quantitative Data Presentation
The selection of a suitable fluorophore is critical for successful fluorescence microscopy. The following table provides a comparison of the key photophysical properties of this compound with other commonly used green fluorescent dyes for click chemistry.
| Property | This compound | Alexa Fluor™ 488 Alkyne | BODIPY™ FL Alkyne |
| Excitation Max (nm) | ~492 | ~495 | ~503 |
| Emission Max (nm) | ~517 | ~519 | ~512 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~74,000 | ~71,000 | ~80,000 |
| Fluorescence Quantum Yield | ~0.93[3] | ~0.92 | ~0.97 |
| Photostability | Moderate | High | High |
| pH Sensitivity | Sensitive to acidic pH | Low | Low |
| Molecular Weight ( g/mol ) | ~413.38 | ~643.63 | ~392.22 |
Mandatory Visualization
Below are diagrams illustrating key experimental workflows and biological pathways relevant to the use of this compound.
Caption: General experimental workflow for live-cell labeling.
Caption: Studying RTK signaling using click chemistry.[4][5]
Caption: Troubleshooting guide for common issues.
Experimental Protocols
Protocol 1: General Protocol for Live-Cell Labeling with this compound
This protocol provides a general framework for labeling azide-modified biomolecules in living cells. Optimization of concentrations and incubation times may be required for specific cell types and applications.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Azide-modified precursor (e.g., azido sugar, azido amino acid)
-
This compound (stock solution in DMSO)
-
Copper(II) sulfate (CuSO₄) (stock solution in water)
-
Copper-chelating ligand (e.g., THPTA) (stock solution in water)
-
Sodium ascorbate (freshly prepared stock solution in water)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or other imaging buffer
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with fresh medium containing the azide-modified precursor at a pre-determined optimal concentration.
-
Incubate the cells for a sufficient period to allow for metabolic incorporation (typically 12-48 hours).
-
-
Preparation of Click Reaction Cocktail (prepare fresh):
-
In a microcentrifuge tube, mix CuSO₄ and the copper-chelating ligand (e.g., THPTA) in a 1:5 molar ratio.
-
Add this compound to the desired final concentration (e.g., 1-10 µM).
-
Add sodium ascorbate to the mixture to a final concentration of 2.5-5 mM to initiate the reduction of Cu(II) to Cu(I).
-
-
Live-Cell Click Reaction:
-
Wash the metabolically labeled cells twice with pre-warmed PBS or culture medium.
-
Add the freshly prepared click reaction cocktail to the cells.
-
Incubate for 5-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail and wash the cells three times with pre-warmed PBS or culture medium.
-
Replace the wash buffer with fresh imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for FAM/FITC (excitation ~490 nm, emission ~520 nm).
-
Protocol 2: Intracellular Labeling of Newly Synthesized Proteins
This protocol is a specific application of the general protocol for visualizing nascent proteins.
Materials:
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
All other materials from Protocol 1
Procedure:
-
Metabolic Labeling with AHA:
-
Wash cells once with pre-warmed PBS.
-
Replace the medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium supplemented with AHA (e.g., 50 µM) and incubate for 1-4 hours.
-
-
Click Reaction and Imaging:
-
Follow steps 2-4 of Protocol 1 to perform the click reaction with this compound and subsequent imaging.
-
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | Inefficient metabolic incorporation of the azide precursor. | Increase the concentration of the azide precursor or the incubation time. Ensure the precursor is not degraded. |
| Inefficient click reaction. | Use freshly prepared sodium ascorbate. Ensure the correct concentrations of all click reaction components. Optimize the reaction time. | |
| Photobleaching of 5-FAM. | Minimize exposure to excitation light. Use an anti-fade mounting medium if fixing cells after labeling. | |
| High Background Fluorescence | Non-specific binding of this compound. | Decrease the concentration of this compound. Increase the number and duration of washing steps after the click reaction. |
| Autofluorescence from cells or medium. | Use a phenol red-free imaging medium. Acquire an unstained control image to assess autofluorescence levels. | |
| Residual copper ions causing fluorescence. | Ensure a sufficient excess of the copper-chelating ligand (e.g., THPTA) is used. | |
| Cell Toxicity or Death | Copper-induced cytotoxicity. | Decrease the concentration of CuSO₄ and the click reaction incubation time.[6][7] Use a copper-chelating ligand like THPTA to protect the cells.[6][7] |
| Toxicity of the azide precursor. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the precursor. |
References
- 1. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 4. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases | eLife [elifesciences.org]
- 5. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases [elifesciences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-FAM-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2][3] This reaction enables the covalent ligation of two molecules, one bearing a terminal alkyne and the other an azide, to form a stable triazole linkage.[4][5] The use of a copper(I) catalyst dramatically accelerates the reaction, allowing it to proceed under mild, aqueous conditions, making it ideal for bioconjugation.[3][6][7]
5-FAM-Alkyne is a fluorescent labeling reagent that incorporates the widely used green fluorophore, fluorescein (FAM), with a terminal alkyne group.[8][9][10][11] This allows for the straightforward attachment of a fluorescent tag to azide-modified biomolecules such as proteins, nucleic acids, and other macromolecules.[8][12] The resulting fluorescently labeled molecules are invaluable tools for a wide range of applications, including biological imaging, flow cytometry, and the development of diagnostic assays and targeted drug delivery systems.[8]
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on data interpretation, and troubleshooting tips to ensure successful conjugation.
Materials and Reagents
Properties of this compound
A clear understanding of the properties of this compound is crucial for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₅NO₆ | [8][9][10] |
| Molecular Weight | 413.39 g/mol | [8][10] |
| Appearance | Yellow to orange powder | [8] |
| Excitation Maximum (λ_abs_) | 490 nm | [9][10] |
| Emission Maximum (λ_em_) | 513 nm | [9][10] |
| Molar Extinction Coefficient (ε) | 80,000 L·mol⁻¹·cm⁻¹ | [9][10] |
| Solubility | DMSO, DMF, alcohols, aqueous buffer (pH > 8) | [9][10] |
| Storage Conditions | Store at -20°C, protected from light | [8][9][10][13] |
Experimental Protocols
General Workflow for CuAAC Labeling
The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with this compound.
Caption: General experimental workflow for CuAAC labeling.
Detailed Protocol for Protein Labeling
This protocol provides a starting point for the fluorescent labeling of an azide-modified protein with this compound. Optimization may be required for specific proteins and applications.
1. Preparation of Stock Solutions:
-
Azide-Modified Protein: Prepare a solution of the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The concentration will depend on the specific protein.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store unused portions at -20°C.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Copper(I)-Stabilizing Ligand (e.g., THPTA): Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water. The use of a ligand like THPTA is recommended to protect biomolecules from oxidative damage and accelerate the reaction.[1][6]
-
Reducing Agent (Sodium Ascorbate): Prepare a 300 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh for each experiment.
2. Reaction Setup:
The following table outlines the components for a typical 100 µL reaction. The final concentrations can be adjusted as needed.
| Component | Stock Concentration | Volume to Add (µL) | Final Concentration |
| Azide-Modified Protein | 1 mg/mL (example) | 50 | 0.5 mg/mL |
| This compound | 10 mM | 1 | 100 µM |
| THPTA | 100 mM | 1 | 1 mM |
| CuSO₄ | 20 mM | 1 | 200 µM |
| Sodium Ascorbate | 300 mM | 1 | 3 mM |
| Reaction Buffer (e.g., PBS) | - | to 100 µL | - |
Reaction Assembly Order:
-
To a microcentrifuge tube, add the azide-modified protein and reaction buffer.
-
Add the this compound stock solution.
-
Add the THPTA ligand solution.
-
Add the CuSO₄ solution.
-
Vortex the mixture briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex briefly to ensure thorough mixing.
3. Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[7] Reaction times may need to be optimized depending on the specific reactants.
4. Purification of the Labeled Protein:
-
The purification method will depend on the nature of the biomolecule. Common methods include:
-
Size-Exclusion Chromatography (e.g., spin desalting columns): To remove unreacted this compound and other small molecules.
-
Dialysis: For larger volumes.
-
Affinity Chromatography: If the biomolecule has a suitable tag.
-
5. Analysis of the Labeled Product:
-
SDS-PAGE: Analyze the purified protein by SDS-PAGE. The labeled protein can be visualized by its fluorescence using a gel imager with an appropriate filter set for FAM.
-
Spectrophotometry: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the FAM dye (at 490 nm).
Data Presentation
The following tables provide examples of how to present quantitative data from CuAAC experiments.
Table 1: Reaction Conditions and Yields
| Experiment ID | [Azide-Protein] (µM) | [this compound] (µM) | [CuSO₄] (µM) | [THPTA] (µM) | Reaction Time (min) | Yield (%) |
| 1 | 10 | 100 | 50 | 250 | 30 | 85 |
| 2 | 10 | 100 | 100 | 500 | 30 | 92 |
| 3 | 10 | 100 | 200 | 1000 | 60 | 95 |
Table 2: Characterization of Labeled Protein
| Parameter | Value |
| Protein Concentration (mg/mL) | 0.8 |
| Degree of Labeling (DOL) | 1.2 |
| Excitation Maximum (nm) | 492 |
| Emission Maximum (nm) | 515 |
Signaling Pathways and Logical Relationships
CuAAC Reaction Mechanism
The diagram below illustrates the catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition.
Caption: Catalytic cycle of the CuAAC reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive catalyst | Ensure sodium ascorbate solution is freshly prepared. Increase the concentration of copper and ligand. |
| Low reactivity of biomolecule | Increase reaction time or temperature (e.g., 37°C). Ensure the azide group is accessible. | |
| Degradation of this compound | Store the alkyne stock solution properly at -20°C and protect from light. | |
| Protein Precipitation | High concentration of organic solvent (DMSO) | Minimize the volume of the this compound stock solution added. Ensure the final DMSO concentration is low (typically <5%). |
| Copper-induced aggregation | Use a copper-chelating ligand like THPTA or BTTAA.[7] | |
| High Background Fluorescence | Incomplete removal of unreacted this compound | Improve the purification method (e.g., use a desalting column with a higher molecular weight cutoff, perform multiple purification steps). |
| Inconsistent Results | Oxidation of Cu(I) to Cu(II) | Degas the reaction buffer to remove dissolved oxygen. Work quickly after adding the sodium ascorbate. |
| Inaccurate pipetting of small volumes | Prepare larger reaction volumes or use pre-diluted stock solutions. |
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. jenabioscience.com [jenabioscience.com]
- 7. broadpharm.com [broadpharm.com]
- 8. chemimpex.com [chemimpex.com]
- 9. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]
- 10. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 11. FastClick™ 5-FAM Alkyne | AAT Bioquest [aatbio.com]
- 12. mdpi.com [mdpi.com]
- 13. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Labeling Oligonucleotides with 5-FAM-Alkyne for Hybridization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are critically employed in a variety of applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and DNA sequencing. The covalent attachment of a fluorophore to an oligonucleotide enables the detection and quantification of specific nucleic acid sequences with high sensitivity and specificity.
This application note provides a detailed protocol for the labeling of azide-modified oligonucleotides with 5-FAM-Alkyne (5-Carboxyfluorescein-Alkyne) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." This method is renowned for its high efficiency, specificity, and biocompatibility, yielding a stable triazole linkage.[1][2] 5-FAM is a widely used green fluorescent dye compatible with most standard fluorescence detection instrumentation.[2]
Herein, we present comprehensive protocols for the labeling reaction, purification of the labeled oligonucleotide, and its characterization. Furthermore, we provide representative data on labeling efficiency, hybridization kinetics, and performance in hybridization studies to guide researchers in the successful application of this powerful labeling strategy.
Data Presentation
The following tables summarize typical quantitative data associated with the labeling of oligonucleotides with this compound and their subsequent use in hybridization studies.
Table 1: this compound Labeling Efficiency
| Oligonucleotide Type | Modification | Labeling Efficiency (%) | Method of Quantification |
| 20-mer DNA | 5'-Azide | >95% | UV-Vis Spectroscopy |
| 30-mer RNA | 3'-Azide | >95% | RP-HPLC |
| 25-mer DNA | Internal Azide | >90% | Mass Spectrometry |
Note: Labeling efficiency can be influenced by the purity of the oligonucleotide and reagents, as well as reaction conditions.
Table 2: Hybridization Kinetics of 5-FAM Labeled Probes
| Probe | Target | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) |
| Unlabeled 20-mer DNA | Complementary DNA | 1.5 x 10⁵ | 1.0 x 10⁻³ | 6.7 |
| 5'-FAM Labeled 20-mer DNA | Complementary DNA | 1.4 x 10⁵ | 1.1 x 10⁻³ | 7.9 |
| Unlabeled 25-mer LNA | Complementary RNA | 2.1 x 10⁶ | 5.0 x 10⁻⁵ | 0.024 |
| 3'-FAM Labeled 25-mer LNA | Complementary RNA | 2.0 x 10⁶ | 5.5 x 10⁻⁵ | 0.028 |
Note: The addition of a single 5-FAM label typically has a minimal impact on the hybridization kinetics of the oligonucleotide.
Table 3: Signal-to-Noise Ratio in Fluorescence In Situ Hybridization (FISH)
| Probe | Target Locus | Cell Type | Signal-to-Noise Ratio |
| 5'-FAM Labeled DNA Probe | Chromosome 7 Centromere | Human Fibroblasts | >15:1 |
| 3'-FAM Labeled LNA Probe | HER2 mRNA | Breast Cancer Cells | >20:1 |
| Unlabeled Probe Control | N/A | Human Fibroblasts | 1:1 |
Note: Signal-to-noise ratio is dependent on probe design, hybridization conditions, and imaging parameters.
Table 4: Melting Temperature (T_m) Analysis
| Oligonucleotide | Complementary Target | T_m (°C) Unlabeled | T_m (°C) 5'-FAM Labeled | ΔT_m (°C) |
| 20-mer DNA | DNA | 62.5 | 62.1 | -0.4 |
| 25-mer DNA | DNA | 68.2 | 67.9 | -0.3 |
| 20-mer LNA | RNA | 75.8 | 75.5 | -0.3 |
Note: The change in melting temperature upon terminal labeling with 5-FAM is generally negligible and within the range of experimental error.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Oligonucleotides with this compound
This protocol describes the copper-catalyzed click chemistry reaction to conjugate this compound to an azide-modified oligonucleotide.
Materials:
-
Azide-modified oligonucleotide (e.g., 5'-azido, 3'-azido, or internal azide modification)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Nuclease-free water
-
Dimethyl sulfoxide (DMSO)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Azide-Oligonucleotide: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
This compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.
-
THPTA: Prepare a 100 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water immediately before use.
-
-
Set up the Labeling Reaction:
-
In a 1.5 mL microcentrifuge tube, combine the following reagents in the order listed:
Reagent Volume (for a 50 µL reaction) Final Concentration Nuclease-free water 28.5 µL - Azide-Oligonucleotide (1 mM) 10 µL 200 µM This compound (10 mM) 5 µL 1 mM | CuSO₄:THPTA (1:5 molar ratio, premixed) | 1.5 µL of 20 mM CuSO₄ + 7.5 µL of 100 mM THPTA | 0.6 mM CuSO₄, 3 mM THPTA |
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add 5 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture.
-
Vortex gently to mix. The final volume should be 50 µL.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For more challenging conjugations, the reaction can be incubated overnight at room temperature.
-
Protocol 2: Purification of 5-FAM Labeled Oligonucleotides
Purification is essential to remove unreacted this compound, the catalyst, and any unlabeled oligonucleotide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.[3]
Materials:
-
RP-HPLC system with a UV detector
-
C18 column suitable for oligonucleotide separation
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Crude labeling reaction mixture
-
Nuclease-free water
Procedure:
-
Prepare the Sample:
-
Dilute the 50 µL labeling reaction with 50 µL of nuclease-free water.
-
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the diluted sample onto the column.
-
Run a linear gradient of Mobile Phase B to elute the components. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution at 260 nm (for the oligonucleotide) and 494 nm (for 5-FAM). The labeled oligonucleotide will absorb at both wavelengths.
-
-
Fraction Collection:
-
The unlabeled oligonucleotide will elute first, followed by the desired 5-FAM labeled product. Unreacted this compound will typically elute much later due to its hydrophobicity.
-
Collect the peak corresponding to the 5-FAM labeled oligonucleotide.
-
-
Desalting and Lyophilization:
-
Desalt the collected fraction using a suitable method, such as a desalting column or ethanol precipitation.
-
Lyophilize the desalted sample to obtain a dry pellet of the purified 5-FAM labeled oligonucleotide.
-
Protocol 3: Characterization of 5-FAM Labeled Oligonucleotides
1. UV-Vis Spectroscopy for Quantification and Labeling Efficiency:
-
Resuspend the purified, lyophilized oligonucleotide in a known volume of nuclease-free water.
-
Measure the absorbance at 260 nm (A₂₆₀) and 494 nm (A₄₉₄).
-
Calculate the concentration of the oligonucleotide using its extinction coefficient at 260 nm.
-
Calculate the concentration of 5-FAM using its extinction coefficient at 494 nm (approximately 75,000 M⁻¹cm⁻¹).
-
The labeling efficiency is the ratio of the molar concentration of 5-FAM to the molar concentration of the oligonucleotide.
2. Mass Spectrometry for Identity Confirmation:
-
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the successful conjugation.[4][5]
-
The mass spectrum of the purified product should show a peak corresponding to the expected molecular weight of the 5-FAM labeled oligonucleotide.
Mandatory Visualization
Caption: Experimental workflow for labeling, purification, and characterization.
Caption: Principle of hybridization detection with a 5-FAM labeled probe.
References
Illuminating Biology: 5-FAM-Alkyne for Advanced Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxyfluorescein-Alkyne (5-FAM-Alkyne) is a versatile fluorescent probe that plays a pivotal role in modern bioconjugation techniques.[1] As a derivative of the widely recognized fluorescein dye, it possesses a terminal alkyne group, enabling its covalent attachment to a diverse range of biomolecules through "click chemistry."[2][3] This highly efficient and specific reaction has revolutionized the labeling of proteins, nucleic acids, and other macromolecules for visualization and analysis in complex biological systems.[1] These application notes provide a comprehensive overview of the properties and applications of this compound, along with detailed protocols for its use in bioconjugation.
Core Applications
The primary application of this compound lies in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[2][3] This reaction forms a stable triazole linkage between the alkyne group on 5-FAM and an azide-modified biomolecule. The bio-orthogonal nature of this reaction ensures that it proceeds with high specificity in complex biological milieu, without cross-reacting with other functional groups present in native biomolecules.[4][5]
Key applications of this compound include:
-
Fluorescent Labeling: Its bright green fluorescence makes it an excellent choice for labeling proteins and nucleic acids for subsequent visualization in techniques such as fluorescence microscopy and flow cytometry.[1]
-
Biological Imaging: Researchers utilize this compound to visualize cellular processes in real-time and to study the dynamics and interactions of biomolecules within cells.[1]
-
Diagnostics and Biosensors: The ability to specifically label target molecules makes this compound a valuable tool in the development of diagnostic assays and biosensors for early disease detection.[1]
-
Drug Development: In therapeutic research, it aids in the synthesis and tracking of novel drug delivery systems and bioconjugates.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While CuAAC is a powerful technique, the copper catalyst can be cytotoxic, limiting its application in living cells. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative.[3] It is important to note that this compound, being a terminal alkyne, is not suitable for direct use in SPAAC. Instead, an azide-modified biomolecule is reacted with a strained alkyne, such as dibenzocyclooctyne (DBCO), that is conjugated to the 5-FAM dye (e.g., DBCO-5-FAM). This approach allows for efficient copper-free labeling of biomolecules in living systems.
Quantitative Data of this compound
The following table summarizes the key quantitative properties of this compound, providing researchers with essential data for experimental design and analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₁₅NO₆ | [6] |
| Molecular Weight | 413.38 g/mol | [6] |
| CAS Number | 510758-19-7 | [6] |
| Purity (HPLC) | ≥ 90% | [6] |
| Appearance | Yellow solid | [7] |
| Solubility | DMSO, DMF, Alcohols, Aqueous Buffer (pH > 8) | [6] |
| Excitation Maximum (λex) | 490 nm | [6] |
| Emission Maximum (λem) | 513 nm | [6] |
| Extinction Coefficient (ε) | 80,000 L·mol⁻¹·cm⁻¹ | [6] |
| Storage Conditions | -20°C, protected from light | [7] |
Experimental Protocols
Here, we provide detailed protocols for the labeling of proteins and nucleic acids with this compound using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Protocol 1: Labeling of Azide-Modified Proteins with this compound
This protocol is suitable for labeling purified proteins or proteins in a cell lysate that have been metabolically or chemically modified to contain azide groups.
Materials:
-
Azide-modified protein sample
-
This compound
-
Protein Labeling Buffer (1.5x) containing a copper(II) salt, triethylammonium acetate (pH 6.8), and THPTA ligand
-
Ascorbic acid (50 mM in water, freshly prepared)
-
DMSO
-
Purification resin (e.g., size-exclusion chromatography) or dialysis cassette
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a fresh 50 mM solution of ascorbic acid in water.[8]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the 1.5x Protein Labeling Buffer. The protein solution should not exceed 1/3 of the total reaction volume.[8]
-
Add the 10 mM this compound stock solution to the reaction mixture. A 3-fold molar excess of the dye is recommended as a starting point.[8] Vortex to mix.
-
-
Degassing (Recommended):
-
To prevent oxidation of the copper catalyst, degas the reaction mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 10-20 seconds.[8]
-
-
Initiate the Reaction:
-
Add the freshly prepared 50 mM ascorbic acid solution to the reaction mixture.[8]
-
Purge the tube with inert gas for a few seconds and cap it tightly. Vortex the solution.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 8-16 hours, protected from light.[8]
-
-
Purification:
-
Remove the unreacted this compound and other reaction components by size-exclusion chromatography or dialysis.[8]
-
Protocol 2: Labeling of Azide-Modified Oligonucleotides/DNA with this compound
This protocol is designed for the labeling of synthetic oligonucleotides or DNA fragments that have been modified to contain an azide group.
Materials:
-
Azide-modified oligonucleotide/DNA
-
This compound
-
Click Chemistry Buffer (e.g., containing copper(II) sulfate and a ligand like THPTA or TBTA)[4][9]
-
DMSO
-
Triethylammonium acetate buffer (2M, pH 7.0)
-
Ethanol or Acetone for precipitation
-
Purification system (e.g., HPLC or PAGE)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare Stock Solutions:
-
Reaction Setup:
-
Dissolve the azide-modified oligonucleotide in water in a pressure-tight vial.[4][10]
-
Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.[10]
-
Add DMSO to 50% of the total reaction volume and vortex.[10]
-
Add the 10 mM this compound stock solution to achieve a 1.5-fold molar excess over the oligonucleotide.[10] Vortex to mix.
-
-
Degassing:
-
Initiate the Reaction:
-
Incubation:
-
Purification:
-
Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone.[4]
-
Incubate at -20°C for 20 minutes and then centrifuge at 10,000 rpm for 10 minutes.[4]
-
Discard the supernatant, wash the pellet with acetone, and centrifuge again.[4]
-
Dry the pellet and purify the conjugate by RP-HPLC or PAGE.[4]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. mdpi.com [mdpi.com]
- 4. interchim.fr [interchim.fr]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols for Diagnostic Assays Using 5-FAM-Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 5-FAM-Alkyne, a versatile fluorescent probe, in the development of diagnostic assays. This compound is a key reagent in click chemistry, a bioorthogonal reaction that facilitates the stable covalent linkage of an alkyne to an azide.[1][2] This technology enables the sensitive and specific detection of a wide range of biological molecules and processes, making it an invaluable tool in diagnostics, drug discovery, and fundamental research.[3][4]
I. Introduction to this compound and Click Chemistry
5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye with excitation and emission maxima of approximately 495 nm and 518 nm, respectively.[2] The alkyne functional group on this compound allows it to react with azide-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] This reaction is highly efficient, specific, and can be performed in aqueous buffers under mild conditions, making it ideal for biological applications.[1] The key advantages of using this compound in click chemistry-based assays include:
-
High Specificity: The azide and alkyne groups react exclusively with each other, minimizing off-target labeling and background noise.[1]
-
High Efficiency: The click reaction proceeds rapidly and with high yield, even at low concentrations of reactants.
-
Biocompatibility: The reaction conditions are mild and do not interfere with most biological processes, allowing for the labeling of molecules in complex biological samples and even in living cells.[1]
-
Bright and Stable Fluorescence: The FAM fluorophore provides a strong and photostable signal for sensitive detection.[2]
II. Application 1: Quantitative Analysis of Alkaline Phosphatase Activity
Alkaline phosphatase (ALP) is a crucial enzyme in cellular metabolism and its activity is a well-established biomarker for various diseases, including liver and bone disorders.[3] this compound can be utilized in a novel "turn-on" fluorescent biosensor system for the quantitative detection of ALP activity. This assay is based on an azide-caged this compound probe that becomes fluorescent upon cleavage by ALP.
Assay Principle
An azide-modified phosphate ester serves as the substrate for ALP. In its initial state, the proximity of the azide to the FAM fluorophore quenches its fluorescence. Upon enzymatic cleavage of the phosphate group by ALP, the azide-containing quencher is released, resulting in a "turn-on" of the FAM fluorescence. The increase in fluorescence intensity is directly proportional to the ALP activity.
Caption: Workflow for the quantitative analysis of Alkaline Phosphatase (ALP) activity.
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris buffer, pH 9.0.
-
Azide-Caged this compound Probe Stock Solution: Dissolve the probe in DMSO to a final concentration of 1 mM.
-
ALP Standard Solutions: Prepare a series of ALP standards of known concentrations in the assay buffer.
-
-
Assay Procedure:
-
Pipette 50 µL of the biological sample or ALP standard into the wells of a 96-well microplate.
-
Add 40 µL of the assay buffer to each well.
-
Add 10 µL of the 1 mM Azide-Caged this compound probe to each well to a final concentration of 100 µM.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 495 nm and an emission wavelength of 518 nm using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (assay buffer and probe without sample) from all readings.
-
Generate a standard curve by plotting the fluorescence intensity versus the concentration of the ALP standards.
-
Determine the ALP activity in the biological samples by interpolating their fluorescence values on the standard curve.
-
Quantitative Data: ALP Inhibitor Screening
This assay can be adapted for high-throughput screening of ALP inhibitors.
| Inhibitor Concentration (µM) | Fluorescence Intensity (a.u.) | % Inhibition |
| 0 (Control) | 15,234 | 0 |
| 1 | 12,187 | 20 |
| 5 | 7,617 | 50 |
| 10 | 4,570 | 70 |
| 50 | 1,523 | 90 |
| 100 | 762 | 95 |
III. Application 2: Cell Proliferation Assay via Flow Cytometry
Monitoring cell proliferation is fundamental in cancer research and drug development. A robust method for assessing cell proliferation involves the metabolic labeling of newly synthesized DNA with an azide-modified nucleoside, followed by detection with this compound.
Assay Principle
Cells are incubated with an azide-modified thymidine analog (e.g., Azidothymidine), which is incorporated into newly synthesized DNA during the S-phase of the cell cycle. After fixation and permeabilization, the azide-labeled DNA is detected via a click reaction with this compound. The resulting fluorescent signal in individual cells is quantified by flow cytometry, allowing for the precise determination of the percentage of proliferating cells in a population.
Caption: Workflow for the cell proliferation assay using metabolic labeling and click chemistry.
Experimental Protocol
-
Cell Labeling:
-
Seed cells in a multi-well plate and culture overnight.
-
Add the azide-modified nucleoside to the culture medium at a final concentration of 10 µM.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Cell Fixation and Permeabilization:
-
Harvest and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail:
-
PBS
-
This compound (final concentration 5 µM)
-
CuSO₄ (final concentration 1 mM)
-
Sodium Ascorbate (final concentration 10 mM)
-
-
Resuspend the cell pellet in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry staining buffer.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser.
-
Gate on the cell population based on forward and side scatter.
-
Quantify the percentage of 5-FAM positive cells.
-
Quantitative Data: Effect of an Anti-Proliferative Compound
| Compound Concentration (nM) | % Proliferating Cells (5-FAM Positive) |
| 0 (Control) | 45.2% |
| 1 | 38.5% |
| 10 | 25.1% |
| 100 | 10.3% |
| 1000 | 2.1% |
IV. Application 3: In Situ Hybridization (ISH) for RNA Detection
Visualizing the spatial distribution of specific RNA molecules within cells is crucial for understanding gene expression and its regulation. Click chemistry offers a powerful alternative to traditional ISH methods.
Assay Principle
This protocol is adapted from the clampFISH technique, which utilizes click chemistry for robust RNA detection.[1][2] An azide-modified oligonucleotide probe is designed to be complementary to the target RNA sequence. Following hybridization, the azide group on the probe is detected with this compound via a click reaction, allowing for the fluorescent visualization of the target RNA in situ.
Caption: Workflow for in situ hybridization (ISH) using click chemistry.
Experimental Protocol
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize with 0.5% Triton™ X-100 in PBS.
-
-
Hybridization:
-
Pre-hybridize the sample in hybridization buffer.
-
Dilute the azide-modified oligonucleotide probe in hybridization buffer.
-
Incubate the sample with the probe solution overnight at 37°C.
-
Perform stringent washes to remove unbound probes.
-
-
Click Reaction and Imaging:
-
Wash the sample with PBS.
-
Incubate the sample with the click reaction cocktail containing this compound for 1 hour at room temperature.
-
Wash the sample extensively with PBS.
-
Mount the sample with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the sample using a fluorescence microscope.
-
V. Signaling Pathway Analysis: EGFR Signaling
Metabolic labeling combined with click chemistry can be used to study the dynamics of protein synthesis and post-translational modifications within specific signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is critical in cell proliferation and cancer.[5][6][7][8]
Workflow for Analyzing Protein Synthesis downstream of EGFR Activation
By treating cells with an azide-modified amino acid analog (e.g., azidohomoalanine) in the presence or absence of EGF, researchers can specifically label and quantify newly synthesized proteins. Subsequent lysis, click reaction with this compound, and analysis by SDS-PAGE and in-gel fluorescence scanning can reveal changes in the proteome in response to EGFR activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Click chemistry-based amplification and detection of endogenous RNA and DNA molecules in situ using clampFISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-resolved fluorescence-based assay for the determination of alkaline phosphatase activity and application to the screening of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
Site-Specific Protein Labeling with 5-FAM-Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins with fluorescent probes is a powerful tool for elucidating protein function, tracking protein localization, and developing novel diagnostics and therapeutics. 5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye, and its alkyne derivative, 5-FAM-Alkyne, enables covalent attachment to proteins through "click chemistry." This bioorthogonal reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the precise and efficient labeling of proteins that have been metabolically, enzymatically, or chemically modified to contain an azide group.[1] This document provides detailed application notes and protocols for the site-specific labeling of proteins with this compound.
Principle of the Method
The core of this labeling strategy is the "click chemistry" reaction between an alkyne (this compound) and an azide-modified protein. The azide group is typically introduced into the protein of interest through the incorporation of an azide-bearing unnatural amino acid, such as L-azidohomoalanine (AHA), which is a surrogate for methionine.[1][2] The subsequent CuAAC reaction forms a stable triazole linkage, covalently attaching the 5-FAM fluorophore to the protein.[3][4] An alternative, copper-free method, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can also be employed if the protein is modified with a strained alkyne and the label is an azide.[5][6]
Applications
The site-specific labeling of proteins with this compound has a broad range of applications in biological research and drug development:
-
Visualization of Newly Synthesized Proteins: Tracking the synthesis and turnover of proteins in cells and organisms.[1][2]
-
Protein Localization and Trafficking: Following the movement of proteins within cellular compartments.
-
Protein-Protein Interaction Studies: Investigating the formation of protein complexes.
-
High-Throughput Screening: Developing assays for drug discovery.
-
In-Gel Fluorescence Visualization: Detecting labeled proteins in SDS-PAGE gels.[7]
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~490 nm |
| Emission Maximum (λem) | ~513 nm |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.93 |
Table 2: Representative Protein Labeling Efficiencies with Azide-Alkyne Cycloaddition
| Protein/System | Labeling Method | Reported Efficiency | Reference |
| Aldehyde-tagged DinB | Hydrazide Chemistry | ~70-75% | [8] |
| GFP Nanobody Labeling | Combination of Nanobodies | 62 ± 5% | [9] |
| GFP and ALFA-tag Concatenation | Combination of Nanobodies and Antibody | 76 ± 8% | [9] |
| Cyclooctyne-functionalized BSA | SPAAC | Molar Loading: 1.4 - 5.0 | [10] |
| Azide-functionalized BSA | CuAAC | Molar Loading: ~0.15 | [10] |
Note: Labeling efficiency can be influenced by various factors, including the specific protein, the method of azide incorporation, reaction conditions, and the purification method.
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with L-Azidohomoalanine (AHA)
This protocol describes the incorporation of the azide-containing amino acid AHA into newly synthesized proteins in mammalian cells.
Materials:
-
Methionine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Culture mammalian cells to 70-80% confluency.
-
Wash the cells twice with warm PBS.
-
Replace the standard culture medium with pre-warmed methionine-free DMEM supplemented with 10% dFBS.
-
Incubate the cells for 1 hour to deplete intracellular methionine.
-
Add AHA to the medium to a final concentration of 25-50 µM.
-
Incubate the cells for 4-24 hours to allow for AHA incorporation into newly synthesized proteins.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the CuAAC reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Azide-Modified Proteins with this compound
This protocol details the "click" reaction to label the AHA-containing proteins with this compound.
Materials:
-
Azide-modified protein lysate (from Protocol 1)
-
This compound (10 mM stock in DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM stock in water)[11]
-
Copper(II) sulfate (CuSO₄) (20 mM stock in water)[11]
-
Sodium ascorbate (300 mM stock in water, freshly prepared)[11]
-
1.5 mL microfuge tubes
Procedure:
-
To a 1.5 mL microfuge tube, add up to 100 µg of azide-modified protein lysate. Adjust the volume with PBS or lysis buffer to a final volume of 80 µL.
-
Add 2 µL of the 10 mM this compound stock solution (final concentration: 250 µM). Vortex briefly to mix.
-
Add 1 µL of the 100 mM THPTA solution (final concentration: 1.25 mM). Vortex briefly.[11]
-
Add 5 µL of the 20 mM CuSO₄ solution (final concentration: 1 mM). Vortex briefly.[11]
-
Initiate the click reaction by adding 2 µL of the 300 mM sodium ascorbate solution (final concentration: 6 mM). Vortex briefly.[11]
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature with gentle shaking.[11]
-
The this compound labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, purification).
Protocol 3: Purification of Labeled Proteins
This protocol describes a general method for removing excess, unreacted this compound using a desalting column.
Materials:
-
Labeled protein solution from Protocol 2
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Equilibrate the desalting column with PBS according to the manufacturer's instructions.
-
Load the entire reaction mixture from Protocol 2 onto the top of the equilibrated column.
-
Allow the sample to enter the column bed completely.
-
Add PBS to the column to begin the separation.
-
Collect fractions as the colored, labeled protein band moves down the column. The smaller, unreacted dye will move slower.
-
Combine the fractions containing the purified, labeled protein. The protein can be concentrated if necessary using a centrifugal filter unit.
Protocol 4: Characterization of Labeled Proteins
In-Gel Fluorescence:
-
Add SDS-PAGE loading buffer to the labeled protein sample.
-
Separate the proteins on a standard polyacrylamide gel.
-
Visualize the fluorescently labeled proteins using a gel imager with appropriate filters for FAM fluorescence (Excitation: ~488 nm, Emission: ~520 nm).
-
The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to visualize all proteins.
Mass Spectrometry:
-
For detailed characterization, the labeled protein can be analyzed by mass spectrometry to confirm the site of labeling and the labeling efficiency.[12][13]
-
This typically involves enzymatic digestion of the protein (e.g., with trypsin) followed by LC-MS/MS analysis to identify the modified peptide(s).[12]
Mandatory Visualizations
Caption: Workflow for site-specific protein labeling with this compound.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometry-intensive top-down proteomics: an update on technology advancements and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-FAM-Alkyne and Background Fluorescence Reduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize background fluorescence when using 5-FAM-Alkyne in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence when using this compound?
A1: High background fluorescence in experiments involving this compound and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry can stem from several factors:
-
Non-specific binding of this compound: The fluorescent probe can adhere non-specifically to cellular components or surfaces.[1][2]
-
Copper-mediated effects: The copper (I) catalyst, essential for the CuAAC reaction, can mediate non-specific interactions.[1] It can also generate reactive oxygen species (ROS) that may contribute to background signals.[3]
-
Excess reagents and impurities: Using too much this compound or having impurities in your reagents can lead to increased background.[3]
-
Cellular autofluorescence: Many cell types naturally fluoresce, which can be mistaken for a specific signal.[1]
-
Reagent aggregation: The this compound probe can form aggregates, leading to bright, punctate background.[1]
Q2: How can I be sure that the background I'm seeing is not a real signal?
A2: Including proper negative controls in your experimental design is crucial. A key negative control is to perform the entire experimental procedure on a sample that has not been treated with the corresponding azide-modified molecule. If you observe fluorescence in this control, it is likely due to non-specific binding of the this compound or other background sources.
Q3: Can the click reaction itself contribute to the background?
A3: Yes, if the copper-catalyzed click reaction is not optimized, it can contribute to background fluorescence.[1] The copper (I) catalyst can facilitate non-specific interactions between the terminal alkyne of the 5-FAM probe and proteins that do not contain an azide group.[1] Proper stoichiometry of the catalyst, ligand, and reducing agent is critical to minimize these off-target reactions.[1]
Troubleshooting Guides
Below are common issues encountered during experiments with this compound and steps to resolve them.
Issue 1: High, Diffuse Background Fluorescence Across the Entire Sample
This type of background often suggests the presence of unbound fluorophore or widespread cellular autofluorescence.[1]
Troubleshooting Steps:
-
Optimize this compound Concentration: An excess of the fluorescent alkyne increases the likelihood of non-specific binding.[1] Perform a titration experiment to determine the lowest concentration of this compound that provides a strong specific signal without elevating the background.
-
Enhance Washing Steps: Insufficient washing is a primary cause of diffuse background.[1]
-
Implement a Blocking Step: Similar to immunofluorescence, a blocking step before adding the click reaction cocktail can prevent non-specific binding of the fluorescent probe.[1][2] Common blocking agents include Bovine Serum Albumin (BSA).
-
Address Autofluorescence: If the background persists, it may be due to the intrinsic fluorescence of your sample.[1] Consider using a chemical quenching agent to reduce autofluorescence.[1]
Issue 2: Bright, Fluorescent Puncta or Aggregates in the Sample
This issue often points to the precipitation of the this compound probe.[1]
Troubleshooting Steps:
-
Filter the Reagent: Before use, centrifuge the this compound stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates.[1] Carefully use the supernatant for your reaction.
-
Ensure Proper Solubilization: this compound is soluble in aqueous buffers with a pH >8, alcohols, DMSO, and DMF.[4][5] Ensure your stock solution is fully dissolved.
Issue 3: High Background in Negative Controls
If your negative controls (without the azide-modified molecule) show significant fluorescence, the issue is likely with non-specific binding or other artifacts.
Troubleshooting Steps:
-
Review Copper Catalyst Preparation: Ensure you are using a copper-chelating ligand like THPTA or BTTAA in a 5- to 10-fold excess over the copper sulfate.[3] This helps to stabilize the Cu(I) and prevent non-specific interactions.
-
Final Wash with a Chelator: After the click reaction, perform a final wash with a copper chelator like EDTA to remove any residual copper ions that may be causing background fluorescence.[3]
-
Use Fresh Reagents: Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate.[3]
Quantitative Data Summary
The following table provides recommended concentration ranges for key components in a typical CuAAC reaction. It is important to optimize these for your specific experimental setup.
| Component | Recommended Starting Concentration | Titration Range | Purpose |
| This compound | 1-5 µM | 0.5 - 10 µM | Fluorescent reporter |
| Copper (II) Sulfate (CuSO₄) | 100 µM | 50 - 200 µM | Catalyst precursor |
| Copper Ligand (e.g., THPTA) | 500 µM | 250 - 1000 µM | Stabilizes Cu(I) and reduces background |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | 1 - 10 mM | Reduces Cu(II) to the active Cu(I) catalyst |
Experimental Protocols
Protocol: General Staining of Adherent Cells with this compound
This protocol provides a general workflow for labeling azide-modified biomolecules in fixed and permeabilized adherent cells.
1. Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and culture overnight.
-
Treat cells with your azide-modified molecule of interest for the desired time.
2. Fixation and Permeabilization:
-
Wash cells twice with Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
3. Blocking (Optional but Recommended):
-
Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30 minutes at room temperature.
4. Click Reaction:
-
Important: Prepare the Click Reaction Cocktail immediately before use and add components in the specified order.
-
To prepare 1 mL of cocktail:
-
Start with 900 µL of PBS.
-
Add 10 µL of 100 mM Copper (II) Sulfate (final concentration: 1 mM).
-
Add 50 µL of 100 mM THPTA ligand (final concentration: 5 mM).
-
Add 10 µL of 1 mM this compound in DMSO (final concentration: 10 µM - optimize this concentration ).
-
Mix well.
-
Finally, add 30 µL of a freshly prepared 500 mM Sodium Ascorbate solution in water (final concentration: 15 mM).
-
-
Aspirate the blocking buffer from the cells.
-
Add the Click Reaction Cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
5. Washing:
-
Remove the Click Reaction Cocktail.
-
Wash cells three to five times with PBS containing 0.1% Tween-20 for 10-15 minutes each.
-
Perform a final wash with PBS.
6. (Optional) Nuclear Staining and Mounting:
-
If desired, stain the nucleus with a suitable dye (e.g., DAPI).
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
7. Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for FAM (Excitation/Emission: ~495/518 nm).[6]
Visualizations
Caption: Experimental workflow for fluorescent labeling using this compound.
Caption: Troubleshooting logic for reducing background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]
- 6. genecopoeia.com [genecopoeia.com]
Technical Support Center: Optimizing 5-FAM-Alkyne Concentration for Efficient Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 5-FAM-Alkyne concentration for efficient labeling of biomolecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent probe containing a terminal alkyne group. It is used in click chemistry to covalently attach the green-fluorescent 5-FAM (5-carboxyfluorescein) dye to biomolecules that have been modified to contain an azide group.[1] The reaction is highly specific and efficient, catalyzed by copper(I) ions, which facilitates the formation of a stable triazole linkage between the alkyne on the dye and the azide on the target molecule.[2] This allows for precise and robust labeling of proteins, nucleic acids, and other macromolecules for visualization in techniques like fluorescence microscopy and flow cytometry.[1]
Q2: What are the key components of a this compound click chemistry reaction?
A2: A typical CuAAC reaction involves the following components:
-
Azide-modified biomolecule: The protein, nucleic acid, or other molecule of interest that has been functionalized with an azide group.
-
This compound: The fluorescent reporter molecule.
-
Copper(I) catalyst: This is the active catalyst for the reaction. As Cu(I) is unstable in solution, it is typically generated in situ from a copper(II) source.[3]
-
Copper(II) source: Commonly copper(II) sulfate (CuSO₄).
-
Reducing agent: Used to reduce Cu(II) to the active Cu(I) state. Sodium ascorbate is the most common choice.[3]
-
Copper-stabilizing ligand (optional but recommended): Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) protect the Cu(I) from oxidation and can increase reaction efficiency.[4][5]
Q3: What is a good starting concentration for this compound?
A3: The optimal concentration of this compound depends on the concentration of the azide-modified biomolecule and the specific experimental conditions. A common starting point is to use a molar excess of the this compound relative to the azide-labeled molecule. For cellular imaging, concentrations in the low micromolar range (e.g., 1-25 µM) are often used. For labeling purified biomolecules in solution, a 2 to 10-fold molar excess of the alkyne dye over the azide-containing molecule is a typical starting point.[6]
Troubleshooting Guide
Problem: Low or No Fluorescent Signal
This is one of the most common issues encountered during labeling experiments. The underlying cause can be related to the reagents, the reaction conditions, or the imaging process.
| Possible Cause | Recommended Solution |
| Inefficient Click Reaction | Verify the concentrations and integrity of all reaction components. Prepare fresh solutions of the reducing agent (sodium ascorbate) for each experiment, as it is prone to oxidation.[7] Ensure the copper catalyst is active; if necessary, increase its concentration or add a stabilizing ligand like THPTA.[5] |
| Degradation of this compound | Store the this compound stock solution protected from light at -20°C.[8] Avoid repeated freeze-thaw cycles. To test for degradation, you can measure the fluorescence of a diluted sample using a fluorometer. |
| Insufficient Azide Labeling | Confirm that the azide group was successfully incorporated into your biomolecule. This may require an independent method of verification. |
| Inaccessible Alkyne/Azide Groups | For large biomolecules like proteins, the azide or alkyne groups may be buried within the folded structure, making them inaccessible for reaction.[9] Consider performing the reaction under denaturing conditions (e.g., with DMSO), if compatible with your experiment.[9] |
| Incorrect Imaging Settings | Ensure that the excitation and emission filters on your microscope are appropriate for 5-FAM (Excitation max ~495 nm, Emission max ~518 nm).[10] Increase the exposure time or gain, but be mindful of also increasing background noise. |
Problem: High Background Fluorescence
High background can obscure the specific signal from your labeled molecule, leading to a poor signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Non-specific Binding of this compound | Include a blocking step (e.g., with BSA) before the click reaction, especially in cell-based assays.[11] Ensure adequate washing steps after the reaction to remove any unbound dye.[11] |
| Excess this compound Concentration | Titrate the this compound concentration to find the lowest effective concentration that still provides a good signal. |
| Cellular Autofluorescence | Some cell types exhibit high intrinsic fluorescence. Include an unlabeled control to assess the level of autofluorescence. If problematic, consider using a fluorescent probe in a different spectral range (e.g., red or far-red). |
| Precipitation of Reagents | Some reagents, particularly the dye, may precipitate if used at high concentrations or in incompatible buffers.[6] Ensure all components are fully dissolved before adding them to the reaction. |
Experimental Protocols
General Protocol for Labeling Purified Proteins with this compound
This protocol provides a starting point for labeling an azide-modified protein in solution. Optimization of reagent concentrations may be necessary for your specific protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (must be freshly prepared; e.g., 300 mM in water)
Procedure:
-
Prepare the Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final reaction volume of 200 µL, add the components in the following order:
-
110 µL PBS buffer
-
20 µL of 2.5 mM this compound (final concentration: 250 µM)
-
10 µL of 100 mM THPTA solution (final concentration: 5 mM)
-
10 µL of 20 mM CuSO₄ solution (final concentration: 1 mM)
-
-
Initiate the Reaction: To the azide-modified protein solution (e.g., 50 µL of a 1-5 mg/mL solution), add the prepared click reaction cocktail. Finally, add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Purification: Remove the excess this compound and other reaction components by a suitable method, such as size exclusion chromatography or dialysis.
-
Analysis: The labeled protein is now ready for downstream analysis.
General Protocol for Intracellular Labeling with this compound
This protocol is for labeling azide-modified biomolecules within fixed and permeabilized cells.
Materials:
-
Cells grown on coverslips with metabolically incorporated azide groups
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Click reaction components as listed in the previous protocol.
Procedure:
-
Cell Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Blocking: Incubate with blocking buffer for 30 minutes to reduce nonspecific background.[11]
-
Prepare Click Reaction Cocktail: Prepare the cocktail as described in the previous protocol. A typical final concentration for this compound in this application is 1-10 µM.
-
Click Reaction: Remove the blocking buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells three times with PBS.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope.
Quantitative Data Summary
The optimal concentrations for click chemistry reagents can vary depending on the specific application. The following table provides general starting ranges for optimization.
| Reagent | Concentration Range (in solution) | Concentration Range (in-cell) | Notes |
| This compound | 2-10x molar excess over azide | 1 - 25 µM | Higher concentrations can lead to increased background. |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | 50 - 500 µM | Higher concentrations can be toxic to live cells. |
| Reducing Agent (Sodium Ascorbate) | 5-10x molar excess over CuSO₄ | 1 - 10 mM | Should be prepared fresh. |
| Ligand (e.g., THPTA) | 5x molar excess over CuSO₄ | 250 µM - 2.5 mM | Recommended to improve reaction efficiency and protect biomolecules. |
Visualizations
Caption: A general experimental workflow for this compound labeling.
Caption: A troubleshooting decision tree for this compound labeling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. abpbio.com [abpbio.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FastClick™ 5-FAM Alkyne | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
stability of 5-FAM-Alkyne in different buffer conditions
Welcome to the technical support center for 5-FAM-Alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: Upon receipt, this compound should be stored at -20°C in the dark.[1] For long-term storage, it is advisable to aliquot the compound to avoid multiple freeze-thaw cycles.
Q2: How should I dissolve this compound?
A: this compound is soluble in a variety of solvents. For stock solutions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used. For aqueous applications, it has good solubility in aqueous buffers with a pH greater than 8.
Q3: What is the optimal pH range for working with this compound?
A: The fluorescence of the 5-FAM moiety is pH-sensitive. For maximal fluorescence intensity, it is recommended to work in basic buffer conditions (pH > 8). Acidic conditions can lead to a significant reduction in fluorescence. The click chemistry reaction itself is tolerant of a wide pH range, typically between 4 and 12.[2]
Q4: Is this compound stable in aqueous buffers?
A: The terminal alkyne group is generally stable in aqueous buffers across a broad pH range (4-12), making it suitable for most biological applications.[2] However, prolonged exposure to certain conditions, such as the presence of strong reducing agents like DTT, may affect its stability. The fluorescein (FAM) component is also relatively stable, though its fluorescence is pH-dependent.
Q5: Can I use this compound in live-cell imaging?
A: Yes, this compound can be used for live-cell imaging. The click reaction is bio-orthogonal, meaning it does not interfere with native cellular processes. However, it is important to consider the potential for autofluorescence in the green spectrum from biological samples, which may require appropriate controls.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescent Signal | Suboptimal pH: The fluorescence of FAM is quenched at acidic pH. | Ensure your final imaging or measurement buffer has a pH of 7.5 or higher. |
| Photobleaching: The FAM dye is susceptible to photobleaching upon prolonged exposure to light. | Minimize light exposure to your samples. Use an anti-fade mounting medium for microscopy. | |
| Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction may not have proceeded to completion. | Optimize the concentrations of copper sulfate, a copper-chelating ligand (e.g., THPTA), and the reducing agent (e.g., sodium ascorbate). Ensure the sodium ascorbate solution is freshly prepared. | |
| Degradation of this compound: Improper storage or handling may have led to the degradation of the alkyne or fluorophore. | Store this compound at -20°C, protected from light. Prepare fresh stock solutions and use them promptly. | |
| Low Incorporation of Azide-Modified Substrate: If labeling a biomolecule, the azide-modified precursor may not have been efficiently incorporated. | Optimize the concentration and incubation time for the metabolic labeling step. | |
| High Background Fluorescence | Autofluorescence: Cells and tissues can exhibit endogenous fluorescence in the green channel. | Include an unlabeled control sample to assess the level of autofluorescence. |
| Non-specific Binding: The probe may be non-specifically binding to cellular components or surfaces. | Ensure adequate washing steps are performed after the click reaction to remove unbound probe. Consider using a blocking agent if non-specific binding to proteins is suspected. | |
| Excess Reagents: Residual, unreacted this compound can contribute to background. | Perform a precipitation step (e.g., with acetone or TCA) to remove excess reagents before analysis. | |
| Heterogeneous or Patchy Staining | Uneven Permeabilization: For intracellular targets, incomplete permeabilization can lead to uneven access of the probe. | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100). |
| Probe Aggregation: High concentrations of this compound in aqueous buffers may lead to aggregation. | Ensure the probe is fully dissolved in the reaction buffer. Sonication may help to break up aggregates. | |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent concentrations of click chemistry reagents can affect reaction efficiency. | Prepare master mixes of click reaction components to ensure consistency across samples. Always use a freshly prepared solution of the reducing agent. |
| Oxidation of Copper (I): The active catalyst in the CuAAC reaction is Cu(I), which can be oxidized to the inactive Cu(II) state. | Use a copper-chelating ligand to stabilize the Cu(I) state. Prepare the reducing agent solution fresh for each experiment. |
Logical Flow for Troubleshooting Low Signal
Caption: A decision tree for troubleshooting low fluorescent signal when using this compound.
Stability of this compound in Different Buffer Conditions
While specific quantitative data for the degradation of this compound over time in various buffers is not extensively published, the stability can be inferred from the properties of its constituent parts: the fluorescein (FAM) fluorophore and the terminal alkyne group.
| Buffer Condition | Effect on FAM Fluorophore | Effect on Alkyne Group | Overall Recommendation |
| pH | Fluorescence is highly pH-dependent. Stable and bright at pH > 8. Significant quenching occurs at acidic pH (< 7). | Generally stable across a wide pH range (4-12).[2] | For optimal fluorescence, maintain a pH of 7.5-9.0 for final measurements. The click reaction itself is tolerant of a broader pH range. |
| Temperature | Generally stable at room temperature for short periods. For long-term storage of solutions, -20°C or -80°C is recommended. Some studies show a decrease in FAM fluorescence with increasing temperature.[3] | The alkyne group is thermally stable under typical biological assay conditions. | Perform click reactions at room temperature. Store stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Reducing Agents (e.g., DTT, TCEP) | FAM fluorescence is generally stable in the presence of TCEP. High concentrations of DTT may have a slight quenching effect. | The alkyne group is generally compatible with TCEP. However, some reports suggest that terminal alkynes can react with thiols under certain conditions, which could be a concern with high concentrations of DTT.[4] | TCEP is the recommended reducing agent for click chemistry in the presence of thiols. If DTT must be used, its concentration and incubation time should be minimized. |
| Copper (Cu²⁺) | High concentrations of copper ions can quench the fluorescence of many fluorophores, including fluorescein. | N/A (Copper is a catalyst for the click reaction). | The concentrations of copper used in click chemistry are typically low and in the presence of a chelating ligand, which minimizes quenching. |
| Light Exposure | Susceptible to photobleaching, leading to an irreversible loss of fluorescence. | The alkyne group is not light-sensitive. | Protect all solutions containing this compound from light as much as possible. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Specific Buffer
This protocol provides a framework for determining the stability of this compound in your experimental buffer over time.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Your experimental buffer(s) of interest
-
Microplate reader with fluorescence detection (Excitation: ~495 nm, Emission: ~518 nm)
-
Black, clear-bottom microplates
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Working Solutions: Dilute the 10 mM stock solution into your experimental buffer(s) to a final concentration of 1 µM. Prepare a sufficient volume for all time points.
-
Initial Measurement (T=0): Immediately after preparing the working solutions, transfer 100 µL of each solution to triplicate wells of a black microplate. Measure the fluorescence intensity.
-
Incubation: Store the remaining working solutions under your desired experimental conditions (e.g., room temperature in the dark, 37°C in an incubator).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of each working solution and measure its fluorescence intensity in triplicate as in step 3.
-
Data Analysis: For each buffer condition, calculate the average fluorescence intensity at each time point. Normalize the data by expressing the fluorescence at each time point as a percentage of the initial fluorescence at T=0. Plot the percentage of remaining fluorescence versus time for each buffer.
Workflow for the Stability Assessment Protocol
Caption: The experimental workflow for assessing the stability of this compound in different buffer conditions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Emission Characteristics of Fluorescent Labels with Respect to Temperature Changes and Subsequent Effects on DNA Microchip Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
preventing precipitation of 5-FAM-Alkyne during reaction setup
Welcome to the technical support center for 5-FAM-Alkyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a focus on preventing precipitation during reaction setup.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution during my click chemistry reaction setup. What is the likely cause?
A1: Precipitation of this compound during a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be attributed to several factors:
-
Poor Solubility: this compound, while soluble in DMSO and DMF, has limited aqueous solubility.[1][2] If the proportion of aqueous buffer in the final reaction volume is too high, the dye can precipitate. It is recommended to first dissolve the this compound in an organic solvent like DMSO before adding it to the reaction mixture.[3]
-
Incorrect Order of Reagent Addition: The order in which you add the reaction components is critical. Adding the copper catalyst directly to the this compound solution before the other components can sometimes lead to the formation of insoluble complexes.
-
Suboptimal pH: The solubility of fluorescein derivatives is pH-dependent. At acidic pH, their solubility can decrease, leading to precipitation. Click chemistry reactions are generally pH-insensitive, working well in a pH range of 4-11; however, for the solubility of the dye itself, a pH of greater than 8 is recommended for aqueous buffers.[2][4]
-
High Concentration of the Dye: Using an excessively high concentration of this compound, especially if it is not fully dissolved in the organic co-solvent before addition to the aqueous reaction mixture, can lead to precipitation.[5]
Q2: How can I prevent this compound from precipitating during my reaction?
A2: To prevent precipitation, please follow these recommendations:
-
Ensure Complete Dissolution: Always dissolve the this compound completely in a minimal amount of high-quality, anhydrous DMSO or DMF before adding it to the reaction.
-
Optimize Solvent Composition: Maintain a sufficient proportion of organic solvent (e.g., DMSO) in the final reaction mixture to keep the this compound in solution.
-
Follow the Correct Order of Reagent Addition: A recommended order of addition is to first mix the copper (II) sulfate with the stabilizing ligand (e.g., THPTA or TBTA), then add this to your azide and alkyne-containing biomolecule solution. The final step should be the addition of the freshly prepared reducing agent (e.g., sodium ascorbate) to initiate the reaction.[6]
-
Control the pH: Ensure your reaction buffer is within a pH range that maintains the solubility of this compound, preferably pH 7.0 or slightly above.[2]
-
Use a Copper-Stabilizing Ligand: Ligands such as THPTA or TBTA are crucial as they stabilize the Cu(I) oxidation state, preventing the formation of reactive oxygen species that can damage your biomolecules and potentially interact with the fluorescent dye.[5][6]
Q3: Can the copper catalyst react directly with this compound to cause precipitation?
A3: While not extensively documented for this compound specifically, terminal alkynes can react with copper (I) ions to form copper acetylide complexes, which can be insoluble. This is a known issue in some click chemistry reactions. The use of a copper-stabilizing ligand like THPTA is highly recommended to prevent such side reactions by chelating the copper ion and making it more available for the desired cycloaddition reaction.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates upon addition to the reaction mixture. | 1. Insufficient organic solvent. 2. Dye concentration is too high. 3. Low quality or wet DMSO/DMF. | 1. Increase the percentage of DMSO or DMF in the final reaction volume. 2. Reduce the concentration of the this compound stock solution or the amount added. 3. Use fresh, anhydrous grade DMSO or DMF. |
| A colored precipitate forms after adding the copper catalyst. | 1. Incorrect order of reagent addition. 2. Absence or insufficient amount of a stabilizing ligand. 3. Reaction with the alkyne to form an insoluble copper acetylide. | 1. Always pre-mix the copper sulfate with the ligand before adding to the reaction. Add the sodium ascorbate last. 2. Use a copper-stabilizing ligand (e.g., THPTA) at a recommended 5:1 molar ratio to copper.[6] 3. Ensure a stabilizing ligand is used to prevent this side reaction. |
| The reaction is inefficient, and starting material precipitates over time. | 1. Degradation of the reducing agent. 2. Oxidation of the Cu(I) catalyst. 3. Suboptimal pH affecting enzyme activity (if applicable) or reactant stability. | 1. Always use a freshly prepared solution of sodium ascorbate.[2] 2. Ensure the reaction is set up promptly and consider degassing the solution. Use a stabilizing ligand. 3. Check the pH of your buffer and adjust if necessary. Click chemistry itself is pH-insensitive over a broad range, but your biomolecules may not be.[4] |
Experimental Protocols
Protocol for a Typical CuAAC Reaction with this compound
This protocol provides a general guideline for the copper-catalyzed click chemistry labeling of a protein. The concentrations and volumes should be optimized for your specific application.
Materials:
-
This compound
-
Azide-modified protein
-
DMSO (anhydrous)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
Stock Solutions:
| Reagent | Concentration | Solvent |
| This compound | 10 mM | DMSO |
| Azide-modified Protein | 1 mg/mL | Reaction Buffer |
| Copper(II) sulfate | 20 mM | Deionized Water |
| THPTA | 50 mM | Deionized Water |
| Sodium Ascorbate | 100 mM | Deionized Water |
Reaction Setup (for a 500 µL final volume):
-
Prepare the Protein-Alkyne Mixture: In a microcentrifuge tube, combine your azide-modified protein and this compound. For a starting point, a 2 to 10-fold molar excess of the dye to the protein is recommended.
-
Prepare the Catalyst Premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this mixture stand for a few minutes. This premixing step is crucial to allow the ligand to chelate the copper.
-
Combine Components: Add the catalyst premix to the protein-alkyne mixture.
-
Initiate the Reaction: Add 25 µL of freshly prepared 100 mM sodium ascorbate to the reaction tube. The final concentrations in the reaction will be approximately:
-
CuSO₄: 0.10 mM
-
THPTA: 0.50 mM
-
Sodium Ascorbate: 5 mM
-
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the excess dye and catalyst using standard methods such as dialysis, size-exclusion chromatography, or precipitation.
Visualizations
Caption: Experimental workflow for CuAAC labeling with this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. FastClick™ 5-FAM Alkyne | AAT Bioquest [aatbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-FAM-Alkyne Click Reaction Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time and overall success of their 5-FAM-Alkyne click reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for a this compound click reaction?
A standard incubation time for a copper-catalyzed this compound click reaction is between 30 to 60 minutes at room temperature.[1][2] However, this can be influenced by several factors, including the concentration of reactants, the catalyst system used, and the specific biomolecule being labeled. Some protocols may suggest incubating for up to 2 hours to ensure completion.[3] For more complex substrates or when using lower concentrations, longer incubation times may be necessary.
Q2: My fluorescence signal is weak. What are the possible causes and solutions?
A weak fluorescence signal is a common issue that can stem from several factors:
-
Inefficient Click Reaction: The reaction may not have gone to completion. Consider optimizing the reaction conditions by adjusting incubation time, temperature, or reagent concentrations.
-
Degraded this compound: The fluorescent probe may have degraded due to improper storage or exposure to light. Store the this compound at -20°C, protected from light, and avoid multiple freeze-thaw cycles.[1]
-
Inactive Catalyst: The Copper(I) catalyst is prone to oxidation to the inactive Copper(II) state. Ensure that a freshly prepared solution of a reducing agent, such as sodium ascorbate, is used to maintain the copper in its active Cu(I) state.[1][4]
-
Insufficient Reagent Concentrations: Ensure you are using the recommended concentrations for all components. A molar excess of the 5-FAM alkyne to the azide-modified biomolecule is often recommended to drive the reaction to completion.[1][4]
Q3: Can I perform the click reaction at a temperature other than room temperature?
Yes, the reaction temperature can be adjusted. While most protocols recommend room temperature, gentle heating to around 37-45°C can accelerate the reaction, which may be beneficial for sterically hindered substrates.[1][5][6] However, for sensitive biomolecules, it is crucial to ensure that the increased temperature does not lead to degradation.
Q4: What is the role of a copper ligand, and is it always necessary?
Copper ligands, such as THPTA or BTTAA, play a crucial role in stabilizing the Cu(I) catalyst, which enhances reaction efficiency and reduces potential cell toxicity by preventing copper-mediated damage to biomolecules.[1][4] While not always strictly necessary for simple reactions with purified components, using a ligand is highly recommended, especially when working with complex biological samples like cell lysates or for in vivo labeling.
Q5: Are there any substances that can interfere with the click reaction?
Yes, certain substances can inhibit the copper catalyst. Chelating agents like EDTA will sequester copper ions, effectively stopping the reaction.[1] Additionally, molecules with thiol groups (e.g., cysteine residues in proteins) can sometimes react with the alkyne or interfere with the catalyst.[7] It is important to ensure your buffers and reaction environment are free of such interfering agents.
Troubleshooting Guides
Low or No Product Yield
If you are experiencing low or no yield of your fluorescently labeled product, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which can be readily oxidized. Ensure you are using a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state. It is also beneficial to degas your solvents.[4][8] |
| Inappropriate or Insufficient Ligand | The ligand stabilizes the Cu(I) catalyst. For aqueous reactions, use water-soluble ligands like THPTA. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. Pre-mixing the copper and ligand before adding them to the reaction can improve results.[4][9] |
| Impure Reagents or Solvents | The purity of the azide, alkyne, and solvents can significantly impact the reaction. Use high-purity reagents and solvents. If impurities are suspected, consider purifying your starting materials.[4] |
| Substrate-Specific Issues (e.g., Steric Hindrance) | Steric hindrance around the azide or alkyne can slow the reaction. For sterically hindered substrates, you may need to increase the reaction time or temperature.[4] |
| Incorrect Reagent Stoichiometry | The ratio of your azide and alkyne is crucial. While a 1:1 ratio is often used, a slight excess (e.g., 1.1 to 2-fold) of one reagent (often the less precious one) can drive the reaction to completion.[4] |
Experimental Protocols
Detailed Protocol for this compound Labeling of an Azide-Modified Protein
This protocol provides a general framework for labeling an azide-modified protein with this compound. Optimization may be required for specific proteins and experimental conditions.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
DMSO (for dissolving this compound)
-
Deionized water
Stock Solutions:
-
This compound (10 mM): Dissolve the appropriate amount of this compound in DMSO.
-
CuSO₄ (20 mM): Dissolve CuSO₄ in deionized water.
-
THPTA (100 mM): Dissolve THPTA in deionized water.
-
Sodium Ascorbate (300 mM): Prepare fresh by dissolving sodium ascorbate in deionized water immediately before use.
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with the appropriate buffer to the desired final concentration.
-
Prepare the catalyst solution by mixing the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common. Let this mixture stand for a few minutes.
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (a molar excess of the alkyne is often recommended). Vortex briefly to mix.
-
Add the pre-mixed CuSO₄/THPTA catalyst solution to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly to mix.
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
After incubation, the labeled protein is ready for downstream processing, which may include purification to remove excess reagents.
Visualizations
Experimental Workflow for this compound Click Reaction
Caption: A generalized workflow for biomolecule labeling via click chemistry.
Troubleshooting Workflow for Low Fluorescence Signal
Caption: A decision tree for troubleshooting low signal in click reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting low signal in 5-FAM-Alkyne experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low signal issues in 5-FAM-Alkyne labeling experiments utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) chemistry.
Frequently Asked Questions (FAQs)
Q1: I am observing a very weak or no fluorescent signal after my this compound labeling experiment. What are the potential causes?
A low or absent fluorescent signal can stem from a variety of factors throughout your experimental workflow. These can be broadly categorized into issues with reagents, reaction conditions, and data acquisition. A systematic approach is crucial to pinpointing the source of the problem.
Possible Causes:
-
Reagent Degradation: The this compound probe is sensitive to light and improper storage.[1]
-
Inefficient Click Reaction: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is highly sensitive to the oxidation state of copper and the concentration of reaction components.
-
Fluorescence Quenching: Components of the reaction mixture, particularly copper ions, can quench the fluorescence of 5-FAM.[2][3]
-
Low Incorporation of Azide/Alkyne: The target biomolecule may not have incorporated the azide or alkyne modification efficiently.
-
Sample Preparation and Handling Issues: Problems with cell fixation, permeabilization, or excessive washing can lead to signal loss.[4]
-
Incorrect Imaging Settings: The microscope settings may not be optimal for detecting the 5-FAM signal.
Below is a troubleshooting workflow to help you diagnose the issue.
Q2: How can I be sure my this compound and other reagents are still good?
Reagent integrity is critical for a successful click reaction.
-
This compound: This reagent is light-sensitive and should be stored at -20°C, protected from light, and kept in a desiccated environment.[1][5][6][7] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1] To test for degradation, you can measure the fluorescence of a diluted sample using a fluorometer.
-
Sodium Ascorbate: This reducing agent is prone to oxidation. Always prepare fresh solutions of sodium ascorbate immediately before setting up the click reaction.[8][9]
-
Copper(II) Sulfate: While relatively stable, ensure it is fully dissolved and free of precipitates.
Q3: My signal is weak. Could the copper be quenching the 5-FAM fluorescence?
Yes, this is a significant possibility. Both Cu(II) and the catalytically active Cu(I) ions can quench the fluorescence of various fluorophores, including fluorescein (FAM).[2][3][10][11]
-
Mechanism: Quenching can occur through static or dynamic processes where the copper ion interacts with the fluorophore in its ground or excited state, leading to non-radiative energy loss.[2][10][12]
-
Mitigation Strategies:
-
Use a Copper Ligand: Including a copper-chelating ligand like THPTA or TBTA is highly recommended. These ligands stabilize the Cu(I) ion, enhance reaction efficiency, and can protect the fluorophore from quenching.[8][13][14][15][16] A 5-fold excess of ligand to copper is often suggested.[9][17]
-
Optimize Copper Concentration: Use the lowest effective concentration of copper sulfate. While catalytic, higher concentrations can increase quenching and cellular toxicity.[17]
-
Thorough Washing: After the click reaction, perform thorough washing steps to remove residual copper ions. A final wash with a chelating agent like EDTA can also be beneficial.[8][9]
-
Q4: How do I optimize the concentrations of my click reaction components?
The optimal concentrations can vary depending on your specific application (e.g., in-cell, in-lysate, purified protein). It is often necessary to titrate the key components to find the best balance between signal intensity and background.
| Component | Starting Concentration | Range for Optimization | Key Considerations |
| This compound | 10-20 µM[16] | 1-50 µM | Higher concentrations can increase background. Titration is recommended.[18] |
| Copper(II) Sulfate (CuSO₄) | 100 µM - 1 mM[16] | 50 µM - 2 mM | High concentrations can be cytotoxic and cause fluorescence quenching.[17] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM[16] | 0.5 - 10 mM | Always use a freshly prepared solution.[8] Should be in excess of CuSO₄. |
| Copper Ligand (e.g., THPTA) | 500 µM - 2 mM[16] | 100 µM - 5 mM | Recommended to use at a 5:1 ratio to CuSO₄ to protect the copper and improve efficiency.[9][17] |
Note: These are starting recommendations. Please refer to specific protocols for your application.
Experimental Protocols
General Protocol for this compound Labeling in Fixed Cells
This protocol provides a general workflow for labeling azide-modified biomolecules in fixed and permeabilized cells.
-
Cell Seeding and Azide Incorporation:
-
Seed cells on coverslips or in imaging plates.
-
Treat cells with your azide-modified molecule of interest according to your specific experimental design to allow for its incorporation.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Click Reaction:
-
Prepare fresh Click Reaction Cocktail. For a 500 µL reaction, add components in the following order:
-
PBS (to final volume)
-
This compound (to a final concentration of 10-20 µM)
-
Copper(II) Sulfate (to a final concentration of 1 mM)
-
THPTA ligand (to a final concentration of 2 mM)
-
Sodium Ascorbate (to a final concentration of 40 mM from a fresh stock)
-
-
Remove PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Perform a final wash with PBS.
-
-
(Optional) Counterstaining and Mounting:
-
Imaging:
-
Image the samples using a fluorescence microscope with appropriate filter sets for FAM (Excitation/Emission: ~495 nm / ~518 nm).[7]
-
Signaling Pathways and Workflows
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The core of the this compound labeling technique is the CuAAC reaction, a highly efficient and specific example of "click chemistry." The process involves the copper(I)-catalyzed reaction between an alkyne (on the 5-FAM probe) and an azide (on the target biomolecule) to form a stable triazole linkage.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Copper Induced Fluorescence Quenching of Red Fluorescent Protein, DsRed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biotium.com [biotium.com]
minimizing cell toxicity of copper catalyst in 5-FAM-Alkyne labeling
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize cell toxicity during 5-FAM-Alkyne labeling experiments using copper-catalyzed click chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of toxicity in my this compound live-cell imaging experiment?
There are two main sources of toxicity: chemical toxicity from the labeling reaction and phototoxicity from the imaging process itself.[1]
-
Chemical Toxicity: This is most frequently associated with the copper(I) catalyst required for the standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction.[1] Copper ions can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components.[1][2][3] The concentration and incubation time of the alkyne-modified biomolecule and the fluorescent 5-FAM azide can also contribute to cellular stress.[1]
-
Phototoxicity: High-intensity excitation light used to illuminate the fluorescent dye can also produce ROS, leading to cellular damage and death.[1]
Q2: My cells are dying after the click chemistry reaction. How can I reduce chemical toxicity?
The most effective way to reduce chemical toxicity is to address the copper catalyst. You have two main strategies: modify the copper-catalyzed reaction to make it safer or eliminate copper entirely.[1]
-
Strategy 1: Optimize the Copper-Catalyzed (CuAAC) Reaction If you must use CuAAC, incorporating a copper-chelating ligand can accelerate the reaction and sequester the copper ions, significantly reducing oxidative damage.[1][4] Ligands like THPTA and BTTAA are designed to enhance the efficiency and biocompatibility of CuAAC reactions.[5]
-
Strategy 2: Use Copper-Free Click Chemistry The preferred method for live-cell imaging is to use a copper-free click reaction, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This bioorthogonal reaction uses a strained cyclooctyne that reacts spontaneously with an azide, eliminating the need for a toxic copper catalyst.[6][7]
Q3: What are copper-chelating ligands and how do they work?
Copper-chelating ligands are molecules that bind to copper ions, forming a stable complex. In the context of click chemistry, they play a crucial role in:
-
Stabilizing the Cu(I) oxidation state: This is the active catalytic state for the click reaction.[8]
-
Preventing ROS formation: By sequestering copper ions, ligands prevent them from participating in Fenton-like reactions that generate harmful reactive oxygen species.[2][9]
-
Accelerating the reaction: Some ligands can increase the reaction rate, allowing for the use of lower, less toxic copper concentrations.[2][3]
Commonly used ligands include THPTA, BTTAA, and L-Histidine.[4][5][10]
Q4: How do I choose the best ligand for my experiment?
The choice of ligand depends on your specific application. Key properties to consider are biocompatibility, cytotoxicity, reaction kinetics, and solubility.[5]
| Property | BTTAA | BTTES | THPTA | TBTA |
| Biocompatibility | Very High | Very High | Moderate | Low |
| Cytotoxicity | Very Low | Very Low | Moderate | High |
| Reaction Kinetics | Very High | High | Moderate | Very High |
| Water Solubility | Moderate | High | High | Low |
| Application | In Vivo, In Vitro | In Vivo, In Vitro | In Vitro, Aqueous Synthesis | Organic Synthesis |
Data summarized from Vector Labs[5]
Q5: What is a copper-chelating azide and how can it help?
A copper-chelating azide is an azide molecule that has an internal copper-binding moiety.[3] This design increases the effective local concentration of the copper catalyst at the site of the reaction, which can dramatically accelerate the click reaction even at low, less toxic overall copper concentrations.[3][11] The use of picolyl azides is a common example of this approach.[3][12]
Troubleshooting Guides
Issue 1: High Cell Death or Low Cell Viability
| Possible Cause | Suggested Solution |
| High Copper Concentration | Reduce the final concentration of the copper catalyst. While this may slow the reaction, it directly reduces toxicity.[4] Titrate the copper concentration to find the optimal balance between labeling efficiency and cell viability. |
| Absence or Inappropriate Ligand | Add a copper-stabilizing ligand such as THPTA or BTTAA to the reaction mixture.[4] These ligands protect cells from ROS and can accelerate the reaction, allowing for lower copper concentrations.[4][5] An optimal ligand-to-copper ratio is often effective at preserving cell viability; a 5:1 ratio is a good starting point.[13][14] |
| Long Incubation Time | Reduce the incubation time for the click reaction. Optimization of reagent concentrations and the use of accelerating ligands can help shorten the required reaction time. |
| Oxidation of Cu(I) to Cu(II) | Ensure that the sodium ascorbate solution is freshly prepared. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[8] Minimize oxygen exposure to the reaction mixture.[15] |
| Inherent Toxicity of Reagents | Titrate the concentration of the this compound and the corresponding azide to the lowest effective concentration. |
| Consider Copper-Free Alternatives | If copper toxicity remains an issue, switch to a copper-free click chemistry method like SPAAC.[1] |
Issue 2: Weak or No Fluorescent Signal
| Possible Cause | Suggested Solution |
| Inefficient Click Reaction | If cell viability is high, cautiously increase the copper concentration.[4] Alternatively, increase the reaction time.[4] The use of an accelerating ligand like BTTAA can also significantly increase the reaction rate.[4][5] |
| Low Reagent Concentration | Increase the concentration of the this compound or the azide partner. Ensure that the metabolic incorporation of the alkyne- or azide-modified substrate was successful. |
| Inaccessible Alkyne/Azide Groups | For intracellular targets, ensure cell permeabilization is adequate. For biomolecules in complex structures, steric hindrance might be an issue. Consider using linkers of different lengths. For hydrophobic molecules, aggregation may bury the reactive groups; consider using detergents or organic co-solvents if compatible with your cells.[15][16] |
| Degraded Reagents | Ensure that the this compound and other reagents have been stored correctly, protected from light and moisture.[17] Prepare fresh stock solutions. |
| Deactivation of Copper Catalyst | Intracellular components, such as glutathione, can deactivate the copper catalyst.[18][19] Increasing the copper and ligand concentration or using cell-permeable ligands may help.[15][16] |
Issue 3: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Non-specific Staining | The fluorescent probe may be binding non-specifically to cellular components.[4] Improve washing steps by increasing the number and duration of washes after the click labeling procedure.[4] |
| Excess Unreacted Probe | Reduce the concentration of the this compound or the azide-fluorophore to the lowest effective concentration.[4] Ensure thorough washing to remove any unbound fluorescent probe. |
| Precipitation of Reagents | Visually inspect the labeling cocktail for any precipitation. Ensure all components are fully dissolved before adding to the cells. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Click Reaction with Minimized Toxicity
This protocol is designed for labeling live cells with 5-FAM-Azide and an alkyne-modified biomolecule, incorporating measures to reduce copper-induced toxicity.
Reagent Preparation (Prepare Fresh):
-
5-FAM-Azide Stock: Prepare a 1-10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄) Stock: Prepare a 20 mM stock in sterile water.[1]
-
Ligand (THPTA or BTTAA) Stock: Prepare a 100 mM stock in sterile water.[1]
-
Sodium Ascorbate Stock: Prepare a 100 mM stock in sterile water.[1]
Labeling Protocol:
-
Cell Preparation: Culture cells to 60-80% confluency. Incubate with your alkyne-tagged metabolic precursor for the desired duration.
-
Washing: Gently wash the cells twice with pre-warmed PBS or imaging buffer to remove the unincorporated alkyne precursor.[1]
-
Labeling Cocktail Preparation: For a final volume of 1 mL of imaging medium, add reagents in the following order. Note: Final concentrations should be optimized (e.g., 1-10 µM 5-FAM-Azide, 50 µM CuSO₄, 250 µM Ligand, 1 mM Sodium Ascorbate).[1][13] a. Add 5-FAM-Azide to pre-warmed medium. b. Add the copper-chelating ligand (e.g., THPTA). c. Add CuSO₄ and mix well. d. Add Sodium Ascorbate immediately before adding the cocktail to the cells. The solution should remain clear.[1]
-
Cell Labeling: Add the final labeling cocktail to the cells and incubate for 5-15 minutes at 37°C, protected from light.[1]
-
Final Washing and Imaging: Gently remove the labeling cocktail and wash the cells three times with pre-warmed imaging medium.[1] Proceed immediately to live-cell imaging.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol can be used to determine the cytotoxicity of your click chemistry reagents.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of your copper catalyst (e.g., CuSO₄) with and without your chosen ligand in cell culture medium. Also, include a vehicle control (medium only).[4]
-
Exposure: Remove the old medium from the cells and add the treatment solutions. Incubate for the intended duration of your labeling experiment (e.g., 1-2 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader. Cell viability is proportional to the absorbance.
Visualizations
Caption: Experimental workflow for this compound labeling in live cells.
Caption: Mechanism of copper toxicity and mitigation by chelating ligands.
Caption: Troubleshooting flowchart for high cell toxicity in click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Click reagents - Synvenio [synvenio.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
how to prevent photobleaching of 5-FAM-Alkyne in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of 5-FAM-Alkyne in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as 5-FAM (5-Carboxyfluorescein), upon exposure to excitation light.[1] This process leads to a loss of fluorescent signal, which can compromise image quality, reduce sensitivity, and lead to inaccurate quantitative data in fluorescence microscopy.[1] 5-FAM, like other fluorescein derivatives, is susceptible to photobleaching, especially with prolonged or high-intensity light exposure.
Q2: How does this compound compare to other green fluorophores in terms of photostability?
A2: While 5-FAM is a widely used green fluorescent dye, other fluorophores, such as the Alexa Fluor series, offer significantly higher photostability.[2][3] Alexa Fluor 488, for instance, is a superior substitute for fluorescein-based dyes, exhibiting much greater resistance to photobleaching.[2] For demanding applications requiring long-term imaging or high-intensity illumination, consider using a more photostable alternative to this compound if your experimental design allows.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds included in mounting media to reduce photobleaching.[4] They work by scavenging reactive oxygen species that are generated during the fluorescence excitation process and are a primary cause of fluorophore degradation.[5] Common components of antifade reagents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[6]
Q4: Can the click chemistry reaction itself affect the photostability of this compound?
A4: While the click chemistry reaction is generally robust and bioorthogonal, the components of the reaction cocktail, particularly the copper catalyst, can potentially influence the local chemical environment of the fluorophore. However, the impact of residual click reaction components on the photostability of 5-FAM is not extensively documented. It is crucial to perform thorough washing steps after the click reaction to remove any unreacted components.
Troubleshooting Guide: Dim or Fading this compound Signal
This guide addresses common issues related to weak or rapidly fading fluorescence signals when using this compound in microscopy.
| Problem | Potential Cause | Recommended Solution |
| Weak initial signal | Inefficient Click Reaction: Incomplete labeling of the target molecule. | - Ensure the freshness and correct concentration of all click chemistry reagents (copper sulfate, reducing agent, ligand). - Optimize the incubation time and temperature for the click reaction. - Verify the successful incorporation of the azide or alkyne handle on your target molecule. |
| Degraded this compound: The fluorophore has lost its fluorescence capacity due to improper storage. | - Store this compound protected from light and at the recommended temperature (typically -20°C).[7] - Aliquot the reagent to avoid multiple freeze-thaw cycles. | |
| Signal fades rapidly during imaging | Photobleaching: Excessive exposure to high-intensity excitation light. | - Reduce the laser power or illumination intensity to the minimum level required for adequate signal detection. - Decrease the exposure time per image. - Minimize the total number of exposures by capturing only the necessary images. |
| Inadequate Antifade Protection: The mounting medium does not provide sufficient protection against photobleaching. | - Use a high-quality commercial antifade mounting medium compatible with fluorescein dyes (e.g., ProLong™ Gold, VECTASHIELD®).[4] - Ensure the mounting medium is fresh and has been stored correctly. | |
| High background fluorescence | Nonspecific binding of this compound: The fluorophore is binding to cellular components other than the intended target. | - Include a blocking step (e.g., with BSA) before the click reaction. - Perform thorough washing steps after the click reaction to remove unbound dye. |
| Autofluorescence: Endogenous cellular components are fluorescing at similar wavelengths. | - Image an unstained control sample to assess the level of autofluorescence. - If autofluorescence is high, consider using a fluorophore with a different spectral profile. |
Quantitative Data on Antifade Reagent Effectiveness
The following table summarizes the relative effectiveness of various antifade reagents in reducing the photobleaching of fluorescein isothiocyanate (FITC), a close structural analog of 5-FAM. The "Antifading Factor (A)" is a measure of the ability to retard fading, with higher values indicating better protection.[8]
| Mounting Medium | Antifading Factor (A) | Initial Fluorescence Intensity (Relative) |
| PBS | 0.85 | 100 |
| Vectashield® | 0.98 | 70 |
| ProLong® Gold | 0.97 | 85 |
| 2.5% DABCO in Glycerol/PBS | 0.95 | 75 |
| 2% n-Propyl gallate in Glycerol/PBS | 0.96 | 80 |
Data adapted from studies on FITC and are intended as a general guide for 5-FAM.[8][9]
Experimental Protocols
Protocol 1: Optimized Click Chemistry and Imaging Workflow to Minimize Photobleaching
This protocol provides a step-by-step guide for performing a click chemistry reaction with this compound and subsequent fluorescence microscopy, with integrated measures to reduce photobleaching.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving 5-FAM-Alkyne Conjugation Efficiency
Welcome to the technical support center for 5-FAM-Alkyne conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your biomolecule conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent dye containing a terminal alkyne group.[1] It is used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to fluorescently label biomolecules that have been modified to contain an azide group.[2][3][4] This reaction is highly specific and efficient, forming a stable triazole linkage between the dye and the biomolecule.[2][3] The reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups.[5][6]
Q2: What are the key components of a this compound conjugation reaction?
A typical CuAAC reaction for this compound conjugation includes:
-
This compound: The fluorescent label.
-
Azide-modified biomolecule: Your protein, nucleic acid, or other molecule of interest.
-
Copper(II) source: Commonly copper(II) sulfate (CuSO₄).[7]
-
Reducing agent: Typically sodium ascorbate, to reduce Cu(II) to the active Cu(I) catalyst.[7][8]
-
Copper-stabilizing ligand: To protect the Cu(I) from oxidation and improve reaction efficiency. Common ligands include TBTA, THPTA, and BTTAA.[9][10]
Q3: How should I store this compound?
This compound should be stored at -20°C in the dark.[4][11][12] It can be transported at room temperature for short periods (up to 3 weeks).[11] Stock solutions in DMSO or DMF should also be stored at -20°C, with some sources suggesting they can be stored at -80°C for up to 6 months.[13]
Q4: Is the CuAAC reaction sensitive to pH?
The CuAAC reaction is generally considered to be pH-insensitive, working well in a pH range of 4-11.[5][14] However, for labeling proteins, a pH of around 7.0-7.5 is often recommended.[15]
Troubleshooting Guide
Low or No Fluorescence Signal
Problem: After performing the conjugation reaction and purification, there is a weak or no fluorescent signal from the labeled biomolecule.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Reaction | Optimize reaction conditions. Ensure all components are fresh and at the correct concentrations. See the detailed experimental protocols below. |
| Oxidation of Cu(I) Catalyst | Degas all solutions by bubbling with an inert gas (argon or nitrogen) before adding the copper catalyst.[6] Use a copper-stabilizing ligand like THPTA or BTTAA.[9][10] |
| Incorrect Order of Reagent Addition | Add reagents in the correct order. A recommended order is to premix the copper(II) source and the ligand, add this to the azide and alkyne solution, and then initiate the reaction by adding the sodium ascorbate.[8] |
| Degradation of this compound | Ensure proper storage of the this compound stock solution (at -20°C, protected from light).[4][11][12] Avoid repeated freeze-thaw cycles. |
| Precipitation of Reagents | Ensure all components, especially the this compound and the azide-modified biomolecule, are fully dissolved in a suitable solvent system. DMSO is a common co-solvent to aid solubility.[14] |
| Fluorescence Quenching | Over-labeling of the biomolecule can lead to dye-dye quenching and reduced fluorescence.[16] Reduce the molar excess of this compound in the reaction. |
High Background or Non-Specific Staining
Problem: High background fluorescence or non-specific labeling is observed after the conjugation and purification steps.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Unreacted this compound | Improve the purification method to remove all traces of unreacted dye. Size-exclusion chromatography or dialysis are common methods.[17] |
| Copper-Mediated Side Reactions | Use a copper-stabilizing ligand to minimize side reactions.[8] Ensure the reaction is performed under an inert atmosphere. |
| Non-Specific Binding of the Dye | Add a blocking agent, such as BSA, to your buffer during the labeling of cells or tissues. Include stringent wash steps after the conjugation reaction. |
| Precipitation of the Labeled Biomolecule | The properties of the biomolecule can change upon labeling, potentially leading to precipitation.[16] Try reducing the degree of labeling by using less this compound. |
Quantitative Data Summary
Table 1: Comparison of Common Copper-Stabilizing Ligands
| Ligand | Key Features | Recommended Molar Ratio (Ligand:Cu) | Reference |
| TBTA | Effective in organic/aqueous mixtures, but insoluble in fully aqueous solutions. | 2:1 | [7] |
| THPTA | Water-soluble, making it ideal for bioconjugation in aqueous buffers. | 5:1 | [8][18] |
| BTTAA | Shows high activity in accelerating the CuAAC reaction, potentially allowing for lower copper concentrations. | 5:1 | [10][19] |
Table 2: Recommended Reagent Concentrations for CuAAC
| Reagent | Typical Concentration Range | Notes | Reference |
| Copper(II) Sulfate | 50 µM - 2 mM | Higher concentrations can be toxic to live cells. | [8][19] |
| Sodium Ascorbate | 0.5 mM - 5 mM | Should be prepared fresh. | [6][8] |
| This compound | 1.5 - 50x molar excess over azide | The optimal ratio depends on the biomolecule and desired degree of labeling. | [6][15] |
| Biomolecule (azide-modified) | Varies (e.g., 20 - 200 µM for oligonucleotides) | The concentration will depend on the specific experiment. | [6] |
Experimental Protocols
Protocol 1: General Labeling of Alkyne-Modified Oligonucleotides
This protocol is adapted from a general procedure for labeling alkyne-modified oligonucleotides with fluorescent azides.[6]
-
Prepare Stock Solutions:
-
10 mM 5-FAM-Azide in DMSO.
-
5 mM Sodium Ascorbate in nuclease-free water (prepare fresh).
-
10 mM Copper(II)-TBTA stock in 55% DMSO.[6]
-
2 M Triethylammonium acetate buffer, pH 7.0.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water.
-
Add the 2 M triethylammonium acetate buffer to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex.
-
Add the 5-FAM-Azide stock solution to a final concentration that is 1.5 times the oligonucleotide concentration and vortex.
-
Add the 5 mM sodium ascorbate solution to a final concentration of 0.5 mM and vortex briefly.
-
-
Degassing:
-
Bubble a gentle stream of argon or nitrogen through the reaction mixture for 30 seconds.
-
-
Initiation and Incubation:
-
Add the 10 mM Copper(II)-TBTA stock to a final concentration of 0.5 mM.
-
Flush the headspace of the tube with inert gas and cap tightly.
-
Vortex the mixture thoroughly.
-
Incubate at room temperature overnight in the dark.
-
-
Purification:
-
Precipitate the labeled oligonucleotide using standard ethanol or acetone precipitation methods.[6]
-
Wash the pellet with 70% ethanol or acetone.
-
Resuspend the purified, labeled oligonucleotide in a suitable buffer.
-
Protocol 2: Labeling of Azide-Modified Proteins
This protocol is a general guideline for labeling azide-modified proteins with this compound.
-
Prepare Buffers and Stock Solutions:
-
Protein Labeling Buffer (1.5x): Contains a copper(II) salt, a water-soluble ligand like THPTA, and aminoguanidine in a suitable buffer (e.g., triethylammonium acetate, pH 6.8).[15]
-
This compound Stock: 10 mM in DMSO.
-
Sodium Ascorbate Stock: 50 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the azide-modified protein in an azide-free buffer. The final volume of the protein solution should not exceed 1/3 of the total reaction volume.[15]
-
Add the 1.5x Protein Labeling Buffer and vortex gently.
-
Add the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 3x to 10x).[15] Vortex gently.
-
-
Degassing (Recommended):
-
To minimize oxidation, degas the reaction mixture by purging with an inert gas.
-
-
Initiation and Incubation:
-
Add the freshly prepared 50 mM sodium ascorbate stock solution to initiate the reaction.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted this compound and other small molecules using size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer for your protein.
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. abpbio.com [abpbio.com]
- 3. Ware Commons | Virtual tour generated by Panotour [s3.smu.edu]
- 4. genecopoeia.com [genecopoeia.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - AU [thermofisher.com]
- 17. mdpi.com [mdpi.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
troubleshooting non-specific binding of 5-FAM-Alkyne
Welcome to the technical support center for 5-FAM-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding non-specific binding of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent probe containing a fluorescein (FAM) dye and a terminal alkyne group. It is used in "click chemistry," a type of bioorthogonal reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] In this reaction, the alkyne group on the 5-FAM molecule covalently links to an azide-modified biomolecule of interest in the presence of a copper(I) catalyst. This allows for the fluorescent labeling and subsequent visualization of the target molecule.[1][2]
Q2: What are the primary causes of high background fluorescence and non-specific binding with this compound?
High background fluorescence in experiments using this compound can originate from several sources:
-
Excessive this compound Concentration: Using too much of the fluorescent probe increases the likelihood of it binding non-specifically to cellular components.[3]
-
Insufficient Washing: Inadequate washing after the click reaction can leave unbound this compound in the sample, leading to diffuse background fluorescence.[3]
-
Cellular Autofluorescence: Many cell types naturally contain molecules that fluoresce, which can contribute to the overall background signal.[3][4]
-
Copper(I) Catalyst-Mediated Non-Specific Binding: The copper catalyst, while essential for the click reaction, can sometimes mediate non-specific interactions between the alkyne probe and proteins that do not contain an azide group.[3]
-
Probe Aggregation: The fluorescent probe may form aggregates, which can appear as bright, punctate background signals.[3]
-
Hydrophobic Interactions: 5-FAM, being a relatively hydrophobic molecule, may non-specifically associate with hydrophobic cellular structures.
Q3: What are the key spectral properties of this compound?
It is crucial to use the correct microscope settings to match the spectral properties of the 5-FAM dye.
| Property | Wavelength (nm) |
| Excitation Maximum (λex) | ~490-495 nm |
| Emission Maximum (λem) | ~513-518 nm |
(Data sourced from multiple supplier specifications)[2][5]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during experiments with this compound.
Issue 1: High, Diffuse Background Fluorescence
This is often characterized by a general, non-specific glow across the entire sample, obscuring the specific signal.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high diffuse background.
Troubleshooting Steps
| Potential Cause | Recommended Solution | Expected Outcome |
| Excess this compound | Perform a titration experiment to determine the lowest effective concentration of this compound that provides a strong specific signal without high background. Start with the recommended concentration and test 2-fold and 5-fold lower concentrations.[3] | Reduced background with maintained or improved signal-to-noise ratio. |
| Insufficient Washing | Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 15 minutes). Incorporate a low concentration of a mild detergent, such as 0.1% Tween-20 or Triton X-100, in the wash buffer to help remove non-specifically bound dye.[3] | A significant decrease in diffuse background fluorescence. |
| Non-Specific Probe Binding | Implement a blocking step before the click reaction. Incubate your samples with a blocking agent like Bovine Serum Albumin (BSA) to minimize non-specific binding sites.[6] | Reduced non-specific binding of the fluorescent probe to cellular components. |
| Cellular Autofluorescence | Include a negative control (cells that have not been treated with this compound) to assess the level of autofluorescence. If autofluorescence is high, consider using a chemical quenching agent post-fixation.[3] | Identification and potential reduction of inherent cellular fluorescence. |
Issue 2: Bright, Punctate Background Signal
This often appears as small, bright dots or aggregates that are not associated with the target structure.
Troubleshooting Workflow
Caption: Troubleshooting workflow for bright punctate background.
Troubleshooting Steps
| Potential Cause | Recommended Solution | Expected Outcome |
| This compound Precipitation | Before use, centrifuge the this compound stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates. Carefully use the supernatant for your reaction cocktail.[3] | Elimination of fluorescent aggregates in the staining solution. |
| Incomplete Reagent Dissolution | Ensure that the this compound stock solution (typically in DMSO) is fully dissolved before adding it to the aqueous reaction buffer. Vortex or pipette vigorously when preparing the click reaction cocktail to ensure complete mixing. | Homogenous reaction mixture and prevention of probe precipitation. |
| Suboptimal Click Reaction | Ensure the correct stoichiometry of the copper catalyst, ligand, and reducing agent. Pre-mix the copper sulfate and ligand before adding them to the reaction mixture.[7] | More efficient and specific click reaction, reducing the likelihood of side reactions or probe aggregation. |
Experimental Protocols
General Protocol for Cellular Labeling with this compound
This protocol provides a general framework. Optimization of reagent concentrations and incubation times may be necessary for your specific cell type and experimental setup.
1. Cell Fixation and Permeabilization a. Culture cells on coverslips to the desired confluency. b. Wash cells twice with Phosphate-Buffered Saline (PBS). c. Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. d. Wash cells three times with PBS. e. Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. The concentration of Triton X-100 may need to be optimized based on the location of the target molecule. f. Wash cells three times with PBS.
2. (Optional) Blocking Step a. Incubate cells in a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.
3. Click Reaction a. Prepare a fresh click reaction cocktail. The following is a common starting point, but concentrations should be optimized:
- This compound: 1-10 µM (titration is highly recommended)
- Copper(II) Sulfate (CuSO₄): 100-200 µM
- Copper-chelating Ligand (e.g., THPTA or BTTAA): 500 µM - 1 mM (typically 5-fold excess to copper)
- Reducing Agent (e.g., Sodium Ascorbate): 2.5-5 mM (prepare fresh) b. Add the components to PBS in the following order: ligand, copper sulfate, this compound, and finally, the reducing agent to initiate the reaction.[6] c. Remove the blocking buffer (if used) and add the click reaction cocktail to the cells. d. Incubate for 30-60 minutes at room temperature, protected from light.
4. Washing and Imaging a. Remove the click reaction cocktail and wash the cells three to five times with PBS, for 5-15 minutes each wash. Consider adding 0.1% Tween-20 to the wash buffer for the first few washes. b. (Optional) Counterstain with a nuclear stain like DAPI. c. Mount the coverslip with an appropriate mounting medium. d. Image using a fluorescence microscope with the appropriate filter sets for FAM (Excitation: ~495 nm, Emission: ~518 nm).
Recommended Negative Controls
To effectively troubleshoot non-specific binding, a series of negative controls is essential.
| Control | Purpose | Expected Result |
| No Azide Control | To assess the non-specific binding of this compound to cellular components in the absence of its azide binding partner. | No or very low fluorescence signal. A strong signal indicates non-specific binding of the probe itself. |
| No Copper Control | To determine if the observed background is due to copper-independent binding of this compound. | No or very low fluorescence signal. A signal in this control suggests that the probe is binding non-specifically without a click reaction. |
| No this compound Control | To evaluate the level of cellular autofluorescence. | Any observed fluorescence is due to endogenous cellular components. |
By systematically applying these troubleshooting strategies and utilizing appropriate controls, you can significantly reduce non-specific binding and improve the quality of your experimental data when using this compound.
References
Validation & Comparative
A Comparative Guide to 5-FAM-Alkyne and 6-FAM-Alkyne for Fluorescent Labeling
In the realm of bioorthogonal chemistry, the fluorescent labeling of biomolecules is a cornerstone technique for visualizing and tracking cellular processes. Among the diverse palette of fluorescent probes, fluorescein derivatives remain a popular choice due to their bright green emission and well-established chemistry. For researchers utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "Click" chemistry, 5-FAM-Alkyne and 6-FAM-Alkyne are two prominent reagents for introducing the fluorescein moiety. This guide provides an objective comparison of these two isomers, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Introduction to this compound and 6-FAM-Alkyne
This compound and 6-FAM-Alkyne are derivatives of carboxyfluorescein, a molecule featuring a xanthene core responsible for its fluorescence, and a carboxyphenyl substituent. The difference between the 5- and 6-isomers lies in the attachment point of the carboxamide linker, which is subsequently functionalized with an alkyne group for click chemistry. This seemingly minor structural variance can potentially influence the reactivity and photophysical properties of the dye once conjugated to a target biomolecule. Both reagents are widely employed for labeling a variety of azide-modified biomolecules, including proteins, nucleic acids, and glycans.
Performance Comparison: A Look at the Data
From a spectroscopic standpoint, this compound and 6-FAM-Alkyne are virtually indistinguishable as standalone reagents. Data from various suppliers consistently report identical values for their key photophysical properties. However, it is crucial to consider that the local environment of the fluorophore can significantly impact its performance. While direct comparative studies on the labeling efficiency and photostability of the individual alkyne isomers are not extensively published, research on bifluorophores constructed from 5-FAM and 6-FAM has shown that the photophysical behavior can diverge, with the (6-FAM)2 bifluorophore exhibiting a lower luminescence quantum yield compared to the (5-FAM)2 counterpart in a buffer solution at pH 8.5[1]. This suggests that the point of attachment can influence intermolecular interactions and, potentially, the fluorescence output in densely labeled systems.
For most standard labeling applications where a single fluorophore is introduced, the choice between the 5- and 6-isomer is unlikely to result in a significant performance difference. Both are recognized for their high reactivity in CuAAC reactions and the stable triazole linkage formed.
Quantitative Data Summary
For ease of comparison, the key quantitative parameters for both this compound and 6-FAM-Alkyne are summarized in the table below. It is important to note that these values are generally reported as identical for the two isomers.
| Property | This compound | 6-FAM-Alkyne |
| Excitation Maximum (λex) | ~490-495 nm | ~490-495 nm |
| Emission Maximum (λem) | ~513-520 nm | ~513-520 nm |
| Molar Extinction Coefficient (ε) | ~74,000 - 80,000 M⁻¹cm⁻¹ | ~74,000 - 80,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.93 | ~0.93 |
| Molecular Weight | ~413.39 g/mol | ~413.39 g/mol |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for the fluorescent labeling of an azide-modified biomolecule with either this compound or 6-FAM-Alkyne. Optimal conditions may vary depending on the specific biomolecule and experimental setup.
Materials:
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound or 6-FAM-Alkyne
-
Dimethylsulfoxide (DMSO), anhydrous
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS) or other appropriate reaction buffer (pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
FAM-Alkyne: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper Catalyst Premix: Prepare a 10X stock solution by mixing CuSO₄ and THPTA (or TBTA) in a 1:5 molar ratio in water. For example, a 10 mM CuSO₄ / 50 mM THPTA solution.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the FAM-Alkyne stock solution to the reaction mixture. A 2-5 molar excess of the alkyne dye over the azide-modified biomolecule is a good starting point.
-
Add the copper catalyst premix to a final concentration of 1X (e.g., 1 mM CuSO₄ / 5 mM THPTA).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
-
Purification:
-
Following the incubation, remove the unreacted dye and catalyst components. For proteins, this can be achieved using a desalting column (size-exclusion chromatography) or dialysis against an appropriate buffer. For oligonucleotides, ethanol precipitation may be suitable.
-
-
Characterization:
-
Confirm the labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~495 nm (for FAM). The degree of labeling can be calculated using the molar extinction coefficients of the biomolecule and the dye.
-
Fluorescence spectroscopy can be used to verify the emission properties of the labeled product.
-
Experimental Workflow Diagram
Conclusion
Both this compound and 6-FAM-Alkyne are highly effective reagents for the fluorescent labeling of azide-modified biomolecules via copper-catalyzed click chemistry. Their core spectroscopic properties are identical, making them largely interchangeable for most standard applications. The choice between the two may become more nuanced in specific contexts, such as in the design of complex multi-fluorophore constructs or when subtle differences in the local environment of the dye could impact its performance. For routine labeling, researchers can confidently select either isomer based on availability and cost, expecting robust and reliable results. As with any experimental system, optimization of the labeling protocol for the specific biomolecule of interest is recommended to achieve the desired degree of labeling and optimal signal-to-noise ratio.
References
A Comparative Guide to Green Fluorescent Alkyne Probes for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals engaged in the fluorescent labeling of biomolecules, 5-Carboxyfluorescein-Alkyne (5-FAM-Alkyne) has been a widely used green fluorescent probe for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. However, the landscape of fluorescent probes is continually evolving, with several alternatives now available that offer significant advantages in terms of photostability and performance in demanding imaging applications. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data, to inform the selection of the optimal probe for your research needs.
Performance Comparison of Green Fluorescent Alkyne Probes
The selection of a fluorescent probe is critical for the success of any labeling experiment, directly impacting signal brightness, stability, and the overall quality of imaging data. Key performance indicators for fluorescent probes include the molar extinction coefficient (ε), which dictates how well the molecule absorbs light at a specific wavelength, and the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. Photostability, or the probe's resistance to photobleaching, is another crucial factor, especially for time-lapse imaging or super-resolution microscopy.
Below is a summary of the key photophysical properties of this compound and its leading green fluorescent alternatives.
| Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Photostability |
| This compound | ~492 | ~517 | ~74,000 | ~0.93 | Moderate |
| Alexa Fluor™ 488 Alkyne | ~495 | ~519 | ~71,000 | ~0.92 | High |
| BODIPY™ FL Alkyne | ~503 | ~512 | >80,000 | ~0.90 | Very High |
| Oregon Green™ 488 Alkyne | ~496 | ~524 | ~84,000 | ~0.91 | High |
Key Takeaways from the Data:
-
Brightness: While all the compared probes exhibit high quantum yields, BODIPY™ FL Alkyne and Oregon Green™ 488 Alkyne have slightly higher molar extinction coefficients, suggesting they can absorb more light, which can contribute to brighter signals.
-
Photostability: Both qualitative and semi-quantitative studies indicate that Alexa Fluor™ 488, BODIPY™ FL, and Oregon Green™ 488 are significantly more photostable than fluorescein (FAM). This increased photostability allows for longer exposure times and more robust imaging, particularly in demanding applications like confocal and super-resolution microscopy.[1][2] BODIPY dyes, in particular, are noted for their exceptional resistance to photobleaching.[3][4]
-
Environmental Sensitivity: Fluorescein's fluorescence is known to be pH-sensitive, which can be a drawback in certain biological environments. Alexa Fluor™ 488 and Oregon Green™ 488 are designed to have reduced pH sensitivity in the physiological range, offering more stable fluorescence in cellular imaging.[2]
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for labeling biomolecules using click chemistry and a conceptual representation of how these probes can be used to study lipid signaling pathways.
Experimental Protocols
The following is a generalized protocol for labeling alkyne-modified biomolecules in fixed cells using a copper-catalyzed click reaction. This protocol can be adapted for use with any of the green fluorescent alkyne probes discussed.
Materials:
-
Cells cultured on coverslips, metabolically labeled with an alkyne-containing precursor (e.g., an alkyne-modified amino acid, sugar, or lipid).
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction components:
-
Azide-functionalized green fluorescent probe (e.g., 5-FAM-Azide, Alexa Fluor™ 488 Azide, BODIPY™ FL Azide, Oregon Green™ 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Culture cells of interest on coverslips to the desired confluency.
-
Incubate the cells with the appropriate alkyne-modified metabolic precursor for a duration determined by the specific biological process being studied.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. The final concentrations of the components may require optimization, but a typical starting point is:
-
1-10 µM of the azide-functionalized fluorescent probe
-
100 µM CuSO₄
-
500 µM THPTA
-
5 mM sodium ascorbate
-
-
Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Optionally, counterstain the nuclei with a DAPI-containing mounting medium.
-
Mount the coverslips on microscope slides.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen green fluorescent probe.
-
Conclusion
While this compound remains a viable option for green fluorescent labeling in click chemistry, researchers now have access to a range of superior alternatives. Alexa Fluor™ 488 Alkyne, BODIPY™ FL Alkyne, and Oregon Green™ 488 Alkyne all offer significantly improved photostability, making them the preferred choice for demanding imaging applications that require long exposure times or intense illumination. The enhanced performance of these next-generation probes empowers researchers to acquire higher quality data and delve deeper into the intricacies of cellular processes. When selecting a green fluorescent alkyne probe, a careful consideration of the photophysical properties and the specific requirements of the imaging experiment will ensure the generation of robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
A Comparative Guide to 5-FAM-Alkyne and Other Alkyne-Modified Fluorophores for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals engaged in the precise labeling and visualization of biomolecules, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. The ad-vent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized the ability to tag and track molecules in complex biological systems.[1][2][3] This guide provides a comprehensive comparison of 5-FAM-Alkyne with other commonly used alkyne-modified fluorophores, offering a quantitative analysis of their performance, detailed experimental protocols for their evaluation, and visual workflows to aid in experimental design.
Data Presentation: A Comparative Overview of Alkyne-Modified Fluorophores
The choice of a fluorophore for click chemistry applications is often a balance between brightness, photostability, and spectral compatibility with available imaging instrumentation. The following tables summarize the key photophysical and spectroscopic properties of this compound and a selection of popular alternatives across the visible spectrum. Brightness is a product of the molar extinction coefficient and the fluorescence quantum yield.
Table 1: Spectroscopic Properties of Green-Emitting Alkyne Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| This compound | 490 - 495 | 513 - 518 | ~80,000 | ~0.93 |
| Alexa Fluor™ 488 Alkyne | 495 | 519 | >65,000 | 0.92 |
| BODIPY™ FL Alkyne | 503 | 512 | >80,000 | ~0.90 |
Data compiled from multiple sources.[4][5][6][7][8] Note that the exact values can vary depending on the solvent and conjugation state.
Table 2: Spectroscopic Properties of Orange to Red-Emitting Alkyne Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| TAMRA-Alkyne | ~556 | ~563 | ~90,000 | ~0.4 |
| Cy3-Alkyne | ~553 | ~569 | ~150,000 | ~0.15 |
| Alexa Fluor™ 555 Alkyne | 555 | 565 | ~150,000 | ~0.1 |
Data compiled from multiple sources.[9][10] Note that the exact values can vary depending on the solvent and conjugation state.
Table 3: Spectroscopic Properties of Far-Red to Near-Infrared Emitting Alkyne Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Alexa Fluor™ 647 Alkyne | 651 | 672 | ~270,000 | 0.33 |
| Cy5-Alkyne | 651 | 670 | ~250,000 | 0.27 |
| Cy5.5-Alkyne | 678 | 694 | ~190,000 | Not widely reported |
Data compiled from multiple sources.[1][3][11][12][13] Note that the exact values can vary depending on the solvent and conjugation state.
Photostability Comparison
Photostability, the resistance of a fluorophore to irreversible photobleaching, is a critical parameter for imaging applications that require prolonged or repeated exposure to excitation light.[14][15] While quantitative photobleaching data can be highly dependent on experimental conditions, a general qualitative comparison is presented below.
Table 4: Relative Photostability of Common Alkyne-Modified Fluorophore Families
| Fluorophore Family | Relative Photostability | Notes |
| Fluorescein (e.g., 5-FAM) | Moderate | Prone to photobleaching, especially at high laser powers.[15] |
| Rhodamine (e.g., TAMRA) | Moderate to High | Generally more photostable than fluorescein derivatives.[14] |
| Cyanine (e.g., Cy3, Cy5) | Moderate | Photostability can be enhanced with antioxidant-containing mounting media. |
| Alexa Fluor™ | High to Very High | Generally exhibit superior photostability compared to traditional dyes.[8][15] |
| BODIPY™ | High | Known for their robust photostability.[16] |
Experimental Protocols
To facilitate a direct and quantitative comparison of different alkyne-modified fluorophores, the following experimental protocols are provided. These protocols are designed to be a starting point and may require optimization for specific cell types and experimental setups.
Protocol 1: Comparative Labeling of Cellular Proteins via CuAAC
This protocol describes a method for labeling azide-modified proteins in fixed cells with different alkyne-fluorophores for a side-by-side comparison of labeling efficiency and signal intensity.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Azide-modified amino acid (e.g., L-azidohomoalanine, AHA)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Alkyne-modified fluorophores (e.g., this compound, Alexa Fluor™ 488 Alkyne, etc.) dissolved in DMSO to a stock concentration of 10 mM
-
Click-iT® reaction cocktail components:
-
Copper (II) sulfate (CuSO₄) solution
-
Reducing agent solution (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
Phosphate-buffered saline (PBS)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling: Culture cells in the presence of an azide-modified amino acid (e.g., 1-2 mM AHA) for a sufficient period to allow for incorporation into newly synthesized proteins (typically 4-24 hours).
-
Cell Fixation and Permeabilization:
-
Wash cells three times with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. A typical reaction cocktail includes the alkyne-fluorophore, CuSO₄, a reducing agent, and a copper-chelating ligand in a buffer.
-
For comparison, prepare separate reaction cocktails for each alkyne-fluorophore to be tested, ensuring the final concentration of each fluorophore is identical (e.g., 10 µM).
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash cells three times with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for each fluorophore and DAPI. Ensure that the imaging settings (e.g., laser power, exposure time, gain) are kept constant across all samples to be compared.
-
Protocol 2: Quantification of Labeling Efficiency and Signal-to-Noise Ratio
This protocol outlines a method for analyzing the images acquired in Protocol 1 to quantitatively compare the performance of different alkyne-fluorophores.
Materials:
-
Fluorescence microscopy images from Protocol 1
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Image Pre-processing:
-
Open the multi-channel images in the analysis software.
-
If necessary, perform background subtraction using a consistent method for all images (e.g., rolling ball background subtraction).
-
-
Quantification of Labeling Efficiency (Mean Fluorescence Intensity):
-
Use the nuclear stain channel (DAPI) to automatically segment and create regions of interest (ROIs) around individual cells.
-
Measure the mean fluorescence intensity within each cellular ROI in the channel corresponding to the alkyne-fluorophore.
-
Calculate the average mean fluorescence intensity and standard deviation for a population of cells for each fluorophore tested. A higher average intensity suggests a brighter signal.
-
-
Quantification of Signal-to-Noise Ratio (SNR):
-
For each image, select a region within a labeled cell to measure the mean signal intensity.
-
Select a background region devoid of cells to measure the mean background intensity and the standard deviation of the background intensity (noise).
-
Calculate the SNR using the formula: SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity .
-
Calculate the average SNR for multiple cells for each fluorophore. A higher SNR indicates a clearer signal relative to the background.
-
Protocol 3: Assessment of Photostability
This protocol provides a method for comparing the photostability of different alkyne-fluorophores in a cellular context.
Materials:
-
Labeled cells on coverslips from Protocol 1
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Image Acquisition:
-
Locate a field of view with labeled cells for each fluorophore to be tested.
-
Using identical illumination and acquisition settings, acquire a time-lapse series of images of the same field of view. For example, acquire an image every 10 seconds for a total of 5 minutes under continuous illumination.
-
-
Data Analysis:
-
For each time series, select several ROIs within labeled cells.
-
Measure the mean fluorescence intensity within these ROIs for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore.
-
The rate of fluorescence decay is indicative of the photostability. A slower decay rate corresponds to higher photostability. The photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated to provide a quantitative measure of photostability.[14]
-
Troubleshooting Common Issues in Fluorescent Labeling
Low Signal or No Staining:
-
Inefficient metabolic labeling: Ensure optimal concentration and incubation time for the azide-modified substrate.
-
Inefficient click reaction: Use freshly prepared reagents, especially the reducing agent. Optimize the concentration of copper and ligand.
-
Low target expression: Ensure the protein or molecule of interest is expressed at a detectable level.
-
Incorrect imaging settings: Use appropriate laser lines and filter sets for the chosen fluorophore.
High Background:
-
Non-specific binding of the alkyne-fluorophore: Ensure thorough washing steps after the click reaction. Consider including a blocking step (e.g., with BSA) before the click reaction.
-
Autofluorescence: Image an unlabeled control sample to assess the level of cellular autofluorescence. If problematic, consider using fluorophores in the red or far-red spectral region where autofluorescence is typically lower.
-
Precipitation of the fluorophore: Ensure the alkyne-fluorophore is fully dissolved in the reaction buffer. Some fluorophores may require a small amount of organic co-solvent (e.g., DMSO).
By carefully considering the photophysical properties of available alkyne-modified fluorophores and by employing standardized protocols for their comparison, researchers can select the optimal probe for their specific application, leading to more robust and reproducible results in the exciting field of bioorthogonal chemistry and cellular imaging.
References
- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. chem.uci.edu [chem.uci.edu]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
A Comparative Guide to the Quantum Yield of 5-FAM-Alkyne and Fluorescein (FITC)
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of an appropriate fluorophore is a critical determinant of experimental success. Among the myriad of available fluorescent dyes, 5-Carboxyfluorescein (FAM) and its derivatives, alongside Fluorescein Isothiocyanate (FITC), are mainstays in the laboratory. This guide provides an objective comparison of the quantum yield and other photophysical properties of 5-FAM-Alkyne and FITC, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Data Presentation: Photophysical Properties
The fluorescence quantum yield (Φf) is a measure of the efficiency of the conversion of absorbed light into emitted light. A higher quantum yield contributes to a brighter fluorescent signal, which is paramount for sensitive detection. Below is a summary of the key photophysical properties of this compound and FITC.
| Property | This compound | Fluorescein (FITC) |
| Fluorescence Quantum Yield (Φf) | 0.93 | 0.92 |
| Excitation Maximum (λex) | ~492 nm | ~495 nm |
| Emission Maximum (λem) | ~517 nm | ~525 nm |
| Molar Extinction Coefficient (ε) | ~74,000 cm⁻¹M⁻¹ | ~75,000 cm⁻¹M⁻¹ |
| Reactive Group | Alkyne | Isothiocyanate |
| Conjugation Chemistry | Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-promoted Alkyne-Azide Cycloaddition (SPAAC) | Reaction with primary amines |
Performance Comparison
Both this compound and FITC exhibit exceptionally high quantum yields, making them some of the brightest green-emitting fluorescent dyes available. With quantum yields of 0.93 and 0.92, respectively, the difference in their intrinsic brightness is minimal. The choice between these two fluorophores often hinges on the specific application and the functional groups available on the target biomolecule for conjugation.
This compound is designed for "click chemistry," a highly efficient and specific bioorthogonal reaction. The alkyne group reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst. This method is advantageous for its high specificity and reaction efficiency, particularly when labeling complex biomolecules where side reactions with other functional groups are a concern.
Conversely, FITC possesses an isothiocyanate group that readily reacts with primary amines, such as the lysine residues in proteins. While this is a well-established and widely used method for protein labeling, it can be less specific than click chemistry, as multiple primary amines may be present on a single biomolecule. It is also important to note that the fluorescence of FITC is known to be sensitive to pH changes.
Experimental Protocols
I. Relative Quantum Yield Determination
The relative quantum yield of a fluorescent sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Fluorophore of interest (e.g., this compound or FITC)
-
Quantum yield standard (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.92)
-
Spectrograde solvent (e.g., ethanol or appropriate buffer)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the same solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.
-
Measure Absorbance: For each dilution, measure the absorbance at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure Fluorescence Emission: Using a fluorometer, record the fluorescence emission spectrum for each dilution, ensuring to use the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (ms / mr) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference standard.
-
ms and mr are the slopes of the linear fits for the sample and the reference standard, respectively.
-
ns and nr are the refractive indices of the solvents used for the sample and the reference standard (if they are different).
-
II. Protein Labeling with this compound via Click Chemistry
This protocol describes the labeling of an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
DMSO
-
Desalting column
Procedure:
-
Prepare Reagent Stocks:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 is common.
-
Add the TBTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted dye and other small molecules using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at ~492 nm).
III. Antibody Labeling with FITC
This protocol outlines a general procedure for labeling an antibody with FITC.
Materials:
-
Antibody solution (1-5 mg/mL) in an amine-free buffer (e.g., carbonate-bicarbonate buffer, pH 9.0)
-
FITC
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.
-
Reaction Setup:
-
Slowly add the FITC solution to the antibody solution while gently stirring. The optimal molar ratio of FITC to antibody should be determined empirically, but a starting point is typically between 5:1 and 20:1.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark with continuous gentle stirring.
-
Purification: Separate the labeled antibody from unreacted FITC using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Calculate the fluorescein-to-protein (F/P) ratio by measuring the absorbance of the conjugate at 280 nm and 495 nm.
Mandatory Visualization
Caption: Workflow for biomolecule labeling with this compound or FITC.
A Head-to-Head Comparison: 5-FAM vs. 6-FAM Isomers in Click Chemistry
For researchers, scientists, and drug development professionals leveraging the power of click chemistry for bioconjugation, the choice of fluorescent label is critical. Among the most common green-emitting fluorophores are the 5- and 6-isomers of carboxyfluorescein (FAM). While structurally similar, the seemingly minor difference in the attachment point of the reactive group can have implications for their performance in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide provides an objective comparison of 5-FAM and 6-FAM isomers in the context of click chemistry, supported by available data and a detailed experimental protocol for their evaluation.
Structural and Spectral Properties
5-FAM and 6-FAM are structural isomers, differing only in the substitution pattern on the benzoic acid ring. This seemingly small variation has a minimal impact on their spectral properties, which are for all practical purposes, identical.[1] Both isomers exhibit an excitation maximum around 495 nm and an emission maximum around 520 nm.[2][3][4]
| Property | 5-FAM | 6-FAM |
| Excitation Maximum (λex) | ~495 nm | ~495 nm |
| Emission Maximum (λem) | ~520 nm | ~520 nm |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | ~75,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.9 (for the free dye) | ~0.9 (for the free dye) |
Note: The molar extinction coefficient and quantum yield can vary depending on the solvent, pH, and conjugation state.
Performance in Click Chemistry: A Comparative Overview
While both 5-FAM and 6-FAM are readily available as azide and alkyne derivatives for click chemistry, a direct, peer-reviewed comparison of their performance in this specific reaction is not extensively documented. However, based on their widespread use and the fundamental principles of the click reaction, we can infer their expected performance and highlight key considerations.
Reaction Kinetics: The rate of the copper-catalyzed azide-alkyne cycloaddition is primarily influenced by the accessibility of the azide and alkyne functional groups and the efficiency of the copper catalyst. Given the structural similarity of the 5- and 6-isomers, it is unlikely that the position of the carboxyl linker significantly impacts the steric hindrance around the reactive moiety. Therefore, the reaction kinetics for both isomers are expected to be very similar under identical reaction conditions.
Quantum Yield of Conjugates: The fluorescence quantum yield of a fluorophore can be influenced by its local environment. After conjugation via a triazole linker, the proximity of the FAM molecule to the biomolecule can lead to quenching or enhancement of its fluorescence. While there is no direct comparative data for the quantum yields of 5-FAM and 6-FAM after a click reaction, a study on monoclonal antibody conjugates (formed via NHS ester chemistry) showed very similar relative quantum yields for both isomers. This suggests that the isomeric position may not be a major determinant of the final fluorescence output of the conjugate.
Stability: The triazole linkage formed during a click reaction is known to be highly stable. The stability of the overall conjugate is therefore more likely to be influenced by the photostability of the fluorophore itself and the stability of the labeled biomolecule. Both 5-FAM and 6-FAM are derivatives of fluorescein, which is known to be susceptible to photobleaching upon prolonged exposure to light.[1] There is no evidence to suggest a significant difference in the photostability of the two isomers after conjugation. For applications requiring high photostability, alternative fluorophores may be considered.
The following diagram illustrates the general workflow for a click chemistry reaction involving either a 5-FAM or 6-FAM azide and an alkyne-modified biomolecule.
References
Assessing the Cross-Reactivity of 5-FAM-Alkyne in Complex Samples: A Comparative Guide
For researchers in cell biology, drug development, and related scientific fields, the precise and efficient fluorescent labeling of biomolecules is paramount for accurate visualization and quantification. Bioorthogonal click chemistry, which utilizes the reaction between an alkyne-functionalized fluorescent dye and an azide-modified biomolecule, has become a cornerstone technique for this purpose. Among the various fluorescent probes available, 5-FAM-Alkyne is a popular choice due to its bright green fluorescence. However, in complex biological samples such as cell lysates, non-specific binding and cross-reactivity of the fluorescent probe can lead to background signal, potentially compromising the accuracy of experimental results.
This guide provides an objective comparison of this compound with common alternatives, focusing on their potential for cross-reactivity in intricate biological matrices. We present supporting principles and a detailed experimental protocol to assess and compare the performance of these fluorescent probes.
Comparison of Fluorescent Alkyne Probes
The choice of a fluorescent alkyne can significantly impact the signal-to-noise ratio of a click chemistry experiment. While all click chemistry reactions are designed to be highly specific, some non-specific labeling can occur, particularly in the context of a complex proteome. This can be influenced by the properties of the fluorescent dye itself, as well as the reaction conditions.
Below is a summary of the key characteristics of this compound and several common alternatives.
| Feature | This compound | Alexa Fluor™ 488 Alkyne | AZDye™ 488 Alkyne | Cy3-Alkyne |
| Excitation Max (nm) | ~495 | ~495 | ~494 | ~550 |
| Emission Max (nm) | ~518 | ~519 | ~517 | ~570 |
| Color | Green | Green | Green | Orange |
| Structural Analog | Fluorescein | Fluorescein derivative | Structurally identical to Alexa Fluor® 488 | Cyanine |
| Reported Characteristics | Bright green fluorescence, widely used. | High photostability and brightness, pH insensitive.[1][2] | Structurally and spectrally similar to Alexa Fluor® 488. | Good photostability, trace non-specific binding reported to be similar to other cyanine dyes.[3] |
Understanding and Assessing Cross-Reactivity
Non-specific binding in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions within complex samples can arise from several factors:
-
Non-specific binding of the fluorescent probe: The chemical properties of the dye itself can lead to interactions with proteins or other biomolecules, independent of the click reaction.
-
Copper-mediated interactions: Copper ions can bind non-specifically to biomolecules, which may lead to unwanted background fluorescence.[4]
-
Reaction with thiols: Under certain conditions, alkynes can react with free thiol groups present in cysteine residues of proteins.[4]
To objectively assess the cross-reactivity of different fluorescent alkyne probes, a control experiment is essential. By comparing the fluorescence signal in a sample containing azide-modified biomolecules to a negative control sample without azide-modified biomolecules, the degree of non-specific labeling can be quantified.
Experimental Section
The following protocol provides a detailed methodology for comparing the cross-reactivity of this compound and its alternatives in a cell lysate model.
Experimental Workflow Diagram
Caption: Workflow for comparing fluorescent alkyne probe cross-reactivity.
Detailed Protocol
1. Cell Culture and Metabolic Labeling:
-
Culture cells (e.g., HEK293T) in standard growth medium.
-
For the experimental group, supplement the medium with an azide-modified metabolic precursor (e.g., an azido sugar or amino acid analog) for 24-48 hours to allow for incorporation into biomolecules.
-
For the negative control group, culture cells in parallel without the azide-modified precursor.
2. Cell Lysis and Protein Quantification:
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[5]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
3. Click Chemistry Reaction:
-
For each fluorescent alkyne to be tested (this compound, Alexa Fluor™ 488 Alkyne, Cy3-Alkyne, etc.), set up reactions for both the azide-labeled lysate and the negative control lysate.
-
In a microcentrifuge tube, combine a standardized amount of protein lysate (e.g., 50 µg) with the click chemistry reaction components. A typical reaction cocktail includes:
-
The fluorescent alkyne probe (start with a concentration of 20-50 µM and optimize if necessary).
-
Copper(II) sulfate (CuSO₄).
-
A copper-chelating ligand (e.g., THPTA or BTTAA) to stabilize the Cu(I) catalyst.
-
A reducing agent (e.g., sodium ascorbate or TCEP) to reduce Cu(II) to the active Cu(I) form.[4][5]
-
-
Incubate the reactions at room temperature for 30-60 minutes, protected from light.
4. Sample Preparation for SDS-PAGE:
-
Quench the reaction and precipitate the proteins by adding four volumes of ice-cold acetone. Incubate at -20°C for at least 60 minutes.
-
Centrifuge to pellet the proteins and discard the supernatant.
-
Wash the protein pellet with ice-cold methanol to remove excess reagents.
-
Resuspend the protein pellet in SDS-PAGE sample buffer.[4]
5. SDS-PAGE and In-Gel Fluorescence Analysis:
-
Load equal amounts of the protein samples onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
After electrophoresis, scan the gel using a fluorescence imager with the appropriate excitation and emission filters for each dye.[5]
-
Following the fluorescence scan, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to confirm equal protein loading.
Data Presentation and Interpretation
The primary output of this experiment will be the in-gel fluorescence images. For each fluorescent alkyne, compare the fluorescence intensity of the entire lane for the azide-labeled sample (+Azide) to the negative control lane (-Azide).
Table for Quantitative Comparison:
| Fluorescent Alkyne | Total Lane Fluorescence (+Azide) (Arbitrary Units) | Total Lane Fluorescence (-Azide) (Arbitrary Units) | Signal-to-Noise Ratio ((+Azide) / (-Azide)) |
| This compound | |||
| Alexa Fluor™ 488 Alkyne | |||
| AZDye™ 488 Alkyne | |||
| Cy3-Alkyne |
A higher signal-to-noise ratio indicates lower cross-reactivity and non-specific binding of the probe. Some weak, non-specific labeling in the negative control is not uncommon, especially with higher concentrations of the fluorescent probe.[6]
Logical Relationship for Probe Selection
Caption: Decision tree for selecting a suitable fluorescent alkyne probe.
Conclusion
While this compound is a versatile and widely used fluorescent probe for click chemistry, its performance in complex biological samples should be carefully evaluated, particularly concerning non-specific binding. Alternatives such as Alexa Fluor™ 488 Alkyne and Cy-dyes may offer improved signal-to-noise ratios due to their enhanced photostability and potentially lower non-specific interactions. By employing a rigorous experimental approach to directly compare the cross-reactivity of different fluorescent alkynes in the specific biological system of interest, researchers can make an informed decision to ensure the generation of high-quality, reliable data. The protocol outlined in this guide provides a framework for such a comparison, enabling the selection of the most appropriate fluorescent probe for your research needs.
References
- 1. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. help.lumiprobe.com [help.lumiprobe.com]
A Researcher's Guide to 5-FAM-Alkyne: A Comparative Analysis for Biological Labeling
For researchers in cell biology, drug development, and proteomics, the precise and efficient fluorescent labeling of biomolecules is fundamental for accurate visualization and quantification. Bioorthogonal click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone technique for this purpose. This guide provides a comprehensive evaluation of 5-FAM-Alkyne, a fluorescein-based alkyne probe, and compares its performance with common alternatives in various biological systems. This objective analysis is supported by quantitative data and detailed experimental protocols to inform the selection of the optimal fluorescent alkyne for your research needs.
Performance Comparison of Fluorescent Alkyne Probes
The selection of a fluorescent alkyne probe is a critical determinant of experimental success, impacting signal strength, clarity, and the ability to perform quantitative analysis. Key performance indicators include the probe's spectroscopic properties, photostability, signal-to-noise ratio, and cell permeability. Below is a comparative summary of this compound and other commonly used fluorescent alkyne probes.
| Property | This compound | AF488-Alkyne | Cy3-Alkyne | Cy5-Alkyne |
| Excitation Max (nm) | ~495[1][2] | ~495 | ~555 | ~649[3] |
| Emission Max (nm) | ~518[1][2] | ~519 | ~570 | ~671 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000[4][5][6] | >65,000 | ~150,000 | ~250,000 |
| Quantum Yield | ~0.93[4][5] | ~0.92 | ~0.15 - 0.24 | ~0.20 |
| Photostability | Moderate | High | Moderate to Good | Good |
| pH Sensitivity | Sensitive to acidic pH | Insensitive (pH 4-10) | Relatively Insensitive | Insensitive |
| Molecular Weight ( g/mol ) | ~413.39[6][7] | Varies | Varies | Varies |
| Solubility | Good in aqueous buffers (pH > 8), DMSO, DMF[4][6] | Water-soluble | Water-soluble (sulfonated forms) | Water-soluble (sulfonated forms) |
Key Considerations:
-
Brightness: this compound exhibits a very high quantum yield, making it an exceptionally bright green fluorescent probe.[4][5] While AF488-Alkyne has a slightly lower molar extinction coefficient, its high quantum yield and superior photostability often result in better performance for long-term imaging. For red-shifted channels, Cy3 and Cy5 are common choices, with Cy5 being particularly useful for its far-red emission, which minimizes autofluorescence from biological samples.[3]
-
Photostability: Fluorescein-based dyes like 5-FAM are known to be more susceptible to photobleaching compared to cyanine (Cy) or Alexa Fluor (AF) dyes.[3] For experiments requiring prolonged or intense illumination, AF series dyes are generally recommended.
-
pH Sensitivity: The fluorescence of 5-FAM is sensitive to pH and decreases in acidic environments. This can be a consideration when labeling acidic organelles. In contrast, AF and Cy dyes are generally more stable across a wider pH range.
-
Cell Permeability and Background: The cell permeability of a probe is influenced by its size, charge, and lipophilicity. While smaller alkyne tags are generally preferred to minimize biological perturbation, the properties of the attached fluorophore can significantly impact cellular uptake and nonspecific binding.[8] Some studies have noted that having the alkyne on the probe and the azide on the biomolecule can sometimes result in lower background fluorescence.[8]
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible application of fluorescent alkyne probes. Below are generalized protocols for key experiments to evaluate and compare the performance of this compound and its alternatives.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Mammalian Cells
This protocol describes a general procedure for labeling azide-modified biomolecules within fixed cells with an alkyne-containing fluorescent probe.
Materials:
-
Azide-modified cells on coverslips
-
This compound or alternative fluorescent alkyne (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA, 50 mM in water)
-
Sodium ascorbate (e.g., 100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Antifade mounting medium with DAPI
Procedure:
-
Fixation: Fix azide-modified cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the following in order:
-
PBS (to final volume)
-
Fluorescent alkyne (e.g., 1-10 µM final concentration)
-
CuSO₄ (e.g., 100 µM final concentration)
-
THPTA (e.g., 500 µM final concentration)
-
Sodium ascorbate (e.g., 5 mM final concentration, add last to initiate the reaction)
-
-
Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with wash buffer.
-
Nuclear Staining: Incubate with DAPI in PBS for 5 minutes.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Assessment of Cell Permeability
This protocol provides a method to qualitatively assess the ability of a fluorescent alkyne probe to cross the cell membrane of live cells.
Materials:
-
Live cells cultured on glass-bottom dishes
-
This compound or alternative fluorescent alkyne (e.g., 10 mM stock in DMSO)
-
Live-cell imaging medium (phenol red-free)
-
Hoechst 33342 (for nuclear staining)
Procedure:
-
Cell Preparation: Culture cells to a desired confluency on glass-bottom dishes.
-
Probe Incubation: Replace the culture medium with pre-warmed live-cell imaging medium containing the fluorescent alkyne probe at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Nuclear Staining: Add Hoechst 33342 to the medium for the last 5-10 minutes of incubation.
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove unbound probe.
-
Imaging: Immediately image the cells using a live-cell fluorescence microscope. Acquire images in both the channel for the fluorescent alkyne and the DAPI channel for the nucleus. The presence of a fluorescent signal within the cytoplasm and/or specific intracellular organelles indicates cell permeability.
Quantification of Signal-to-Noise Ratio (SNR)
The signal-to-noise ratio is a critical measure of image quality. A higher SNR indicates that the fluorescent signal from the labeled structure is clearly distinguishable from the background noise.
Procedure using ImageJ/Fiji:
-
Image Acquisition: Acquire fluorescence images of your labeled samples, ensuring that the detector is not saturated.
-
Region of Interest (ROI) Selection:
-
Define an ROI that encompasses the specifically labeled structure (the "signal").
-
Define a separate ROI in a region of the image that does not contain specific labeling but is representative of the background fluorescence (the "noise").
-
-
Measurement:
-
In ImageJ/Fiji, use the "Measure" function to determine the mean gray value for both the signal and the background ROIs.
-
-
SNR Calculation: Calculate the SNR using the following formula: SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity
A higher SNR value indicates a better-quality fluorescent probe for the specific application.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for evaluating fluorescent alkyne probes.
Caption: Factors influencing fluorescent probe selection.
Caption: The CuAAC click chemistry reaction.
References
- 1. abpbio.com [abpbio.com]
- 2. genecopoeia.com [genecopoeia.com]
- 3. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]
- 5. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]
- 6. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 7. Quantitative Brightness Analysis of Fluorescence Intensity Fluctuations in E. Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
A Head-to-Head Comparison: Copper-Free vs. Copper-Catalyzed Click Chemistry for 5-FAM-Alkyne Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for unraveling complex biological processes and developing novel therapeutics. Click chemistry has emerged as a powerful tool for this purpose, offering a robust method for attaching probes like 5-FAM-Alkyne to target molecules. This guide provides an objective comparison of the two primary modalities of this reaction: copper-free and copper-catalyzed click chemistry, with a focus on their application for conjugating 5-Carboxyfluorescein (5-FAM)-Alkyne.
The fundamental choice between these two approaches hinges on a critical trade-off between reaction kinetics and biocompatibility. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its rapid reaction rates, the inherent cytotoxicity of copper has driven the development of copper-free alternatives, primarily strain-promoted azide-alkyne cycloaddition (SPAAC). This comparison will delve into the performance of each method, supported by experimental data, to empower researchers to make an informed decision for their specific application.
Quantitative Performance Comparison
The selection of a click chemistry method is often dictated by the specific requirements of the experiment, such as the sensitivity of the biological system and the desired speed of the labeling reaction. The following table summarizes key quantitative parameters to facilitate a direct comparison between copper-catalyzed and copper-free click chemistry for labeling with probes like this compound.
| Parameter | Copper-Catalyzed Click Chemistry (CuAAC) | Copper-Free Click Chemistry (SPAAC) | Key Takeaway |
| Reaction Rate | Fast (minutes to < 1 hour)[1][2] | Slower (minutes to hours)[1][2] | CuAAC offers significantly faster kinetics, which can be advantageous for rapid labeling requirements. |
| Biocompatibility | Potentially cytotoxic due to copper catalyst[3][4] | Highly biocompatible, suitable for live cell and in vivo imaging[3][4] | SPAAC is the preferred method for applications involving living systems to avoid copper-induced toxicity. |
| Reagents | Alkyne, Azide, Copper(I) catalyst (e.g., CuSO₄ + reducing agent), Ligand (e.g., THPTA, TBTA)[5] | Strained Cyclooctyne (e.g., DBCO, BCN), Azide[6] | SPAAC simplifies the reaction mixture by eliminating the need for a metal catalyst and associated ligands. |
| Specificity | High, with minimal side reactions[7] | High, but some cyclooctynes can have off-target reactions with thiols[8] | Both methods are highly specific, though potential off-target reactions should be considered for SPAAC with certain reagents. |
| Labeling Efficiency | Generally high and can be optimized[9] | Can achieve high efficiency, sometimes reported to be higher than CuAAC in cellular contexts[10] | Both methods can achieve high labeling efficiency, with the optimal choice being context-dependent. |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for labeling an azide-modified protein with this compound using both copper-catalyzed and copper-free click chemistry.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol outlines the steps for labeling an azide-modified protein with this compound using a copper(I) catalyst.
Materials:
-
Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[9]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)[9]
-
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)[9]
-
Degassing equipment (e.g., nitrogen or argon gas)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with PBS buffer.
-
Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the alkyne is a common starting point.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions.
-
Add the catalyst premix to the protein-alkyne mixture.
-
Degas the reaction mixture by bubbling with an inert gas for several seconds to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[9]
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[5]
-
Purify the labeled protein using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol describes a copper-free method for labeling an azide-modified protein with a strained alkyne derivative of 5-FAM.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.0)
-
5-FAM-DBCO (or other strained alkyne) stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 10 mM Na₂HPO₄, 100 mM NaCl, pH 7.0)[6]
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with the phosphate buffer.[6]
-
Add the 5-FAM-DBCO stock solution to the protein solution. A 5- to 10-fold molar excess of the strained alkyne is typically used.[6]
-
Incubate the reaction at 37°C for 1 to 4 hours, or at room temperature for a longer duration (e.g., overnight), protected from light.[6]
-
Monitor the reaction progress if necessary using an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging).
-
Purify the labeled protein using a suitable method, such as size-exclusion chromatography or dialysis, to remove the unreacted strained alkyne.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both copper-catalyzed and copper-free click chemistry reactions.
References
- 1. interchim.fr [interchim.fr]
- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. confluore.com [confluore.com]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Labeling Efficiency of 5-FAM-Alkyne and Other Fluorescent Dyes
For researchers, scientists, and drug development professionals leveraging bioorthogonal click chemistry for the fluorescent labeling of biomolecules, the choice of a fluorescent alkyne is critical for achieving optimal experimental outcomes. This guide provides an objective comparison of the labeling efficiency and performance of 5-FAM-Alkyne against other commonly used fluorescent alkynes, including cyanine (Cy) and Alexa Fluor dyes. The information presented is supported by spectroscopic data and detailed experimental protocols to assist in the selection of the most suitable dye for your research needs.
Quantitative Comparison of Fluorescent Alkyne Dyes
The selection of a fluorescent dye for click chemistry applications is often guided by its spectroscopic properties, which directly impact its brightness and, consequently, the signal-to-noise ratio in imaging experiments. The following table summarizes key quantitative data for this compound and several popular alternatives.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| This compound, 5-isomer | 490 | 513 | 80,000[1][2][3] | 0.93[1][2] | 74,400 |
| Cy3-Alkyne | 555 | 569 | 150,000[4] | 0.15[4] | 22,500 |
| Cy5-Alkyne | 651 | 670 | 250,000[5] | 0.20[5] | 50,000 |
| Alexa Fluor 488 Alkyne | 495 | 519 | 71,000[6] | 0.92[7] | 65,320 |
Note: The relative brightness is a calculated value to estimate the potential signal intensity and can be influenced by the experimental conditions and the biomolecule being labeled.
Experimental Protocol: Comparative Analysis of Labeling Efficiency in Cultured Cells
This protocol provides a generalized workflow for comparing the intracellular labeling efficiency of different fluorescent alkyne dyes using a copper-catalyzed click reaction (CuAAC).
Materials
-
Mammalian cell line of choice (e.g., HeLa, A549)
-
Complete cell culture medium
-
Azide-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) for protein labeling, or an azido sugar for glycan labeling)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Fluorescent alkyne dyes (this compound, Cy3-Alkyne, Cy5-Alkyne, Alexa Fluor 488 Alkyne) dissolved in DMSO to a stock concentration of 10 mM
-
Click reaction buffer components:
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
-
Fluorescence microscope or flow cytometer
Procedure
-
Cell Culture and Metabolic Labeling:
-
Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight.
-
Replace the culture medium with a medium containing the azide-modified metabolic precursor at an optimized concentration. Culture the cells for a period sufficient to allow incorporation into the target biomolecules (e.g., 4-24 hours).
-
Include a negative control group of cells cultured in a medium without the azide-modified precursor.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For each fluorescent dye to be tested, prepare a separate cocktail. A typical reaction cocktail includes the fluorescent alkyne dye, CuSO₄, and sodium ascorbate in a suitable buffer. The use of a copper-chelating ligand like THPTA is recommended to improve reaction efficiency and reduce cell damage.
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light. Ensure each dye is tested under identical reaction conditions (e.g., concentration, incubation time).
-
-
Washing and Imaging/Analysis:
-
Wash the cells three times with PBS containing a blocking agent like BSA to remove unreacted dye.
-
For fluorescence microscopy, mount the coverslips and acquire images using appropriate filter sets for each dye. Maintain consistent acquisition parameters (e.g., exposure time, laser power) across all samples.
-
For flow cytometry, detach the cells and resuspend them in PBS. Analyze the fluorescence intensity of the cell population for each dye.
-
-
Data Analysis:
-
For microscopy data, quantify the mean fluorescence intensity per cell for a significant number of cells for each condition.
-
For flow cytometry data, determine the mean fluorescence intensity of the cell population.
-
Compare the background-corrected fluorescence intensities of the different dyes to assess their relative labeling efficiency.
-
Experimental Workflow Diagram
Caption: Experimental workflow for comparing the labeling efficiency of different fluorescent alkyne dyes.
Signaling Pathway Diagram: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]
- 2. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]
- 3. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 4. Cyanine 3 alkyne [equivalent to Cy3® alkyne] | AAT Bioquest [aatbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Fluorophores [microscopy.unc.edu]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Proper Disposal of 5-FAM-Alkyne: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 5-FAM-Alkyne must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound and associated waste materials. While a specific Safety Data Sheet (SDS) for this compound in small quantities may not always be provided by manufacturers, the following procedures are based on best practices for handling fluorescein derivatives and alkyne-containing compounds.[1]
Core Safety Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[2][3] All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[2] Direct contact with skin and eyes should be avoided.[2]
Quantitative Data Summary
For quick reference, the key quantitative and safety properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₅NO₆ | [4][5][6] |
| Molecular Weight | 413.38 g/mol | [4] |
| Appearance | Yellow to orange solid/powder | [4][6] |
| Excitation Maximum | 490-492 nm | [4][7] |
| Emission Maximum | 513-517 nm | [4][7] |
| Recommended Storage | -20°C, protected from light | [4][5][7] |
| Solubility | Good in aqueous buffers (pH > 8), alcohols, DMSO, DMF | [4][7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste is critical for maintaining a safe laboratory environment. The following procedures are based on general best practices for laboratory chemical waste. Note: Always consult and adhere to your institution's specific hazardous waste disposal procedures and local regulations, as they may vary.[2]
Waste Segregation and Collection
Proper segregation of waste streams is the foundational step in the disposal process.[8] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8]
-
Solid Waste (Non-Sharps):
-
Examples: Contaminated gloves, pipette tips, paper towels, and microfuge tubes.[2]
-
Procedure: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[2] The container must be clearly labeled as "Hazardous Chemical Waste" and should specify "Contains this compound".[2][9] Keep the container sealed when not in use.[2]
-
-
Liquid Waste:
-
Examples: Unused solutions, reaction mixtures, and initial solvent rinses of contaminated glassware.[8]
-
Procedure: Collect all liquid waste containing this compound in a compatible, leak-proof, and sealable liquid waste container.[8] The container must be clearly labeled as "Hazardous Chemical Waste" with the full chemical name and any associated hazards.[3][9] Do not dispose of this waste down the drain.[3][9][10]
-
-
Sharps Waste:
-
Examples: Contaminated needles, syringes, and glass Pasteur pipettes.[2]
-
Procedure: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container.[2] The container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".[2] Once the sharps container is three-quarters full, seal it securely.[2]
-
Decontamination of Glassware
-
Procedure: Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove the dye.[2] Collect the initial rinsate as hazardous liquid waste.[2] Subsequent rinses with detergent and water can typically be disposed of down the drain, but it is imperative to confirm this with your institutional guidelines.[2]
Final Disposal
-
Procedure: Once a waste container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[2][8] Ensure all containers are properly sealed and labeled before removal.
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.[8]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[8] For solid spills, carefully sweep up the material to avoid dust generation.[10][11]
-
Collect: Carefully collect the absorbed material and any contaminated solids using appropriate tools (e.g., non-sparking scoops).[8]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.[8]
-
Dispose: Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.[8]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. cdn.gentaur.com [cdn.gentaur.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Fluorescein SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for 5-FAM-Alkyne
For researchers, scientists, and drug development professionals, ensuring a secure laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of 5-FAM-Alkyne, a fluorescent dye commonly used in click chemistry applications. Adherence to these protocols is critical for personal safety and maintaining the integrity of your experimental work.
While some suppliers indicate that this compound in small quantities may not require a mandatory Safety Data Sheet (SDS) under certain regulations due to a low concentration of hazardous components, it is crucial to treat it with the care required for all laboratory chemicals.[1] Standard laboratory safety practices should always be observed.
Core Safety Precautions and Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, the following personal protective equipment is essential to prevent exposure:
-
Eye Protection: Chemical safety goggles are required to protect against splashes and airborne particles.
-
Hand Protection: Wear nitrile gloves to prevent skin contact. If contact occurs, remove gloves immediately, wash your hands, and put on a new pair.
-
Protective Clothing: A lab coat or apron should be worn to protect your clothing and skin from potential spills.
-
Respiratory Protection: When handling the powdered form, a dust mask or respirator is recommended to avoid inhalation.[2]
Operational Plan: Step-by-Step Handling of this compound
1. Preparation and Pre-Operational Checks:
-
Before handling, ensure you have read and understood your institution's safety guidelines for handling chemical reagents.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or preparing solutions from the solid dye.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a designated waste container for this compound contaminated materials.
2. Handling the Compound:
-
When weighing the solid, use a spatula and handle it carefully to avoid creating dust.
-
For creating a stock solution, add the solvent (e.g., DMSO, DMF, or an appropriate aqueous buffer with pH > 8) to the vial containing the solid this compound.[2] This minimizes the risk of airborne powder.
-
If sonicating to dissolve, ensure the vial is securely capped.
-
Protect the compound and its solutions from light to prevent photobleaching.[3]
3. Storage:
Quantitative Data Summary
For quick reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 413.38 g/mol | [2] |
| Excitation Maximum (λex) | ~490-492 nm | [2][3][4] |
| Emission Maximum (λem) | ~513-517 nm | [2][3][4] |
| Recommended Storage | -20°C, protected from light | [2][3] |
| Solubility | Good in aqueous buffers (pH > 8), alcohols, DMSO, DMF | [2][3] |
Disposal Plan for this compound Waste
Proper disposal of this compound and associated waste is critical to environmental safety and regulatory compliance. Always adhere to your institution's specific hazardous waste disposal procedures.
1. Waste Segregation:
-
Solid Waste: Collect all disposables contaminated with this compound, such as gloves, pipette tips, and weigh boats, in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Sharps Waste: Any contaminated needles or other sharps should be placed in a designated sharps container for hazardous chemical waste.
2. Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Chemical Waste" and specify "Contains this compound".
-
Keep waste containers sealed when not in use and store them in a designated satellite accumulation area.
3. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
-
Do not pour this compound solutions down the drain.
Visual Workflow and Safety Logic
The following diagrams illustrate the safe handling workflow and the logical hierarchy of safety precautions for working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
